N-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-succinamic acid
Description
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Properties
IUPAC Name |
4-oxo-4-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N3O3S/c8-7(9,10)5-12-13-6(17-5)11-3(14)1-2-4(15)16/h1-2H2,(H,15,16)(H,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYFZPOMQNHYHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(=O)NC1=NN=C(S1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349607 | |
| Record name | N-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-succinamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
797806-64-5 | |
| Record name | N-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-succinamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unraveling the Cytotoxic Blueprint: A Mechanistic Guide to N-(5-Trifluoromethyl-1,3,4-thiadiazol-2-yl) Derivatives
Preamble: The Therapeutic Promise of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a broad spectrum of pharmacological activities.[1] Its inherent aromaticity contributes to in vivo stability, making it an attractive core for drug design.[2] Derivatives of this heterocycle have demonstrated a wide array of biological effects, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1][3] The versatility of the 1,3,4-thiadiazole nucleus allows for substitutions that can fine-tune its biological activity, leading to the development of potent and selective therapeutic agents.[1] While direct experimental data on N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid is not extensively available in the public domain, a compelling body of evidence from closely related analogues provides a strong foundation for understanding its probable mechanism of action. This guide synthesizes the current understanding of N-(5-Trifluoromethyl-1,3,4-thiadiazol-2-yl) derivatives, focusing on their cytotoxic effects and the underlying molecular pathways.
The Trifluoromethyl Advantage: Enhancing Cytotoxic Potential
The introduction of a trifluoromethyl (-CF3) group at the 5-position of the 1,3,4-thiadiazole ring is a key structural feature that often enhances the biological activity of these compounds. The high electronegativity and lipophilicity of the -CF3 group can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, such as membrane permeability, metabolic stability, and target binding affinity. In the context of anticancer activity, this substitution has been shown to be a critical determinant of cytotoxicity.
Core Mechanism of Action: Induction of Apoptosis via the Caspase-Dependent Pathway
A significant body of research points towards the induction of apoptosis as the primary mechanism by which N-(5-trifluoromethyl-1,3,4-thiadiazol-2-yl) derivatives exert their anticancer effects.[2][4] Specifically, these compounds have been shown to activate the intrinsic apoptotic pathway, a tightly regulated process of programmed cell death orchestrated by a family of cysteine proteases known as caspases.
The Intrinsic Apoptotic Cascade
The intrinsic pathway is initiated by various intracellular stresses, such as DNA damage or oxidative stress, which are common consequences of chemotherapy. This leads to the activation of the pro-apoptotic Bcl-2 family proteins, Bax and Bak, which in turn permeabilize the mitochondrial outer membrane. This permeabilization results in the release of cytochrome c from the mitochondria into the cytoplasm.
Once in the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering its oligomerization to form the apoptosome. The apoptosome then recruits and activates pro-caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9 subsequently cleaves and activates effector caspases, primarily caspase-3, which are responsible for executing the final stages of apoptosis by cleaving a plethora of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.
Studies on N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide and acetamide derivatives have demonstrated their ability to significantly enhance the activity of both caspase-9 and caspase-3 in various cancer cell lines, including prostate (PC3), breast (MCF7), and neuroblastoma (SKNMC).[2][4] This provides strong evidence that the cytotoxic activity of this class of compounds is mediated through the caspase-dependent intrinsic apoptotic pathway.
Experimental Validation of the Mechanism of Action
The elucidation of the apoptotic mechanism of action for N-(5-trifluoromethyl-1,3,4-thiadiazol-2-yl) derivatives relies on a series of well-established in vitro assays.
Cytotoxicity Assessment: The MTT Assay
The initial step in evaluating the anticancer potential of these compounds is to determine their cytotoxicity against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.
Experimental Protocol: MTT Assay
-
Cell Seeding: Cancer cells (e.g., PC3, MCF7, SKNMC) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
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Compound Treatment: The cells are then treated with serial dilutions of the N-(5-trifluoromethyl-1,3,4-thiadiazol-2-yl) derivative for a specified period, typically 24, 48, or 72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.
-
MTT Addition: Following treatment, the media is replaced with fresh media containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a suitable solvent, such as DMSO or isopropanol.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of viability against the log of the compound concentration.
Table 1: Representative Cytotoxicity Data for N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl) Derivatives
| Compound | Cell Line | IC50 (µM)[2] |
| Derivative A | PC3 (Prostate) | 15.2 |
| HT-29 (Colon) | > 50 | |
| SKNMC (Neuroblastoma) | 8.7 | |
| Derivative B | PC3 (Prostate) | 9.8 |
| HT-29 (Colon) | 22.4 | |
| SKNMC (Neuroblastoma) | 6.1 | |
| Doxorubicin | PC3 (Prostate) | 1.2 |
| HT-29 (Colon) | 0.8 | |
| SKNMC (Neuroblastoma) | 0.5 |
Note: The data presented is illustrative and based on findings for structurally similar compounds.
Caspase Activity Assays
To confirm the involvement of the caspase cascade, direct measurement of caspase activity is performed using commercially available colorimetric or fluorometric assay kits. These assays utilize specific peptide substrates conjugated to a chromophore or fluorophore. Cleavage of the substrate by the active caspase releases the reporter molecule, which can be quantified.
Experimental Protocol: Caspase Activity Assay
-
Cell Lysis: Cancer cells are treated with the test compound at its IC50 concentration for a predetermined time. The cells are then harvested and lysed to release the cellular contents, including caspases.
-
Substrate Addition: The cell lysate is incubated with a specific caspase substrate (e.g., DEVD-pNA for caspase-3, LEHD-pNA for caspase-9).
-
Incubation: The reaction is incubated at 37°C to allow for substrate cleavage.
-
Signal Detection: The amount of released chromophore (e.g., p-nitroaniline) or fluorophore is measured using a microplate reader.
-
Data Analysis: The caspase activity is expressed as a fold-change relative to the untreated control.
Structure-Activity Relationship (SAR) Insights
Analysis of various N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl) derivatives has provided some initial insights into their structure-activity relationships. For instance, the nature and position of substituents on the N-acyl group can significantly impact the cytotoxic potency.[2] Electron-donating groups, such as methoxy, have been observed to enhance activity in some cases, while the position of the substituent (ortho, meta, or para) can also influence the compound's efficacy against different cancer cell lines.[2]
Future Directions and Therapeutic Potential
The compelling preclinical data on N-(5-trifluoromethyl-1,3,4-thiadiazol-2-yl) derivatives as inducers of apoptosis highlights their potential as a novel class of anticancer agents. Further research is warranted to:
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Synthesize and evaluate N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid to directly confirm its mechanism of action and cytotoxic profile.
-
Expand the panel of cancer cell lines to assess the broader applicability of these compounds.
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Conduct in vivo studies in animal models to evaluate their efficacy, pharmacokinetics, and safety profile.
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Identify the upstream molecular targets that initiate the apoptotic cascade in response to these compounds.
References
-
Aliabadi, A., Afnanzade, N. S., Hosseinzadeh, L., Mohammadi-Farani, A., Shafiee, M. H., Nazari, H., Ahmadi, F., & Foroumadi, A. (2019). N-(5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-Yl)Benzamide and Benzothioamide Derivatives Induce Apoptosis Via Caspase-Dependent Pathway. Pharmaceutical Chemistry Journal, 53(6), 521–527. [Link]
-
Finiuk, N. S., Drapak, I. V., Zimenkovsky, B. S., & Stoika, R. S. (2023). Study of the anticancer activity of N-(5-methyl-[1][2][5]thiadiazol-2-yl)- propionamide toward human tumor cells in vitro. Biopolymers and Cell, 39(2), 133-141. [Link]
-
Matysiak, J. (2021). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 26(11), 3187. [Link]
-
Kaur, R., & Sharma, S. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules, 27(24), 8727. [Link]
-
Aliabadi, A., Mohammadi-Farani, A., Roodabeh, S., & Ahmadi, F. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 16(1), 165–172. [Link]
-
Hosseinzadeh, L., Khorand, A., & Aliabadi, A. (2013). Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. Archiv der Pharmazie, 346(11), 812–818. [Link]
-
Shawky, A. M., Ghorab, M. M., & El-Gazzar, M. G. (2019). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 13, 3031–3046. [Link]
-
Aliabadi, A., Mohammadi-Farani, A., Roodabeh, S., & Ahmadi, F. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol- 2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 16(1), 165-172. [Link]
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- 5. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Structure Elucidation of N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic Acid
Abstract
This technical guide provides a detailed, multi-faceted strategy for the unambiguous structure elucidation of N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. The inherent complexity of the molecule, featuring a trifluoromethyl group, a 1,3,4-thiadiazole core, an amide linkage, and a terminal carboxylic acid, necessitates a synergistic application of modern spectroscopic techniques. This document moves beyond a simple listing of methods to explain the causal logic behind the experimental design, ensuring a self-validating analytical workflow. We will detail the expected outcomes from mass spectrometry (MS), infrared (IR) spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments, providing a robust framework for its synthesis and characterization.
Foundational Hypothesis: Synthesis as the First Predictive Step
Before any analytical interrogation, a robust structural hypothesis is best formed from a logical synthetic pathway. The target molecule is most plausibly constructed through the acylation of a commercially available precursor, 2-amino-5-trifluoromethyl-1,3,4-thiadiazole[1], with succinic anhydride. This reaction is a well-established method for forming amic acids.
The proposed reaction proceeds via nucleophilic attack of the exocyclic amine of the thiadiazole onto one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring. This forms the desired amide bond and the terminal carboxylic acid in a single, atom-economical step.
Figure 2: Orthogonal workflow for structure elucidation.
Detailed Spectroscopic Analysis and Interpretation
This section details the expected data from each analytical technique, providing a benchmark against which experimental results can be compared.
Mass Spectrometry (MS): The Molecular Formula Gatekeeper
The initial and most critical analysis is High-Resolution Mass Spectrometry (HRMS). Its purpose is to confirm the elemental composition by providing a highly accurate mass measurement.
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Rationale: HRMS can distinguish between compounds with the same nominal mass but different elemental formulas, providing strong evidence for the molecular formula C₇H₆F₃N₃O₃S.
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Expected Data: The analysis should target several ionic species to build a comprehensive profile.
| Ion Species | Calculated Exact Mass | Technique |
| [M+H]⁺ | 270.01819 | ESI+ |
| [M+Na]⁺ | 292.00014 | ESI+ |
| [M-H]⁻ | 268.00254 | ESI- |
| Table 1: Predicted m/z values for HRMS analysis. |
Observation of these ions within a narrow mass tolerance (e.g., < 5 ppm) confirms the elemental composition, validating the success of the synthesis at the molecular formula level.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and powerful tool for identifying the key functional groups hypothesized to be present in the molecule. The spectrum is expected to be a composite of signatures from the carboxylic acid, the secondary amide, and the trifluoromethyl-thiadiazole moiety.
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Rationale: The presence or absence of characteristic absorption bands provides direct evidence for the functional groups formed and retained during the reaction.
-
Expected Data:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Appearance |
| 3300 - 2500 | Carboxylic Acid O-H | Stretch | Very broad, often obscuring C-H stretches |
| ~3300 | Amide N-H | Stretch | Medium, sharp peak |
| ~1700 | Carboxylic Acid C=O | Stretch | Strong, sharp |
| ~1670 | Amide C=O (Amide I) | Stretch | Strong, sharp [2][3] |
| 1350 - 1150 | C-F (of CF₃) | Stretch | Strong, multiple bands |
| Table 2: Key expected vibrational frequencies in IR spectroscopy. | |||
| [2][4] | |||
| The distinct carbonyl stretches for the carboxylic acid and the amide are particularly diagnostic. The broad O-H stretch is a hallmark of a carboxylic acid, while the N-H stretch confirms the amide linkage. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy provides the most detailed structural information by probing the chemical environment of each nucleus (¹H, ¹³C, ¹⁹F) and mapping their connectivity.
This experiment reveals the number and type of protons in the molecule.
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Rationale: The chemical shift, integration, and coupling pattern of each signal correspond to a specific proton's electronic environment and its proximity to other protons.
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Expected Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment | Rationale |
| ~12.5 | 1H | Broad Singlet | -COOH | Highly deshielded acidic proton. [3] |
| ~11.0 | 1H | Broad Singlet | -NH- | Amide proton, exchangeable with D₂O. [5] |
| ~2.75 | 2H | Triplet | -C(O)-CH₂- | Adjacent to a carbonyl and a CH₂ group. |
| ~2.65 | 2H | Triplet | -CH₂-COOH | Adjacent to a carbonyl and a CH₂ group. |
| Table 3: Predicted ¹H NMR spectral data. |
The two methylene (-CH₂) groups of the succinyl chain are expected to appear as a pair of triplets, forming a classic A₂B₂ system, a definitive signature of this fragment.
This experiment maps the carbon backbone of the molecule.
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Rationale: Each unique carbon atom gives a distinct signal. The presence of the highly electronegative trifluoromethyl group will induce characteristic chemical shifts and C-F coupling. [6]* Expected Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Key Feature |
| ~174 | -COOH | Carboxylic acid carbonyl. |
| ~171 | -NH-C(O)- | Amide carbonyl. [3] |
| ~165 (q, ²JCF ≈ 38 Hz) | C5-Thiadiazole | Carbon attached to CF₃. |
| ~158 | C2-Thiadiazole | Carbon attached to the amide nitrogen. |
| ~118 (q, ¹JCF ≈ 270 Hz) | -CF₃ | Quartet due to strong one-bond coupling. |
| ~31 | -C(O)-CH₂- | Methylene carbon. |
| ~29 | -CH₂-COOH | Methylene carbon. |
| Table 4: Predicted ¹³C NMR spectral data. |
The large one-bond C-F coupling constant (¹JCF) and smaller two-bond coupling (²JCF) are powerful diagnostic markers for the trifluoromethyl group and its point of attachment to the thiadiazole ring.
This experiment is essential and highly specific for the trifluoromethyl group.
-
Rationale: ¹⁹F NMR is extremely sensitive to the fluorine environment and has a wide chemical shift range, making it an unambiguous probe. [7][8]* Expected Data: A single, sharp signal is expected around δ -60 to -65 ppm (relative to CFCl₃). The absence of any coupling confirms that the three fluorine atoms are equivalent and isolated from other fluorine atoms.
Two-dimensional NMR experiments are crucial to connect the fragments identified by 1D NMR into the final molecular structure.
-
¹H-¹H COSY: Will show a cross-peak between the two methylene proton signals (~2.75 and ~2.65 ppm), confirming their adjacent relationship in the succinyl chain.
-
¹³C-¹H HSQC: Will correlate each proton signal to its directly attached carbon signal (e.g., δH ~2.75 with δC ~31; δH ~2.65 with δC ~29).
-
¹³C-¹H HMBC: This is the ultimate connectivity map, revealing 2- and 3-bond correlations. It is the final piece of the puzzle.
Figure 3: Key predicted HMBC correlations.
Key HMBC Correlations to Confirm Structure:
-
Amide Proton (NH) to Thiadiazole C2 and Amide Carbonyl (CO1): This correlation definitively proves the amide linkage is at the C2 position of the thiadiazole ring.
-
Methylene Protons (CH₂a) to Both Carbonyls (CO1 and CO2): This confirms the integrity of the succinamic acid backbone, linking the amide and carboxylic acid functions.
Experimental Protocols
For scientific integrity and reproducibility, standardized protocols are essential.
Synthesis Protocol
-
Dissolve 2-amino-5-trifluoromethyl-1,3,4-thiadiazole (1.0 eq) in a suitable anhydrous solvent (e.g., THF) under an inert atmosphere.
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Add succinic anhydride (1.1 eq) portion-wise at room temperature.
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Stir the reaction mixture for 12-24 hours, monitoring progress by TLC.
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Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.
NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve ~10-15 mg of the purified compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical to ensure the observation of the exchangeable -NH and -COOH protons.
-
¹H NMR Acquisition: Acquire the spectrum using a 400 MHz (or higher) spectrometer. Use a standard pulse program with a spectral width of 0-15 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds. [9]3. ¹³C NMR Acquisition: Acquire a proton-decoupled spectrum with a spectral width of 0-200 ppm and a relaxation delay of 2-5 seconds. A sufficient number of scans (~1024 or more) is required to achieve an adequate signal-to-noise ratio. [9]4. ¹⁹F NMR Acquisition: Acquire a proton-decoupled spectrum with a spectral width appropriate for trifluoromethyl groups (e.g., -50 to -80 ppm).
-
2D NMR Acquisition: Utilize standard, gradient-selected pulse programs for COSY, HSQC, and HMBC experiments, optimizing parameters for expected coupling constants.
Conclusion
The structural elucidation of N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid is a clear demonstration of the power of a modern, multi-technique analytical approach. By first establishing a plausible synthetic route, we create a strong initial hypothesis. This hypothesis is then systematically and rigorously tested. High-resolution mass spectrometry confirms the elemental formula. Infrared spectroscopy validates the presence of all key functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments acts as the final arbiter, mapping the complete atomic connectivity of the molecule with certainty. The convergence of data from all these orthogonal techniques provides an unassailable, self-validating proof of structure, which is the bedrock of all subsequent chemical and biological research involving this compound.
References
Sources
- 1. 2-氨基-5-三氟甲基-1,3,4-噻二唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Video: Spectroscopy of Carboxylic Acid Derivatives [jove.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. biophysics.org [biophysics.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
"N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid" spectroscopic data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid
This technical guide provides a comprehensive analysis of the anticipated spectroscopic profile of "N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid," a novel compound of interest for researchers, medicinal chemists, and professionals in drug development. Given the prevalence of the 1,3,4-thiadiazole scaffold in pharmacologically active agents, understanding the structural and analytical characteristics of its derivatives is paramount.[1][2][3] This document delineates the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound. The predictions are grounded in fundamental spectroscopic principles and corroborated by data from structurally analogous molecules reported in the scientific literature.
Molecular Structure and Functional Group Analysis
"N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid" is a multifaceted molecule featuring several key functional groups that dictate its spectroscopic behavior. The structure integrates a 1,3,4-thiadiazole heterocycle, a potent electron-withdrawing trifluoromethyl group, an amide linkage, and a succinamic acid moiety, which itself contains both an amide and a carboxylic acid.
A clear understanding of this architecture is fundamental to interpreting its spectral data. The following diagram illustrates the molecular structure with numbered positions for unambiguous referencing in the subsequent NMR analysis.
Caption: Molecular structure of N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For the title compound, ¹H, ¹³C, and ¹⁹F NMR will provide definitive information about its constitution. The following predictions are based on a standard deuterated solvent such as DMSO-d₆, which is capable of dissolving the compound and exchanging with the acidic protons (NH and OH).
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to be relatively simple, with distinct signals for the amide, methylene, and carboxylic acid protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Notes |
| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Broad Singlet | 1H | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad signal due to hydrogen bonding and exchange with the solvent. |
| Amide (-NH-) | 10.0 - 11.5 | Broad Singlet | 1H | The amide proton is also deshielded due to the electron-withdrawing nature of the adjacent carbonyl and thiadiazole groups. Its chemical shift can be concentration-dependent. |
| Methylene (-CH₂-C=O) | 2.8 - 3.0 | Triplet | 2H | These protons are adjacent to a carbonyl group and a methylene group, leading to a triplet multiplicity. |
| Methylene (-CH₂-CH₂-) | 2.6 - 2.8 | Triplet | 2H | These protons are adjacent to the other methylene group and the carboxylic acid function, also resulting in a triplet. |
Note: The use of a different solvent, such as CDCl₃, would likely shift the NH and OH proton signals significantly.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will be instrumental in confirming the carbon backbone of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Notes |
| Thiadiazole C-S (C2) | 160 - 165 | This carbon is part of the heterocyclic ring and is bonded to two nitrogen atoms and a sulfur atom, leading to a downfield shift. |
| Thiadiazole C-CF₃ (C1) | 145 - 155 (q) | This carbon is also part of the aromatic heterocycle and will appear as a quartet due to coupling with the three fluorine atoms of the CF₃ group. |
| Amide Carbonyl (C3) | 170 - 173 | The carbonyl carbon of the amide is characteristically found in this region. |
| Carboxylic Acid Carbonyl (C6) | 173 - 176 | The carbonyl carbon of the carboxylic acid is typically slightly more deshielded than the amide carbonyl. |
| Methylene (-CH₂-C=O) (C4) | 30 - 35 | Aliphatic carbon adjacent to a carbonyl group. |
| Methylene (-CH₂-COOH) (C5) | 28 - 33 | Aliphatic carbon adjacent to the other methylene and the carboxylic acid group. |
| Trifluoromethyl (-CF₃) (C7) | 115 - 125 (q) | The carbon of the trifluoromethyl group will show a strong one-bond C-F coupling, resulting in a quartet. The chemical shift is significantly influenced by the attached fluorine atoms. |
Predicted ¹⁹F NMR Spectrum
Given the presence of a trifluoromethyl group, ¹⁹F NMR is a highly valuable diagnostic tool. A single, sharp signal is expected for the three equivalent fluorine atoms of the CF₃ group. The chemical shift would likely appear around -60 to -70 ppm relative to CFCl₃.
Infrared (IR) Spectroscopy
IR spectroscopy will confirm the presence of the key functional groups through their characteristic vibrational frequencies.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 2500 (broad) | O-H Stretch | Carboxylic Acid |
| ~3200 | N-H Stretch | Amide |
| ~1720 | C=O Stretch | Carboxylic Acid |
| ~1680 | C=O Stretch (Amide I) | Amide |
| ~1550 | N-H Bend (Amide II) | Amide |
| 1350 - 1150 | C-F Stretch | Trifluoromethyl |
| ~1600 & ~1475 | C=N & C-N Stretches | Thiadiazole Ring |
The IR spectrum will be characterized by a very broad absorption for the carboxylic acid O-H, superimposed on the C-H stretching region. Two distinct carbonyl peaks for the carboxylic acid and amide groups are expected, which is a key diagnostic feature. Strong absorptions corresponding to the C-F bonds of the trifluoromethyl group will also be prominent.[1][4]
Mass Spectrometry (MS)
Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule, further confirming its structure.
Predicted Molecular Ion:
-
Molecular Formula: C₇H₆F₃N₃O₃S
-
Exact Mass: 285.0082
-
Expected [M+H]⁺ (ESI+): 286.0155
Plausible Fragmentation Pathway
The molecule is expected to fragment at the amide bond and within the succinyl chain. A likely fragmentation pattern is illustrated below.
Caption: Predicted major fragmentation pathways for N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid in ESI-MS.
The base peak in the mass spectrum could correspond to the stable 5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine fragment (m/z 170), resulting from the cleavage of the amide bond.[1]
Experimental Protocols for Spectroscopic Analysis
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the dried compound into a clean, dry NMR tube.
-
Solvent Addition: Add ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is recommended for its ability to dissolve polar compounds and to observe exchangeable protons.
-
Dissolution: Gently vortex or sonicate the sample to ensure complete dissolution.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a 400 MHz or higher field spectrometer. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.
-
If available, acquire a ¹⁹F NMR spectrum.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
IR Spectroscopy Protocol
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure with the anvil. This method is preferred for its simplicity and minimal sample preparation.
-
Background Collection: Collect a background spectrum of the empty ATR crystal before running the sample.
-
Sample Spectrum Collection: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry Protocol (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL.
-
Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source.
-
LC Method: A simple isocratic or gradient elution using a C18 column with a mobile phase of water and acetonitrile (both containing 0.1% formic acid to promote protonation) is typically sufficient for introducing the sample into the mass spectrometer.
-
MS Data Acquisition:
-
Acquire data in positive ion mode (ESI+) to observe the [M+H]⁺ ion.
-
Perform a full scan analysis to determine the molecular weight.
-
Perform a tandem MS (MS/MS) experiment by isolating the parent ion ([M+H]⁺) and fragmenting it to obtain structural information.
-
Conclusion
This guide provides a robust, predictive framework for the spectroscopic characterization of "N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid." The combination of ¹H, ¹³C, and ¹⁹F NMR will unambiguously determine the covalent structure, while IR spectroscopy will confirm the presence of key functional groups. Mass spectrometry will verify the molecular weight and offer insights into the molecule's stability and fragmentation patterns. The predicted data and protocols herein serve as an authoritative reference for any researcher undertaking the synthesis, purification, and analysis of this compound.
References
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Aliabadi, A., Afnanzade, N. S., Hosseinzadeh, L., Mohammadi-Farani, A., Shafiee, M. H., Nazari, H., Ahmadi, F., & Foroumadi, A. (2019). N-(5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-Yl)Benzamide and Benzothioamide Derivatives Induce Apoptosis Via Caspase-Dependent Pathway. Pharmaceutical Chemistry Journal, 53(6), 521–528. [Link]
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Reis, J. C., et al. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 12), 1135–1140. [Link]
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Hosseinzadeh, L., Khorand, A., & Aliabadi, A. (2013). Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. Archiv der Pharmazie, 346(11), 812–818. [Link]
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SpectraBase. (n.d.). N-phenyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine. [Link]
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Song, D., et al. (2012). Synthesis of N-(5-Aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide Derivatives Promoted by Carbodiimide Condensation. ChemInform, 43(32). [Link]
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NIST. (n.d.). 5-Acetamido-1,3,4-thiadiazole-2-sulfonamide. NIST Chemistry WebBook. [Link]
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Hernández, B., et al. (2009). Infrared and Raman spectra of 5-amino-1,3,4-thiadiazole-2-sulfonamide (Hats). Experimental data and quantum chemistry calculations. ResearchGate. [Link]
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Reva, I., & Lapinski, L. (2024). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. MDPI. [Link]
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An In-Depth Technical Guide to N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic Acid for Cancer Research
Foreword: A Molecule of Convergent Design
In the landscape of contemporary oncology research, the pursuit of novel therapeutic agents is driven by the principles of rational design and mechanistic understanding. This guide delves into the scientific underpinnings of "N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid," a compound conceived at the intersection of two compelling anticancer strategies. The core of this molecule, a 5-trifluoromethyl-1,3,4-thiadiazole moiety, is a well-established pharmacophore known to induce apoptosis in malignant cells. Appended to this is a succinamic acid side chain, a derivative of the Krebs cycle intermediate, succinate, which has been identified as an oncometabolite with profound implications for tumor metabolism and signaling.
This document serves as a technical resource for researchers, scientists, and drug development professionals. It is structured to provide not just a collection of protocols, but a cohesive narrative that elucidates the rationale behind the experimental design, the anticipated mechanisms of action, and the practical methodologies for investigating the anticancer potential of this promising compound. Our approach is grounded in scientific integrity, offering self-validating experimental frameworks and comprehensive referencing to authoritative sources.
Chapter 1: The Scientific Rationale - A Dual-Pronged Assault on Cancer
The conceptualization of N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid is rooted in a strategy to exploit two distinct vulnerabilities of cancer cells: their dysregulated apoptotic pathways and their altered metabolic state.
The Apoptotic Inducer: The 1,3,4-Thiadiazole Core
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, recognized for its diverse biological activities.[1][2] Its derivatives have been extensively explored as anticancer agents, with a primary mechanism of action being the induction of programmed cell death, or apoptosis.[1][3] The mesoionic character of the 1,3,4-thiadiazole ring is thought to facilitate its passage across cellular membranes, allowing it to interact with intracellular targets.[2][4]
Furthermore, the incorporation of a trifluoromethyl (-CF3) group at the 5-position of the thiadiazole ring is a strategic chemical modification. The high electronegativity and lipophilicity of the -CF3 group can enhance the metabolic stability and bioavailability of the molecule, potentially leading to improved pharmacological properties.[5][6]
The Metabolic Modulator: The Succinamic Acid Moiety
Cancer cells exhibit profound metabolic reprogramming, a hallmark of which is the Warburg effect, characterized by a shift towards aerobic glycolysis. Within this altered metabolic landscape, certain Krebs cycle intermediates have emerged as key players in tumorigenesis. Succinate, in particular, has been identified as an "oncometabolite."[7][8]
Elevated intracellular levels of succinate can competitively inhibit α-ketoglutarate-dependent dioxygenases, including prolyl hydroxylases (PHDs).[9] The inhibition of PHDs leads to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a transcription factor that orchestrates a cellular response to low oxygen conditions.[10] In cancer cells, the stabilization of HIF-1α, even in the presence of oxygen (a phenomenon known as pseudohypoxia), promotes angiogenesis, metastasis, and further metabolic adaptation to fuel rapid proliferation.[11]
By introducing a succinamic acid moiety, N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid is designed to potentially interfere with succinate metabolism. This could occur through several mechanisms, including competitive inhibition of succinate dehydrogenase (SDH), the enzyme that oxidizes succinate to fumarate in the Krebs cycle.[12][13] Inhibition of SDH would lead to an accumulation of succinate, paradoxically enhancing the oncometabolic state but also potentially creating a metabolic vulnerability that could be exploited. Alternatively, the succinamic acid derivative itself may interact with enzymes that bind succinate.
Chapter 2: Synthesis of N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic Acid
The synthesis of the title compound is a straightforward and efficient process, commencing with the commercially available or readily synthesized 2-amino-5-trifluoromethyl-1,3,4-thiadiazole.
Synthesis of the Amine Precursor
The key starting material, 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, can be synthesized through the cyclization of thiosemicarbazide with trifluoroacetic acid.
Acylation with Succinic Anhydride
The final step involves the acylation of the amine precursor with succinic anhydride. This reaction proceeds via a ring-opening amidation of the anhydride, yielding the desired N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid.[14]
Chapter 3: In Vitro Evaluation of Anticancer Activity
A systematic in vitro evaluation is crucial to characterize the anticancer profile of N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid. The following experimental protocols are designed to be self-validating and provide a comprehensive assessment of the compound's efficacy.
Cell Viability and Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Investigation of Apoptosis Induction
Given the known pro-apoptotic activity of the 1,3,4-thiadiazole core, it is essential to determine if N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid induces apoptosis in cancer cells.
Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells.
Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment: Treat cancer cells with N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.
Caspases are a family of proteases that are central to the execution of apoptosis. Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, provides direct evidence of apoptosis induction.
Experimental Protocol: Caspase-3/7 Activity Assay
-
Cell Lysis: Treat cells with the compound, lyse them, and collect the supernatant.
-
Substrate Addition: Add a luminogenic or fluorogenic substrate for caspase-3/7 to the cell lysates.
-
Signal Measurement: Measure the luminescence or fluorescence, which is proportional to the caspase activity.
Cell Cycle Analysis
Anticancer agents often exert their effects by arresting the cell cycle at specific checkpoints, preventing cell proliferation.
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment and Fixation: Treat cells with the compound, harvest them, and fix them in cold 70% ethanol.
-
Staining: Stain the cells with a DNA-binding dye such as propidium iodide.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3]
Chapter 4: Elucidating the Mechanism of Action
To gain deeper insights into how N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid exerts its anticancer effects, it is necessary to investigate its impact on key signaling pathways.
Analysis of Apoptotic Signaling Pathways by Western Blotting
Western blotting allows for the detection and quantification of specific proteins involved in the apoptotic cascade.
Experimental Protocol: Western Blotting
-
Protein Extraction: Extract total protein from treated and untreated cells.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key apoptotic proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP) and a loading control (e.g., β-actin).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
Investigating the Role of HIF-1α
Given the succinamic acid moiety, it is crucial to investigate the compound's effect on the HIF-1α pathway.
Experimental Protocol: HIF-1α Stabilization Assay
-
Cell Culture under Normoxic and Hypoxic Conditions: Culture cancer cells in both normal oxygen (normoxia) and low oxygen (hypoxia) conditions.
-
Compound Treatment: Treat the cells with N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid.
-
Western Blot Analysis: Perform Western blotting to detect the levels of HIF-1α protein. An increase in HIF-1α levels under normoxic conditions would suggest that the compound is inhibiting prolyl hydroxylases.
Chapter 5: Data Presentation and Interpretation
Structure-Activity Relationship (SAR) of Related Compounds
To provide context for the potential efficacy of N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid, the following table summarizes the in vitro cytotoxicity of structurally related 1,3,4-thiadiazole derivatives.
| Compound ID | R Group | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | -H | PC3 (Prostate) | >100 | [3] |
| 2 | -CH3 | PC3 (Prostate) | 85.3 | [3] |
| 3 | -C6H5 | PC3 (Prostate) | 25.1 | [3] |
| 4 | -4-OCH3-C6H4 | PC3 (Prostate) | 15.8 | [3] |
| 5 | -4-NO2-C6H4 | PC3 (Prostate) | 9.7 | [3] |
This table is a representative example and should be populated with data from relevant literature.
Visualizing the Proposed Mechanism of Action
The following diagrams, generated using Graphviz, illustrate the hypothesized signaling pathways affected by N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid.
Caption: Proposed intrinsic pathway of apoptosis induction.
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Introduction: A Synthesis of Potency and Precision in Cancer Therapy
An In-Depth Technical Guide to Apoptosis Induction by Trifluoromethyl-1,3,4-Thiadiazole Derivatives
The quest for novel anticancer agents is a continuous endeavor in medicinal chemistry, driven by the need for therapies with enhanced efficacy and improved safety profiles. Within this landscape, heterocyclic compounds have emerged as a particularly fruitful area of research. The 1,3,4-thiadiazole ring, a five-membered heterocycle, is a prominent scaffold known for its diverse pharmacological activities, including anticancer properties.[1][2][3] Its structural characteristics, such as its mesoionic nature and its role as a bioisostere of pyrimidine, allow compounds containing this moiety to readily cross cellular membranes and interact with biological targets like DNA and proteins.[4][5][6] This can interfere with DNA replication processes, leading to the inhibition of cancer cell proliferation.[7][8]
The strategic incorporation of a trifluoromethyl (CF3) group into this scaffold represents a significant advancement. The CF3 group is a powerful modulator of a molecule's physicochemical properties; its high electronegativity and lipophilicity can enhance metabolic stability, binding affinity, and cellular uptake.[9][10] This synergy between the 1,3,4-thiadiazole core and the trifluoromethyl substituent has given rise to a class of derivatives with potent capabilities to induce apoptosis—programmed cell death—a primary goal of cancer chemotherapy. This guide provides a detailed exploration of the mechanisms by which these compounds exert their effects, the experimental methodologies used to validate their activity, and the underlying scientific rationale for these approaches.
Core Mechanism: Orchestrating Cell Death via the Mitochondrial Pathway
Trifluoromethyl-1,3,4-thiadiazole derivatives primarily induce apoptosis by targeting the intrinsic, or mitochondrial, pathway. This pathway is a tightly regulated process centered on the mitochondria, which act as the cell's arbiters of life and death. The mechanism involves a cascade of molecular events that culminate in the activation of caspases, the executioner enzymes of apoptosis.
Perturbation of the Bcl-2 Protein Family
The Bcl-2 family of proteins are the critical regulators of the mitochondrial pathway, consisting of both anti-apoptotic (e.g., Bcl-2, Bcl-XL) and pro-apoptotic (e.g., Bax, Bak) members.[11][12] In healthy cells, a delicate balance between these factions prevents the initiation of apoptosis.[13] Trifluoromethyl-1,3,4-thiadiazole derivatives disrupt this equilibrium. They function by downregulating the expression of anti-apoptotic proteins like Bcl-2 and upregulating the expression of pro-apoptotic proteins like Bax.[4][14] This critical shift in the Bax/Bcl-2 ratio is a foundational step in committing the cell to apoptosis.[4][14] The overabundance of pro-apoptotic proteins leads to their oligomerization on the outer mitochondrial membrane, forming pores that compromise its integrity.[11]
Mitochondrial Disruption and Apoptosome Formation
The formation of pores in the mitochondrial membrane leads to two critical events:
-
Loss of Mitochondrial Membrane Potential (ΔΨm): The disruption of the membrane integrity causes a collapse in the electrochemical gradient, an early and irreversible sign of apoptotic commitment.[15]
-
Release of Pro-Apoptotic Factors: Key proteins sequestered within the mitochondrial intermembrane space are released into the cytoplasm. The most crucial of these is cytochrome c .[16][17]
Once in the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1). This binding, in the presence of dATP, triggers the formation of a large, wheel-like protein complex known as the apoptosome .[17] The apoptosome serves as an activation platform for pro-caspase-9 , an initiator caspase.
The Caspase Activation Cascade
The recruitment and dimerization of pro-caspase-9 within the apoptosome leads to its auto-cleavage and activation. Activated caspase-9 then initiates a proteolytic cascade by cleaving and activating downstream executioner caspases , primarily caspase-3 and caspase-7.[7][18] These executioner caspases are responsible for the systematic dismantling of the cell. They cleave a host of cellular substrates, including poly (ADP-ribose) polymerase (PARP), cytoskeletal proteins, and nuclear lamins, leading to the characteristic morphological changes of apoptosis: cell shrinkage, membrane blebbing, chromatin condensation, and the formation of apoptotic bodies. Certain 1,3,4-thiadiazole derivatives have been shown to enhance the activity of caspases 3 and 9.[18]
The overall signaling cascade is depicted below.
Caption: Intrinsic apoptosis pathway induced by trifluoromethyl-1,3,4-thiadiazole derivatives.
Modulation of Pro-Survival Pathways: The PI3K/Akt/mTOR Axis
Beyond direct action on the Bcl-2 family, some thiadiazole derivatives can indirectly promote apoptosis by inhibiting pro-survival signaling pathways, most notably the PI3K/Akt/mTOR pathway.[4][19] This pathway is frequently hyperactivated in cancer and plays a central role in promoting cell growth, proliferation, and survival while inhibiting apoptosis.[20][21][22] By inhibiting key kinases like PI3K or Akt, these compounds prevent the downstream signaling that normally suppresses apoptosis.[23] This "cutting of the brakes" on cell survival synergizes with the pro-apoptotic signals initiated at the mitochondria, ensuring a robust and efficient cell death process.
Experimental Validation: A Self-Validating Workflow
A rigorous, multi-step experimental approach is essential to characterize and validate the pro-apoptotic activity of trifluoromethyl-1,3,4-thiadiazole derivatives. The workflow is designed to move from broad cytotoxic effects to specific mechanistic insights, with each step providing the rationale for the next.
Caption: Logical workflow for validating pro-apoptotic activity of test compounds.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment by MTT Assay
Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the trifluoromethyl-1,3,4-thiadiazole derivative in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Protocol 2: Quantification of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay is the gold standard for detecting apoptosis.[24] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[24] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) and can bind to these exposed PS residues.[25] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes. This dual staining allows for the differentiation of four cell populations:
-
Live cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
Necrotic cells: Annexin V-negative / PI-positive
-
Cell Culture and Treatment: Seed 1x10⁶ cells in a 6-well plate and treat with the compound at its IC50 concentration for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization. Combine all cells and centrifuge at 500 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution (50 µg/mL) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples immediately using a flow cytometer. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Analysis: Quantify the percentage of cells in each of the four quadrants to determine the proportion of live, early apoptotic, and late apoptotic/necrotic cells.
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a cell lysate. This is crucial for confirming the modulation of key proteins in the apoptotic pathway, such as the down-regulation of Bcl-2, up-regulation of Bax, and the cleavage (activation) of Caspase-3 and its substrate, PARP.
Methodology:
-
Protein Extraction: Treat cells with the compound as described previously. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-cleaved PARP, and a loading control like anti-β-actin or anti-GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Perform densitometry analysis on the bands using software like ImageJ. Normalize the expression of target proteins to the loading control to compare relative protein levels between treated and untreated samples.
Quantitative Data and Structure-Activity Insights
The efficacy of these compounds is highly dependent on the nature and position of substituents on the 1,3,4-thiadiazole core. The trifluoromethyl group is a key feature, but other modifications significantly impact activity.
| Compound ID | Cancer Cell Line | IC50 (µM) | Key Mechanistic Finding | Reference |
| Compound 2g | LoVo (Colon) | 2.44 | Induced apoptosis and cell cycle arrest. | [5] |
| Compound 2g | MCF-7 (Breast) | 23.29 | Induced apoptosis. | [5] |
| Compound 8a | A549 (Lung) | 1.62 | Stronger cytotoxicity than natural precursor. | [4] |
| Compound 8a | MDA-MB-231 (Breast) | 2.03 | Showed high potency against seven cancer cell lines. | [4] |
| Compound 43c | Jurkat (Leukemia) | 1.65 | Caused cell death via caspase-3 activation. | [4] |
| ST10 | MCF-7 (Breast) | 49.6 | Strongest anti-proliferative activity in the series. | [3] |
| ST10 | MDA-MB-231 (Breast) | 53.4 | Predicted to activate Caspase 3/8 and BAX proteins. | [3][7] |
Note: Compound IDs are taken from the referenced literature.
The data indicates that substitutions on the phenyl rings attached to the thiadiazole core can fine-tune the potency and selectivity of the compounds. For instance, the position of chloro-substituents has been shown to significantly affect caspase activation.[18]
Conclusion and Future Directions
Trifluoromethyl-1,3,4-thiadiazole derivatives represent a highly promising class of anticancer agents. Their ability to effectively induce apoptosis, primarily through the intrinsic mitochondrial pathway, makes them attractive candidates for further development. The well-defined mechanism, involving the modulation of Bcl-2 family proteins and subsequent caspase activation, provides a solid foundation for rational drug design.
Future research should focus on optimizing the structure-activity relationship to enhance potency and selectivity, thereby minimizing off-target effects. Investigating their efficacy in in vivo models and exploring synergistic combinations with other chemotherapeutic agents or targeted therapies will be crucial steps in translating these promising compounds from the laboratory to the clinic. The comprehensive experimental workflow detailed in this guide provides a robust framework for the continued evaluation and development of this important class of molecules.
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Bhosale, A. P., Shewale, P. V., Katti, S. A., & Patil, R. A. (2023). A review on the 1,3,4-Thiadiazole as Anticancer Activity. Bulletin of Environment, Pharmacology and Life Sciences, 12(11), 379-390. [Link]
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Zaccone, V., et al. (2024). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 29(8), 1873. [Link]
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Yurttas, L., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia. Molecules, 21(3), 304. [Link]
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Struga, M., et al. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules, 27(6), 1814. [Link]
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Al-Ostath, R. A., et al. (2017). A novel adamantane thiadiazole derivative induces mitochondria-mediated apoptosis in lung carcinoma cell line. Toxicology in Vitro, 38, 123-132. [Link]
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Wang, Y., et al. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry. [Link]
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Emami, S., et al. (2013). Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. Archiv der Pharmazie, 346(11), 812-818. [Link]
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Al-Sanea, M. M., et al. (2022). Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. Molecules, 27(19), 6695. [Link]
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Chen, R., et al. (2023). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers in Cell and Developmental Biology, 11, 1185303. [Link]
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ResearchGate. (n.d.). N-(5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-Yl)Benzamide and Benzothioamide Derivatives Induce Apoptosis Via Caspase-Dependent Pathway. [Link]
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Sharma, P., et al. (2024). 1,3,4-thiadiazole derivatives as PI3Ks inhibitor: design, in silico studies, synthesis, characterization, and antimicrobial evaluation. Journal of Biomolecular Structure and Dynamics, 1-15. [Link]
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Mohamed, A. A., et al. (2024). Pro-apoptotic and mitochondria-disrupting effects of 4-methylthiazole in K562 leukemia cells: A mechanistic investigation. Life Sciences, 350, 122787. [Link]
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Pillai, O., et al. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 26(20), 6292. [Link]
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Al-Ostath, R. A., et al. (2023). Targeting EGFR/PI3K/AKT/mTOR signaling in lung and colon cancers: synthesis, antitumor evaluation of new 1,2,4-oxdiazoles tethered 1,2,3-triazoles. RSC Advances, 13(23), 15939-15953. [Link]
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Methodological & Application
Application Note: A Validated Synthesis Protocol for N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid
Introduction: The Significance of Trifluoromethylated Thiadiazole Scaffolds in Medicinal Chemistry
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The incorporation of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] Consequently, N-acylated 2-amino-5-trifluoromethyl-1,3,4-thiadiazoles are of considerable interest in drug discovery and development. This application note provides a detailed, two-step synthesis protocol for a novel derivative, "N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid," a molecule designed to combine the beneficial properties of the trifluoromethyl-thiadiazole core with a flexible succinamic acid side chain, which can be a key element for interaction with various biological targets or for further chemical modifications.
Overall Synthesis Strategy
The synthesis of the target compound is achieved in two main stages, starting from readily available precursors. The first stage is the construction of the core heterocyclic structure, 2-amino-5-trifluoromethyl-1,3,4-thiadiazole. The second stage involves the selective acylation of the amino group of this thiadiazole with succinic anhydride to yield the final product.
Caption: Overall two-stage synthesis workflow.
Stage 1: Synthesis of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole
This initial stage involves the cyclization of thiosemicarbazide with trifluoroacetic acid, facilitated by phosphorus(V) oxychloride (POCl3) as a dehydrating and activating agent. This method is a well-established route for the synthesis of 2-amino-1,3,4-thiadiazole derivatives.[4]
Reaction Mechanism
The reaction proceeds through the initial acylation of thiosemicarbazide by trifluoroacetic acid, followed by an intramolecular cyclization and dehydration to form the stable 1,3,4-thiadiazole ring. POCl3 plays a crucial role in activating the carboxylic acid and driving the dehydration process.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Thiosemicarbazide | 91.13 | 14.5 g | 0.159 |
| 1,4-Dioxane | 88.11 | 500 mL | - |
| Trifluoroacetic Acid | 114.02 | 12.0 mL | 0.159 |
| Phosphorus(V) Oxychloride | 153.33 | 15.0 mL | 0.164 |
| 50% Sodium Hydroxide Solution | 40.00 | As needed | - |
| Cold Water | 18.02 | As needed | - |
Procedure:
-
To a 1 L round-bottom flask, add thiosemicarbazide (14.5 g) and 1,4-dioxane (500 mL). Stir the suspension.
-
Slowly add trifluoroacetic acid (12.0 mL) to the suspension over approximately 30 minutes.
-
Following the addition of trifluoroacetic acid, slowly add phosphorus(V) oxychloride (15.0 mL) over 30 minutes. Note: This reaction is exothermic and produces HCl gas, so it must be performed in a well-ventilated fume hood.
-
Maintain the reaction for 3 hours. The evolution of HCl gas should be monitored.
-
After the reaction is complete (cessation of gas evolution), carefully pour the reaction mixture into 100 mL of cold water with stirring.
-
Adjust the pH of the aqueous mixture to 9 with a 50% NaOH solution to precipitate the product.
-
Filter the solid precipitate, wash it with cold water, and dry it at 363 K to obtain 2-amino-5-trifluoromethyl-1,3,4-thiadiazole.
Stage 2: Synthesis of N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid
In this stage, the synthesized 2-amino-5-trifluoromethyl-1,3,4-thiadiazole undergoes a nucleophilic acyl substitution reaction with succinic anhydride. The amino group of the thiadiazole acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of the target succinamic acid. This type of reaction is a standard method for the synthesis of amic acids from amines and anhydrides.[5][6]
Reaction Mechanism
The lone pair of electrons on the nitrogen atom of the amino group of the thiadiazole attacks one of the electrophilic carbonyl carbons of succinic anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses, breaking the C-O bond of the anhydride ring and forming the amide and carboxylic acid functionalities of the final product.
Caption: Simplified mechanism of acylation.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole | 169.12 | 1.69 g | 0.01 |
| Succinic Anhydride | 100.07 | 1.00 g | 0.01 |
| Acetone | 58.08 | 50 mL | - |
Procedure:
-
Dissolve 2-amino-5-trifluoromethyl-1,3,4-thiadiazole (1.69 g) in acetone (50 mL) in a round-bottom flask with stirring. Gentle warming may be required to achieve complete dissolution.
-
Add succinic anhydride (1.00 g) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the volume of the solvent under reduced pressure to induce precipitation.
-
Wash the collected solid with a small amount of cold acetone to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid.
Product Characterization and Safety Information
Physicochemical Properties (Predicted):
-
Appearance: White to off-white solid.
-
Solubility: Likely soluble in polar organic solvents such as DMSO and DMF, with limited solubility in water and nonpolar solvents.
-
Melting Point: Not reported. To be determined experimentally.
Spectroscopic Data (Predicted):
-
¹H NMR (DMSO-d₆):
-
δ ~12.5 ppm (broad singlet, 1H, COOH)
-
δ ~11.0 ppm (singlet, 1H, NH)
-
δ ~2.6 ppm (triplet, 2H, CH₂-COOH)
-
δ ~2.5 ppm (triplet, 2H, CH₂-CONH)
-
-
¹³C NMR (DMSO-d₆):
-
δ ~174 ppm (COOH)
-
δ ~171 ppm (CONH)
-
Carbons of the thiadiazole ring and the CF₃ group will appear in the aromatic region, with the CF₃ carbon showing a characteristic quartet due to C-F coupling.
-
-
IR (KBr, cm⁻¹):
-
~3300-3000 (N-H and O-H stretching)
-
~1700-1650 (C=O stretching of amide and carboxylic acid)
-
~1250-1050 (C-F stretching)
-
Safety Precautions:
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Trifluoroacetic acid and phosphorus(V) oxychloride are corrosive and toxic; handle with extreme care.[7]
-
The safety profile of the final product is not established. Treat it as a potentially hazardous substance. A safety data sheet for a related trifluoromethyl-thiadiazole derivative suggests avoiding ingestion, inhalation, and contact with skin and eyes.[8]
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the synthesis of N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid. The two-stage process is based on well-established chemical transformations and utilizes readily available starting materials. The detailed experimental procedures and mechanistic explanations are intended to enable researchers in medicinal chemistry and drug development to successfully synthesize and further investigate this promising compound. It is recommended that full analytical characterization and safety assessments be performed on the synthesized material.
References
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- Fisher Scientific. (n.d.). Safety Data Sheet for 1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid.
- Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles.
- Beilstein Archives. (2023). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids.
- International Journal of Chemical and Physical Sciences. (2018). One Pot Green Synthesis of N- substituted Succinimide.
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- Brieflands. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity.
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- PubChem. (n.d.). 2-Acetyl-N-(5-chloro-4-(trifluoromethyl)pyridin-2-yl)thiazole-5-carboxamide.
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Acylation of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole: A Comprehensive Guide for Synthetic and Medicinal Chemists
Introduction: The Significance of the Acylated 2-Amino-1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities.[1] When substituted with an amino group at the 2-position and a trifluoromethyl group at the 5-position, the resulting molecule, 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, becomes a highly valuable building block for drug discovery. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the amino group provides a convenient handle for further molecular elaboration.
Acylation of the 2-amino group is a fundamental and highly effective strategy to generate diverse libraries of compounds with a wide array of pharmacological properties. These N-acylated derivatives have demonstrated potential as anticancer, antimicrobial, and anti-inflammatory agents.[2] This guide provides a detailed exploration of the acylation of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, offering in-depth mechanistic insights, field-proven experimental protocols, and comprehensive characterization data to empower researchers in their synthetic and drug development endeavors.
Mechanistic Considerations: Understanding the Acylation Reaction
The acylation of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole is a nucleophilic acyl substitution reaction. The exocyclic amino group acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. The reactivity of the amino group is modulated by the electronic properties of the trifluoromethyl-substituted thiadiazole ring.
The trifluoromethyl group is strongly electron-withdrawing, which decreases the electron density on the thiadiazole ring and, consequently, reduces the nucleophilicity of the 2-amino group compared to a simple aniline. However, the amino group remains sufficiently nucleophilic to react with common acylating agents.
The general mechanism can be visualized as follows:
Caption: Generalized mechanism of acylation.
A base, such as pyridine or triethylamine, is often employed to neutralize the acidic byproduct (e.g., HCl or R'COOH) generated during the reaction, driving the equilibrium towards product formation.
Experimental Protocols: A Practical Guide
This section provides detailed, step-by-step protocols for the acylation of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole using common acylating agents.
Protocol 1: Acylation using Acyl Chlorides
This is a widely used and generally efficient method for the acylation of amines.
Workflow:
Caption: Workflow for acylation with acyl chlorides.
Detailed Steps (Example: Acetylation with Acetyl Chloride):
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-amino-5-trifluoromethyl-1,3,4-thiadiazole (1.0 eq.) in anhydrous dichloromethane (DCM) or pyridine.
-
Base Addition: If using DCM, add pyridine (1.2 eq.) or triethylamine (1.2 eq.) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Acylating Agent Addition: Add acetyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-water and stir. If a precipitate forms, collect it by filtration. If no precipitate forms, transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate.
-
Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Acylation using Carboxylic Anhydrides
Carboxylic anhydrides are another common class of acylating agents. The reaction is often performed in the presence of a base or can be carried out under neat conditions.
Workflow:
Caption: Workflow for acylation with anhydrides.
Detailed Steps (Example: Acetylation with Acetic Anhydride):
-
Reaction Setup: In a round-bottom flask, suspend 2-amino-5-trifluoromethyl-1,3,4-thiadiazole (1.0 eq.) in acetic anhydride (3-5 eq.).
-
Heating: Heat the mixture at reflux for 1-2 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-water with vigorous stirring.
-
Isolation: Collect the resulting precipitate by filtration, wash thoroughly with cold water, and dry.
-
Purification: Recrystallize the crude product from ethanol to yield N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide.[3]
Data Presentation: Characterization of Acylated Products
Thorough characterization of the synthesized compounds is crucial to confirm their identity and purity. Below is a table summarizing typical characterization data for N-acetylated 2-amino-5-trifluoromethyl-1,3,4-thiadiazole.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (δ, ppm) | IR (cm⁻¹) |
| N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide | C₅H₄F₃N₃OS | 211.17 | 221-225[4] | In DMSO-d₆: ~2.3 (s, 3H, CH₃), ~12.5 (br s, 1H, NH) | ~3100-3300 (N-H stretch), ~1680-1700 (C=O stretch) |
Note: The exact chemical shifts and IR absorption frequencies may vary slightly depending on the solvent and instrument used.
Application Notes: The Role in Drug Development
The acylation of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole opens up a vast chemical space for the development of novel therapeutic agents. By varying the acyl group, the physicochemical and pharmacological properties of the resulting molecules can be fine-tuned.
-
Anticancer Activity: A number of N-acylated 2-amino-1,3,4-thiadiazole derivatives have exhibited significant cytotoxic activity against various cancer cell lines.[2] The amide linkage is a common feature in many anticancer drugs, and its introduction onto the thiadiazole scaffold can lead to compounds that induce apoptosis or inhibit key enzymes involved in cancer progression.
-
Antimicrobial Properties: The 1,3,4-thiadiazole nucleus is a well-established pharmacophore in antimicrobial agents. Acylation can enhance the lipophilicity of the parent amine, potentially improving cell membrane penetration and leading to enhanced antibacterial and antifungal activity.[1]
-
Enzyme Inhibition: The amide functionality can participate in hydrogen bonding interactions with the active sites of various enzymes. This makes N-acylated 2-amino-1,3,4-thiadiazoles attractive candidates for the development of enzyme inhibitors targeting a range of diseases.
Conclusion
The acylation of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole is a robust and versatile reaction that provides access to a rich diversity of compounds with significant potential in drug discovery. This guide has provided a comprehensive overview of the mechanistic underpinnings, practical experimental protocols, and the rationale behind the synthetic efforts targeting this important scaffold. By understanding the principles outlined herein, researchers can confidently and efficiently synthesize and explore the therapeutic potential of this promising class of molecules.
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Barboiu, M., et al. (2000). Synthesis and characterization of new 5-(2-aminoethyl)-2-amino-1,3,4-thiadiazole derivatives and their metal complexes. Metal-Based Drugs, 7(5), 299-303. Available at: [Link]
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Geetha, B. T., et al. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 6), 635-641. Available at: [Link]
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Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. International Journal of Nanomedicine, 13, 3387-3404. Available at: [Link]
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Zhang, Y. (2009). N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2573. Available at: [Link]
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Aliabadi, A., et al. (2012). N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. Iranian Journal of Pharmaceutical Research, 11(3), 823-829. Available at: [Link]
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Khan, I., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5203. Available at: [Link]
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Li, W.-Y., et al. (2013). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. Journal of Heterocyclic Chemistry, 50(2), 341-346. Available at: [Link]
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Singh, A., & Singh, V. K. (2021). SYNTHESIS OF 2-AMINO-5-ARYL-1,3,4-THIADIAZOLE CATALYZED BY ORANGE JUICE AND ANTIMICROBIAL ACTIVITY. EPH-International Journal of Biological & Pharmaceutical Science, 4(1), 1-5. Available at: [Link]
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Song, L., et al. (2016). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. The Journal of Organic Chemistry, 81(15), 6541-6548. Available at: [Link]
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Yadav, A. K., et al. (2018). 1. General method of synthesis of 2-amino-5- trifluoromethyl -1,3,4-thiadiazole (PR1). Asian Journal of Pharmaceutical Analysis, 8(2), 93-98. Available at: [Link]
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Zimenkovsky, B. S., et al. (2017). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. Pharmacia, 64(4), 51-59. Available at: [Link]
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Boechat, N., et al. (2006). 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole and a redetermination of 2-amino-1,3,4-thiadiazole, both at 120 K: chains of edge-fused R(2)(2)(8) and R(4)(4)(10) rings, and sheets of R(2)(2)(8) and R(6)(6)(20) rings. Acta Crystallographica Section C: Crystal Structure Communications, 62(Pt 1), o42-o44. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Available at: [Link]
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Popat, K. H., et al. (2014). Synthesis and biological evaluation of some new 2-amino-5-aryl-1,3,4-thiadiazole derivatives. Journal of Saudi Chemical Society, 18(5), 559-565. Available at: [Link]
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Red-dy, D. B., et al. (2007). N -[4Acetyl5-methyl-5-(2- p -tolylpropyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide. Acta Crystallographica Section E Structure Reports Online, 63(Pt 11), o4269. Available at: [Link]
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Spectrabase. 2-(4-methoxyphenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide. Available at: [Link]
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Tran, P. H., et al. (2021). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 17(8), 947-959. Available at: [Link]
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Verma, A., & Saraf, S. K. (2008). 4-Thiazolidinones-a biologically active scaffold. European journal of medicinal chemistry, 43(5), 897-905. Available at: [Link]
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Application Notes and Protocols for In Vitro Evaluation of N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid
Introduction: The Therapeutic Potential of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The incorporation of a trifluoromethyl (CF3) group is a common strategy in drug design to enhance metabolic stability, lipophilicity, and bioavailability, often leading to improved pharmacological profiles.[3] Given that derivatives of N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl) have demonstrated potent anticancer effects by inducing apoptosis through caspase-dependent pathways, it is hypothesized that "N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid" (hereinafter referred to as TFTSA) may exhibit similar cytotoxic and pro-apoptotic activities.[1][4]
This guide provides a comprehensive set of protocols for the initial in vitro characterization of TFTSA, focusing on assays to determine its cytotoxic potential and elucidate its mechanism of action in cancer cell lines.
Hypothesized Mechanism of Action: Induction of Apoptosis
Based on the established activity of structurally related benzamide and acetamide derivatives of 5-trifluoromethyl-1,3,4-thiadiazole, the primary hypothesized mechanism of action for TFTSA is the induction of programmed cell death, or apoptosis.[1][4] This process is a tightly regulated cellular suicide program crucial for development and tissue homeostasis.[5] Key events in apoptosis include the externalization of phosphatidylserine (PS) on the outer plasma membrane, activation of a cascade of cysteine-aspartic proteases (caspases), and eventual fragmentation of cellular components.[5][6] The following protocols are designed to investigate these hallmark events.
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., PC3 for prostate, HT-29 for colon, and SKNMC for neuroblastoma, as used for similar compounds)[1][7] to ~80% confluency.
-
Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of TFTSA in sterile DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Include a vehicle control (DMSO concentration matched to the highest TFTSA concentration).
-
Carefully remove the medium from the cells and add 100 µL of the prepared TFTSA dilutions or control medium to the respective wells.
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Formazan Solubilization:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the TFTSA concentration and use non-linear regression analysis to determine the IC50 value.
-
Data Presentation: Cytotoxicity
| Cell Line | TFTSA IC50 (µM) | Positive Control (e.g., Doxorubicin) IC50 (µM) |
| PC3 (Prostate) | Experimental Value | Experimental Value |
| HT-29 (Colon) | Experimental Value | Experimental Value |
| SKNMC (Neuroblastoma) | Experimental Value | Experimental Value |
Part 2: Detection of Apoptosis by Annexin V & Propidium Iodide Staining
To confirm that cell death occurs via apoptosis, an Annexin V binding assay is employed. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. [8]Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorophore like FITC. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but stains the DNA of late apoptotic and necrotic cells that have lost membrane integrity. This dual-staining method allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry. [6][8]
Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to ~70% confluency.
-
Treat cells with TFTSA at concentrations around the predetermined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or accutase (avoiding trypsin if possible, as it can cleave surface proteins).
-
Combine all cells, centrifuge at 300 x g for 5 minutes, and discard the supernatant.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
Data Interpretation
-
Lower-Left Quadrant (Annexin V- / PI-): Live cells
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells
Part 3: Caspase Activity Assay
To further investigate the apoptotic pathway, the activity of key executioner caspases, such as caspase-3 and caspase-7, can be measured. These caspases are activated downstream in the apoptotic cascade and are responsible for the cleavage of cellular proteins, leading to the morphological changes associated with apoptosis. [1]Fluorometric assays using a specific substrate that becomes fluorescent upon cleavage by the active caspase provide a sensitive method for quantifying caspase activity.
Protocol: Caspase-3/7 Activity Assay
-
Cell Lysis:
-
Treat cells in a 96-well plate as described for the MTT assay (using a white-walled plate for fluorescence).
-
After the treatment period, lyse the cells according to the manufacturer's protocol for the chosen caspase assay kit.
-
-
Caspase Reaction:
-
Add the caspase-3/7 substrate (e.g., Z-DEVD-R110) to each well containing the cell lysate.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 499/521 nm for the R110 substrate).
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with no cells).
-
Express the caspase activity as a fold change relative to the vehicle-treated control cells.
-
Conclusion
The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of "N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid". By systematically evaluating its cytotoxicity, ability to induce apoptosis, and effect on caspase activity, researchers can gain critical insights into its potential as a novel anticancer agent. These foundational assays are essential for guiding further preclinical development, including more detailed mechanistic studies and in vivo efficacy models.
References
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Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. Available at: [Link]
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Aliabadi, A., Afnanzade, N. S., Hosseinzadeh, L., Mohammadi-Farani, A., Shafiee, M. H., Nazari, H., Ahmadi, F., & Foroumadi, A. (2019). N-(5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-Yl)Benzamide and Benzothioamide Derivatives Induce Apoptosis Via Caspase-Dependent Pathway. Pharmaceutical Chemistry Journal, 53(6), 521–526. Available at: [Link]
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Ważny, R., Wujec, M., & Stec, J. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 482. Available at: [Link]
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Finiuk, N. S., Drapak, I. V., Zimenkovsky, B. S., & Stoika, R. S. (2023). Study of the anticancer activity of N-(5-methyl-t[3][9]hiadiazol-2-yl)- propionamide toward human tumor cells in vitro. Biopolymers and Cell, 39(2), 125-131. Available at: [Link]
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Hosseinzadeh, L., Aliabadi, A., & Shafiee, M. H. (2014). N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. Iranian Journal of Pharmaceutical Research, 13(Suppl), 141–147. Available at: [Link]
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Aliabadi, A., et al. (2017). Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 16(1), 135-142. Available at: [Link]
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Shvedova, M. V., et al. (2023). Excretion Study of 5-[5-(Trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide in Rats. Pharmaceutical Chemistry Journal, 57(1), 74-80. Available at: [Link]
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Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 1419, 65-73. Available at: [Link]
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Talan, S., & Tutar, Y. (2020). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Molecules, 25(23), 5727. Available at: [Link]
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Tipton, K. F., & Davey, G. P. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(11), 2793. Available at: [Link]
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Wang, J., et al. (2020). Guidelines for the digestive enzymes inhibition assay. Food Frontiers, 1(3), 298-304. Available at: [Link]
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Auld, D. S., & Tsvetkov, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. STAR Protocols, 2(2), 100473. Available at: [Link]
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Application Notes and Protocols for In Vitro Evaluation of N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the 5-Trifluoromethyl-1,3,4-thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] The incorporation of a trifluoromethyl (CF3) group can enhance the lipophilicity and metabolic stability of a compound, often leading to improved pharmacological properties.[3][4][5] This application note provides a comprehensive guide for researchers investigating the in vitro cellular effects of N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid, a novel compound featuring this promising scaffold.
While specific data for this exact molecule is not yet prevalent in published literature, extensive research on structurally related N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl) derivatives provides a strong foundation for establishing robust cell culture and screening protocols.[1][6] Many of these related compounds have demonstrated potent anticancer activity, primarily through the induction of apoptosis via caspase-dependent pathways.[1][6] This guide will, therefore, focus on methodologies to assess the cytotoxic and apoptotic potential of N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid in relevant cancer cell lines.
The protocols outlined herein are designed to be self-validating systems, emphasizing the rationale behind each step to allow for logical troubleshooting and adaptation.
I. Preliminary Characterization and Stock Solution Preparation
A thorough understanding of the physicochemical properties of N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid is critical for accurate and reproducible in vitro studies.
A. Reagent Handling and Storage:
-
Compound Storage: Store the lyophilized powder at -20°C or -80°C, protected from light and moisture.
-
Solvent Selection: Due to the likely hydrophobic nature of the trifluoromethyl group, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution. Ensure the use of anhydrous, cell culture-grade DMSO.
B. Protocol for Stock Solution Preparation (10 mM):
-
Calculation: Determine the mass of N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid required to prepare a 10 mM stock solution. (Molecular Weight to be determined by the researcher).
-
Dissolution: Under sterile conditions in a biological safety cabinet, add the appropriate volume of sterile DMSO to the vial containing the compound.
-
Solubilization: Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Table 1: Key Considerations for Stock Solution Preparation
| Parameter | Recommendation/Rationale |
| Solvent | Anhydrous, cell culture-grade DMSO. Minimizes solvent-induced cytotoxicity. |
| Stock Concentration | 10 mM is a standard starting point. Higher concentrations may be possible depending on solubility. |
| Final DMSO Concentration in Culture | Crucially, ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% (v/v) to avoid solvent-induced artifacts. A concentration of 0.1% is ideal. |
| Stability | Monitor for precipitation upon thawing. If observed, gently warm and vortex before use. |
II. Cell Line Selection and General Culture Conditions
The choice of cell line is paramount and should be guided by the therapeutic hypothesis. Based on studies of analogous compounds, a panel of cancer cell lines is recommended for initial screening.[1][7][8]
A. Recommended Cell Lines for Initial Screening:
| Cell Line | Tissue of Origin | Rationale for Inclusion |
| MCF-7 | Breast Adenocarcinoma | Commonly used model for hormone-responsive breast cancer.[7] |
| PC-3 | Prostate Cancer | Androgen-independent prostate cancer model.[1] |
| A549 | Lung Carcinoma | A widely used model for non-small cell lung cancer.[8] |
| HT-29 | Colorectal Adenocarcinoma | Represents a common gastrointestinal malignancy.[1] |
| HepG2 | Hepatocellular Carcinoma | Model for liver cancer; some thiadiazole derivatives show high sensitivity in this line.[7] |
| HEK293 | Human Embryonic Kidney | Often used as a non-cancerous control to assess selective cytotoxicity.[7] |
B. Standard Cell Culture Protocol:
-
Medium Preparation: Use the recommended complete growth medium for each cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells upon reaching 80-90% confluency to maintain exponential growth. Use Trypsin-EDTA for detachment of adherent cells.[9]
-
Cell Counting and Viability: Before each experiment, perform a cell count using a hemocytometer or automated cell counter and assess viability with Trypan Blue exclusion.
III. Primary Screening: Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[1]
A. Rationale: This assay will determine the concentration-dependent cytotoxic effect of N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid on the selected cell lines and allow for the calculation of the half-maximal inhibitory concentration (IC50).
B. Experimental Workflow Diagram:
Caption: Workflow for MTT-based cytotoxicity assay.
C. Detailed Protocol for MTT Assay:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours.
-
Compound Preparation: Prepare a series of 2-fold serial dilutions of N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid in complete growth medium from your 10 mM stock. A suggested starting range is 0.1 µM to 100 µM. Remember to include a "vehicle control" (medium with the same final DMSO concentration as the highest compound concentration) and a "no-cell" blank control.
-
Cell Treatment: Carefully remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2. The incubation time should be optimized based on the cell line's doubling time.
-
MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
IV. Mechanistic Insight: Apoptosis Induction via Caspase Activation
Should N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid demonstrate significant cytotoxicity, investigating its mechanism of action is the next logical step. As related compounds induce apoptosis, assessing the activation of key caspases is a primary approach.[6]
A. Rationale: Caspase-9 is a key initiator caspase in the intrinsic (mitochondrial) apoptotic pathway, while Caspase-3 is a critical executioner caspase. Measuring their activity provides evidence for apoptosis induction.
B. Experimental Workflow Diagram:
Caption: Workflow for Caspase Activity Assay.
C. Protocol for Caspase-3/9 Activity Assay (using a commercial kit):
-
Cell Treatment: Seed cells in 6-well plates and treat with N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid at its predetermined IC50 concentration for 24 hours. Include a vehicle control and a positive control (e.g., staurosporine).
-
Cell Lysis: Harvest the cells and prepare cell lysates according to the manufacturer's protocol of a commercially available caspase-3/9 activity assay kit.
-
Protein Quantification: Determine the total protein concentration of each lysate using a Bradford or BCA protein assay. This is crucial for normalizing the caspase activity.
-
Caspase Reaction: In a 96-well plate, incubate a standardized amount of protein from each lysate with the specific caspase-3 (DEVD) or caspase-9 (LEHD) colorimetric or fluorometric substrate.
-
Signal Detection: After the recommended incubation time, measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Normalize the caspase activity to the total protein concentration. Express the results as a fold-change in activity compared to the vehicle-treated control cells.
V. Concluding Remarks and Future Directions
This document provides a foundational framework for the initial in vitro characterization of N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid. The successful execution of these protocols will establish its cytotoxic profile and provide initial insights into its mechanism of action. Positive results from these assays would warrant further investigation into other hallmarks of cancer, such as effects on cell migration, invasion, and angiogenesis, as well as more detailed mechanistic studies to identify the specific cellular targets and signaling pathways involved.[10]
References
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Finiuk, N.S., Drapak, I.V., Zimenkovsky, B.S., & Stoika, R.S. (2023). Study of the anticancer activity of N-(5-methyl-[3][7][11]thiadiazol-2-yl)- propionamide toward human tumor cells in vitro. Digital Medicine Association. Available at:
- Aliabadi, A., Afnanzade, N.S., Hosseinzadeh, L., Mohammadi-Farani, A., Shafiee, M.H., Nazari, H., Ahmadi, F., & Foroumadi, A. (2019). N-(5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-Yl)Benzamide and Benzothioamide Derivatives Induce Apoptosis Via Caspase-Dependent Pathway. Pharmaceutical Chemistry Journal, 53(6), 521-527.
- Kucińska, M., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 458.
- Shcherbak, M.A., et al. (2025). Excretion Study of 5-[5-(Trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide in Rats. Pharmaceutical Chemistry Journal.
- Rosso, G., et al. (2025). Protocol for fabrication and utilization of the device for axon-cancer cell interaction testing. STAR Protocols.
- Yalçın, A., & Turaç, G. (2024). Protocols for Co-Culture Phenotypic Assays with Breast Cancer Cells and THP-1-Derived Macrophages. Methods in Molecular Biology.
- Aliabadi, A., et al. (2015). Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 14(3), 837-844.
- Hosseinzadeh, L., Khorand, A., & Aliabadi, A. (2013). Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. Archiv der Pharmazie, 346(11), 812-818.
- Sigma-Aldrich. (n.d.). Cancer Cell Culture: Methods and Protocols.
- Kumar, S., et al. (2020). DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. ACS Omega, 5(46), 30061-30074.
- Sun, N.B., et al. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry, 25(18), 10427-10429.
- Ward, J.S., et al. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one. IUCrData, 8(11).
- Yalçın, A., & Turaç, G. (2024). Protocols for Co-Culture Phenotypic Assays with Breast Cancer Cells and THP-1-Derived Macrophages. Methods in Molecular Biology.
- Shcherbak, M.A., et al. (2025). Distribution Study of 5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide and Its Metabolites in Rats. Pharmaceutical Chemistry Journal.
- Kumar, V., et al. (2024). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. Molecules, 29(10), 2296.
- Wang, X.B., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(1), 103521.
- Bertelli, T.F., et al. (2021). In Vitro, In Vivo, and Absorption, Distribution, Metabolism, and Excretion Evaluation of SF5-Containing N,N′-Diarylureas as Antischistosomal Agents. ACS Infectious Diseases, 7(10), 3026-3036.
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Application Note & Protocol: Preparation of Stock Solutions of N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid
Introduction: Understanding the Molecule
N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid is a compound that merges the structural features of a trifluoromethylated 1,3,4-thiadiazole ring with a succinamic acid moiety. The 1,3,4-thiadiazole ring is a well-known pharmacophore present in a variety of biologically active compounds, recognized for its metabolic stability and diverse pharmacological activities.[1] The trifluoromethyl group is often incorporated into drug candidates to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[2] The succinamic acid portion introduces a carboxylic acid group, which can influence solubility and provide a handle for further chemical modifications.
Given the novelty of this specific molecule, this document provides a comprehensive guide for researchers to prepare stock solutions, focusing on best practices derived from the chemical properties of its constituent moieties. The following protocols are designed to be a starting point, and researchers are encouraged to perform small-scale tests to determine the optimal conditions for their specific experimental needs.
Physicochemical Properties: A Predictive Analysis
Without empirical data for the specific target molecule, we can infer its likely properties from its structure and related compounds.
| Property | Predicted Characteristic | Rationale & Considerations |
| Polarity | Amphiphilic | The trifluoromethyl-thiadiazole core is relatively nonpolar and lipophilic, while the succinamic acid tail is polar and hydrophilic due to the carboxylic acid and amide groups. |
| Solubility | Likely soluble in organic polar aprotic solvents. | The overall structure suggests that solubility in aqueous buffers may be limited, especially at neutral or acidic pH where the carboxylic acid is not fully ionized. Solvents like Dimethyl Sulfoxide (DMSO) and Dimethyl Formamide (DMF) are excellent starting points for creating high-concentration stock solutions.[3] |
| Stability | Generally stable, with potential for hydrolysis. | The 1,3,4-thiadiazole ring is known for its aromaticity and stability.[1][4] However, the amide and terminal carboxylic acid of the succinamic acid moiety could be susceptible to hydrolysis under strongly acidic or basic conditions, or in the presence of certain enzymes in cell culture media over long incubation periods. The C-F bonds of the trifluoromethyl group are very stable.[2] |
| Hygroscopicity | Potentially hygroscopic. | The presence of polar functional groups (carboxylic acid, amide) suggests that the solid compound may absorb moisture from the air. It is recommended to store the solid compound in a desiccator. |
Workflow for Stock Solution Preparation and Validation
The following diagram outlines a systematic approach to preparing and validating a stock solution of a novel compound like N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid.
Caption: Workflow for preparing a validated stock solution.
Detailed Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in an Organic Solvent
This protocol is suitable for preparing a primary stock solution for long-term storage, which can then be diluted into aqueous buffers or cell culture media for experiments.
Materials:
-
N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator bath
-
Calibrated analytical balance
-
Sterile, amber glass or polypropylene vials
-
Sterile 0.22 µm syringe filter (PTFE or other DMSO-compatible material)
Procedure:
-
Pre-Equilibration: Allow the container of the solid compound to come to room temperature before opening to prevent condensation of moisture.
-
Calculation: Determine the mass of the compound required to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Molecular Weight of N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid needs to be calculated based on its chemical formula (C8H6F3N3O3S).
-
-
Weighing: Accurately weigh the calculated amount of the compound in a sterile microcentrifuge tube or vial.
-
Dissolution: a. Add the required volume of anhydrous DMSO to the solid compound. b. Vortex the solution vigorously for 1-2 minutes. c. If the compound is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes. d. For difficult-to-dissolve compounds, gentle warming (e.g., 37°C) can be applied, but it is crucial to first assess the thermal stability of the compound.
-
Visual Confirmation: Ensure the solution is clear and free of any particulate matter.
-
Sterilization (Optional but Recommended): If the stock solution will be used in cell-based assays, sterile filter the solution through a 0.22 µm DMSO-compatible syringe filter into a sterile vial. This step also removes any minor, undissolved particulates.
-
Aliquoting and Storage: a. Aliquot the stock solution into smaller, single-use volumes in sterile, amber cryovials to avoid repeated freeze-thaw cycles. b. Store the aliquots at -20°C or -80°C for long-term stability.
Expert Insight: The use of anhydrous DMSO is critical as water can decrease the solubility of many organic compounds in DMSO and potentially promote hydrolysis over long-term storage.
Protocol 2: Preparation of Working Solutions in Aqueous Media
This protocol describes the dilution of the high-concentration organic stock solution into an aqueous buffer or cell culture medium for immediate use.
Materials:
-
High-concentration stock solution (from Protocol 1)
-
Pre-warmed (e.g., 37°C) aqueous buffer (e.g., PBS) or cell culture medium
-
Sterile microcentrifuge tubes or plates
Procedure:
-
Thawing the Stock: Thaw an aliquot of the high-concentration stock solution at room temperature. Once thawed, briefly vortex to ensure homogeneity.
-
Serial Dilution (Recommended): To avoid precipitation, it is often best to perform serial dilutions rather than a single large dilution.
-
Dilution into Aqueous Media: a. Vigorously vortex or pipette-mix the aqueous medium while adding the stock solution dropwise. This rapid mixing helps to prevent the compound from precipitating out of solution as it encounters the aqueous environment. b. Ensure that the final concentration of the organic solvent (e.g., DMSO) in the working solution is low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.[3]
-
Solubility Check: After dilution, visually inspect the working solution for any signs of precipitation or cloudiness. If precipitation occurs, the concentration may be too high for that specific aqueous medium.
-
Use Immediately: It is best practice to prepare working solutions fresh for each experiment and use them immediately, as the stability of the compound in aqueous media is often lower than in an anhydrous organic solvent.
Stability and Storage Recommendations
| Solution Type | Recommended Solvent | Storage Temperature | Key Considerations |
| Primary Stock | Anhydrous DMSO | -20°C or -80°C | Aliquot to avoid freeze-thaw cycles. Use amber vials to protect from light. |
| Working Solution | Aqueous Buffer / Cell Culture Medium | Use immediately; do not store. | Prepare fresh for each experiment. Be mindful of potential for hydrolysis or binding to proteins in media. |
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Compound won't dissolve in DMSO. | Insufficient mixing or concentration is too high. | Continue vortexing/sonicating. Try gentle warming (37°C). If it still doesn't dissolve, the desired concentration may exceed its solubility limit. |
| Precipitation upon dilution into aqueous buffer. | The compound's solubility limit in the aqueous medium is exceeded. | Prepare a lower concentration working solution. Increase the percentage of DMSO slightly (while staying within acceptable limits for the assay). Consider using a solubilizing agent like Pluronic F-68 for in-vivo formulations. |
| Loss of activity over time in experiments. | Instability in aqueous media (hydrolysis). | Prepare working solutions immediately before use. Minimize the incubation time in aqueous solutions if possible. |
Conclusion
The successful preparation of stock solutions is a critical first step for obtaining reliable and reproducible experimental results. For a novel compound like N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid, a systematic approach based on its inferred chemical properties is essential. By starting with a high-concentration stock in an anhydrous organic solvent like DMSO and carefully diluting into aqueous media for immediate use, researchers can minimize issues related to solubility and stability.
References
-
Aliabadi, A., et al. (2019). N-(5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-Yl)Benzamide and Benzothioamide Derivatives Induce Apoptosis Via Caspase-Dependent Pathway. Pharmaceutical Chemistry Journal, 53(6). Available at: [Link]
-
Geronikaki, A., et al. (2021). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 26(24), 7655. Available at: [Link]
-
PubChem. (n.d.). 2-Acetyl-N-(5-chloro-4-(trifluoromethyl)pyridin-2-yl)thiazole-5-carboxamide. Retrieved from [Link]
-
Wikipedia. (n.d.). Succinic acid. Retrieved from [Link]
-
Solubility of Things. (n.d.). Succinic acid. Retrieved from [Link]
-
Surov, A. O., et al. (2016). Impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and solvation processes in 1-octanol and n-hexane. Journal of Chemical Thermodynamics, 96, 57–66. Available at: [Link]
-
Moussa, Z., et al. (2022). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 1), 5-9. Available at: [Link]
-
Jurga, N., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 488. Available at: [Link]
-
ISRES Publishing. (2023). Thiadiazoles and Their Properties. Available at: [Link]
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- 3. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. isres.org [isres.org]
Application Notes and Protocols for the Evaluation of N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid as a Kinase Inhibitor
An in-depth guide for researchers, scientists, and drug development professionals on investigating "N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid" as a potential kinase inhibitor.
Introduction: Rationale for Investigation
The 1,3,4-thiadiazole moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] Notably, numerous studies have identified 1,3,4-thiadiazole derivatives as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.[5][6][7][8] Kinases such as c-Jun N-terminal kinase (JNK), tyrosine kinases, anaplastic lymphoma kinase (ALK), and phosphatidylinositol 3-kinase (PI3K) have been successfully targeted by compounds containing this heterocyclic ring system.[5][8][9][10]
The succinamic acid functional group is also of significant interest in drug design. It can enhance the aqueous solubility and pharmacokinetic properties of a molecule and can also serve as a pharmacophore that interacts with biological targets.[11][12] The combination of a trifluoromethyl group, known to enhance metabolic stability and binding affinity, with the 1,3,4-thiadiazole and succinamic acid moieties in "N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid" presents a compelling case for its investigation as a novel kinase inhibitor.
This document outlines the necessary protocols to synthesize this compound and systematically evaluate its potential as a targeted therapeutic agent.
Hypothesized Mechanism of Action and Potential Targets
Given the prevalence of 1,3,4-thiadiazole derivatives as kinase inhibitors, it is hypothesized that N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid may function by competing with ATP for the kinase active site or by binding to an allosteric site. Potential kinase targets could include those in key oncogenic signaling pathways such as the MAPK/ERK and PI3K/Akt pathways.
Caption: Hypothesized signaling pathways targeted by the test compound.
Synthesis Protocol
The synthesis of N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid can be achieved through a two-step process involving the formation of an N-substituted succinimide followed by a ring-opening reaction.[13][14]
Step 1: Synthesis of N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)succinimide
-
To a solution of 5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine (1 equivalent) in a suitable solvent such as chloroform or glacial acetic acid, add succinic anhydride (1.1 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
If a precipitate forms, filter the solid, wash with cold solvent, and dry under vacuum. If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
Step 2: Synthesis of N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid
-
Dissolve the N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)succinimide (1 equivalent) in a mixture of an appropriate organic solvent (e.g., THF or dioxane) and aqueous sodium hydroxide (2 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Once the starting material is consumed, acidify the reaction mixture to pH 2-3 with dilute hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
In Vitro Kinase Inhibition Assays
To determine the kinase inhibitory potential of the synthesized compound, a panel of commercially available kinase assays should be employed. A general protocol for a biochemical kinase assay is provided below.
Caption: General workflow for an in vitro biochemical kinase assay.
Protocol: General Biochemical Kinase Assay (e.g., using ADP-Glo™ Kinase Assay)
-
Prepare a reaction buffer containing the kinase of interest, its specific substrate, and any necessary cofactors.
-
Serially dilute the test compound in DMSO to create a range of concentrations.
-
In a 96-well or 384-well plate, add the kinase reaction buffer.
-
Add the diluted test compound or DMSO (as a vehicle control) to the appropriate wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for the recommended time (typically 30-60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a detection reagent like ADP-Glo™.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Assays
Cell-based assays are crucial for evaluating the compound's efficacy in a more biologically relevant context.
Protocol: MTT Cell Viability Assay
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 48-72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add MTT reagent to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated cells and determine the IC50 value.
Protocol: Western Blot for Target Phosphorylation
-
Treat cultured cancer cells with the test compound at its IC50 concentration for various time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the target kinase.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the change in phosphorylation status of the target kinase.
Caption: Workflow for cell-based evaluation of the kinase inhibitor.
Data Analysis and Interpretation
Quantitative Data Summary
| Assay Type | Parameter | Expected Outcome |
| Biochemical Kinase Assay | IC50 (nM or µM) | A low IC50 value indicates high potency against the specific kinase. |
| Cell Viability Assay (MTT) | IC50 (µM) | A low IC50 value indicates potent anti-proliferative activity. |
| Western Blot | Fold change in phosphorylation | A decrease in the phosphorylation of the target kinase confirms on-target activity. |
The selectivity of the compound should be assessed by testing it against a panel of different kinases. A selective inhibitor will have a significantly lower IC50 for its primary target compared to other kinases.
Troubleshooting and Potential Pitfalls
-
Synthesis: Low yields or impurities may require optimization of reaction conditions (solvent, temperature, reaction time) and purification methods.
-
Solubility: The compound may have limited solubility in aqueous buffers. Prepare stock solutions in 100% DMSO and ensure the final DMSO concentration in assays is low (<0.5%) to avoid solvent effects.
-
Off-Target Effects: The compound may inhibit multiple kinases or have other biological activities. A broad kinase panel and additional cellular assays can help to characterize its specificity.
-
Cell Line Specificity: The compound's efficacy may vary between different cancer cell lines due to differences in their genetic makeup and signaling pathways.
References
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Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
Aliabadi, A., et al. (2019). N-(5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-Yl)Benzamide and Benzothioamide Derivatives Induce Apoptosis Via Caspase-Dependent Pathway. Pharmaceutical Chemistry Journal, 53(3). Retrieved January 23, 2026, from [Link]
-
Finiuk, N. S., et al. (2023). Study of the anticancer activity of N-(5-methyl-[1][15][16]thiadiazol-2-yl)- propionamide toward human tumor cells in vitro. Digital Medicine Association. Retrieved January 23, 2026, from [Link]
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Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H). (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
Effect of Succinamic Acid Derivative on the Growth Kinetics and Induction of Apoptosis in a Cancer Cell Line. (2023). Cureus. Retrieved January 23, 2026, from [Link]
-
Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. (2013). PubMed. Retrieved January 23, 2026, from [Link]
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1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. (2023). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Drug Delivery Succinic Acid Derivatives Market | Global Market Analysis Report - 2036. (n.d.). Retrieved January 23, 2026, from [Link]
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Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances. Retrieved January 23, 2026, from [Link]
-
Pathogenetic and pharmacodynamic features of succinic acid derivative application for various diseases of the cardiovascular and nervous systems. (2023). Hepato-Gastroenterology. Retrieved January 23, 2026, from [Link]
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Thiazole Derivatives Inhibitors of Protein Kinases. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. (2021). MDPI. Retrieved January 23, 2026, from [Link]
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2022). MDPI. Retrieved January 23, 2026, from [Link]
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A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. (2023). Beilstein Archives. Retrieved January 23, 2026, from [Link]
-
Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. (2022). MDPI. Retrieved January 23, 2026, from [Link]
-
Design, synthesis and antitumor activity of thiadiazole derivatives as novel ALK kinase inhibitors. (2024). PubMed. Retrieved January 23, 2026, from [Link]
-
Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. (2017). MDPI. Retrieved January 23, 2026, from [Link]
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Application Notes and Protocols for the Synthesis of N-Acyl Thiadiazoles via EDC/HOBt Coupling
Introduction: The Significance of N-Acyl Thiadiazoles and the Strategic Advantage of EDC/HOBt Coupling
N-acyl thiadiazoles represent a privileged scaffold in medicinal chemistry and drug development. The 1,3,4-thiadiazole ring system is a bioisostere of thiazole and pyrimidine moieties, frequently incorporated into molecules exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, and antiviral properties. The N-acylation of the 2-amino-1,3,4-thiadiazole core is a critical step in the synthesis of these valuable compounds, allowing for the introduction of diverse functionalities that modulate their biological targets and pharmacokinetic profiles.
Traditional methods for amide bond formation, such as the use of acyl chlorides, can be harsh and incompatible with sensitive functional groups. This is where carbodiimide-mediated coupling reactions, specifically employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt), offer a superior strategic advantage. This method provides a mild, efficient, and versatile approach for the N-acylation of 2-amino-1,3,4-thiadiazoles, even when dealing with electron-deficient or sterically hindered substrates.[1][2]
This guide provides an in-depth exploration of the EDC/HOBt coupling mechanism, a detailed, field-proven protocol for the synthesis of N-acyl thiadiazoles, and critical insights into reaction optimization and troubleshooting.
The Underlying Chemistry: A Mechanistic Dissection of EDC/HOBt Coupling
The success of the EDC/HOBt coupling lies in a two-step activation and subsequent nucleophilic attack. Understanding this mechanism is paramount for rational experimental design and troubleshooting.
-
Activation of the Carboxylic Acid: The process initiates with the reaction of the carboxylic acid with EDC. The carbodiimide activates the carboxyl group by forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack but can also rearrange to a stable, unreactive N-acylurea byproduct, a common pitfall in carbodiimide couplings.[3]
-
The Crucial Role of HOBt: This is where HOBt plays its indispensable role. HOBt acts as a nucleophilic catalyst, rapidly intercepting the O-acylisourea intermediate to form an HOBt-ester. This active ester is more stable than the O-acylisourea, minimizing the formation of the N-acylurea byproduct.[4][5] Furthermore, the HOBt-ester is highly reactive towards the amine nucleophile. The reaction is, therefore, catalytic in HOBt but stoichiometric in EDC, which is ultimately converted to a water-soluble urea byproduct.[4]
-
Nucleophilic Attack by the Aminothiadiazole: The final step involves the nucleophilic attack of the 2-amino group of the thiadiazole on the activated HOBt-ester, leading to the formation of the desired N-acyl thiadiazole and the regeneration of HOBt.
For electron-deficient amines like 2-amino-1,3,4-thiadiazole, the reaction of the HOBt ester with the amine can be sluggish.[1] In such cases, the addition of a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) can be beneficial. DMAP can react with the HOBt-ester to form a highly reactive acyl-pyridinium species, which is then more readily attacked by the weakly nucleophilic amine.[1]
Below is a visual representation of the reaction mechanism.
Experimental Protocol: Synthesis of N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
This protocol provides a general procedure for the N-acylation of a 2-amino-1,3,4-thiadiazole derivative. Adjustments to stoichiometry, temperature, and reaction time may be necessary for different substrates.
Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | Stoichiometry (Equivalents) |
| 5-phenyl-2-amino-1,3,4-thiadiazole | 177.23 | 1.0 |
| Acetic Acid | 60.05 | 1.1 |
| EDC.HCl | 191.70 | 1.2 |
| HOBt | 135.13 | 1.2 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.5 |
| N,N-Dimethylformamide (DMF), anhydrous | - | - |
| Ethyl Acetate (EtOAc) | - | - |
| Saturated aq. NaHCO3 solution | - | - |
| Brine | - | - |
| Anhydrous MgSO4 or Na2SO4 | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-phenyl-2-amino-1,3,4-thiadiazole (1.0 eq.) and acetic acid (1.1 eq.). Dissolve the solids in anhydrous DMF (approximately 0.1-0.2 M concentration with respect to the limiting reagent).
-
Initial Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes to cool it to 0 °C. Maintaining a low temperature during the addition of the coupling reagents can help to minimize side reactions.[6]
-
Reagent Addition: To the cooled solution, add HOBt (1.2 eq.) and DIPEA (2.5 eq.). Stir for another 5 minutes. Then, add EDC.HCl (1.2 eq.) portion-wise over 5-10 minutes. It is often beneficial to add the carbodiimide last to the pre-mixed solution of the other reactants.
-
Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Aqueous Work-up: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate. The use of EDC is advantageous here as its urea byproduct is water-soluble and can be largely removed during this step.[5]
-
Washing: Combine the organic extracts and wash successively with saturated aqueous NaHCO3 solution (to remove unreacted acid and HOBt) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent.
-
Characterization: Confirm the identity and purity of the final N-acyl thiadiazole product using standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Key Considerations and Troubleshooting
| Observation/Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | - Inactive EDC (hydrolyzed)- Low nucleophilicity of the aminothiadiazole- Steric hindrance | - Use fresh, high-quality EDC.HCl.- Add a catalytic amount (0.1 eq.) or even a stoichiometric amount of DMAP to the reaction mixture.[1]- Increase the reaction temperature (e.g., to 40-50 °C) and/or extend the reaction time.- Consider pre-activating the carboxylic acid with EDC/HOBt for 30-60 minutes before adding the aminothiadiazole. |
| Formation of N-acylurea Byproduct | - Slow reaction of the O-acylisourea intermediate with the amine or HOBt. | - Ensure stoichiometric or a slight excess of HOBt is used.- Maintain a low temperature during the initial activation step.- Pre-activation of the carboxylic acid with EDC/HOBt before adding the amine can also minimize this side reaction. |
| Difficulty in Removing Byproducts | - EDC-urea, HOBt, and DIPEA can be challenging to remove completely. | - Perform thorough aqueous washes as described in the protocol. An acidic wash (e.g., dilute HCl) can help remove residual DIPEA and EDC-urea, while a basic wash (e.g., NaHCO3) removes HOBt and unreacted carboxylic acid.[6] |
| Racemization (for chiral substrates) | - Prolonged exposure of the activated carboxylic acid to basic conditions. | - HOBt is an effective suppressor of racemization.[5]- Minimize reaction time and avoid using strong, non-hindered bases. DIPEA is generally a good choice.- Maintain low reaction temperatures. |
Conclusion
The EDC/HOBt coupling system is a robust and highly effective method for the synthesis of N-acyl thiadiazoles, a class of compounds with significant potential in drug discovery. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently generate diverse libraries of these valuable molecules. This guide provides a solid foundation for the successful implementation of this important synthetic transformation.
References
-
Jadhav, S. A., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 34, 127761. Available at: [Link]
-
Chan, L. C., & Cox, B. G. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 72(23), 8863–8869. Available at: [Link]
-
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond formation. Nature, 480(7378), 471–479. Available at: [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. Available at: [Link]
-
Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. Available at: [Link]
-
Reddit discussion on EDC-HOBt Amide coupling workup help. r/Chempros. (2022). Available at: [Link]
-
Royal Society of Chemistry. (2023). Reactive deep eutectic solvents for EDC-mediated amide synthesis. Organic & Biomolecular Chemistry. Available at: [Link]
-
Katritzky, A. R., & Narindoshvili, T. (2004). N-Acylation in Combinatorial Chemistry. ARKIVOC, 2004(i), 12-35. Available at: [Link]
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Nilsson, M. T., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11479–11485. Available at: [Link]
-
Pokhodylo, N., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5192. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. Available at: [Link]
-
ResearchGate. (2004). N-Acylation in Combinatorial Chemistry. Available at: [Link]
-
Al-Amiery, A. A., et al. (2016). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity. Chemical Methodologies, 1(1), 59-67. Available at: [Link]
-
ResearchGate. (2023). EDC/NHS Coupling difficulties? Available at: [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]
-
Al-Sultani, K. H., et al. (2017). Synthesis of new-1,3,4-Thiadiazoles Substituted with Oxazepine and Benzoxazepine Moieties. Oriental Journal of Chemistry, 33(2), 948-955. Available at: [Link]
-
Pokhodylo, N., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. PubMed. Available at: [Link]
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Application Note: High-Throughput Screening of N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid for the Identification of Novel Apoptosis Inducers
Introduction: The Therapeutic Potential of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its metabolic stability and broad spectrum of biological activities.[1] Its derivatives have been investigated for various therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in drug design to enhance properties such as metabolic stability, lipophilicity, and bioavailability.[2] This strategic chemical modification can significantly improve a compound's pharmacological profile.
Recent studies have highlighted that compounds featuring the 5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl moiety exhibit potent anticancer activity, often by inducing programmed cell death, or apoptosis, through the activation of the caspase signaling cascade.[1][3] This application note describes a comprehensive framework and a detailed protocol for the high-throughput screening (HTS) of a novel derivative, "N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid" (hereafter referred to as TFTSA ), to identify and characterize its potential as a modulator of apoptosis. We propose a biochemical assay targeting Caspase-3, a critical executioner enzyme in the apoptotic pathway, as a primary screening strategy.
Compound Profile: N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid (TFTSA)
TFTSA is a novel small molecule designed to leverage the established pro-apoptotic activity of the trifluoromethyl-thiadiazole core. The addition of the succinamic acid moiety is a rational design choice intended to potentially improve aqueous solubility and introduce a carboxylic acid group that can form key hydrogen bond interactions within a target's active site.
| Property | Description | Significance in HTS |
| Core Scaffold | 5-(Trifluoromethyl)-1,3,4-thiadiazole | This scaffold is associated with potent anticancer activity and the induction of apoptosis.[1][3] The trifluoromethyl group enhances lipophilicity and metabolic stability.[2] |
| Key Functional Group | Succinamic acid | Introduces a terminal carboxylic acid and an amide linker. This may enhance solubility compared to more hydrophobic benzamide derivatives and provides additional hydrogen bond donors and acceptors for target engagement. |
| Hypothesized Mechanism | Induction of apoptosis via modulation of the caspase cascade. | The primary screening assay is designed to directly measure the activation or inhibition of a key apoptotic enzyme. Apoptosis induction is a validated strategy for the development of novel anticancer therapeutics.[3] |
| Solubility & Handling | Expected to be soluble in DMSO for stock solutions. The succinamic acid moiety may confer sufficient aqueous solubility at typical assay concentrations. It is recommended to determine the kinetic solubility in the final assay buffer to avoid compound precipitation, a common source of artifacts in HTS. | A stock solution in 100% DMSO is standard for compound libraries. The final concentration of DMSO in the assay should be kept low (typically ≤1%) and consistent across all wells to minimize its effect on enzyme activity. |
Proposed Biological Target: Caspase-3
Based on evidence that structurally related compounds induce apoptosis via the caspase-dependent pathway, we propose Caspase-3 as the primary molecular target for an initial HTS campaign.[1][3] Caspase-3 is an executioner caspase that, once activated by initiator caspases (like Caspase-9), cleaves numerous cellular proteins, leading to the characteristic morphological changes of apoptosis. Directly screening for modulators of Caspase-3 activity provides a robust and direct method to identify compounds that engage this critical cell death pathway.
Caption: Proposed mechanism of TFTSA targeting the Caspase-3 executioner enzyme.
High-Throughput Screening Protocol: Caspase-3 Inhibitor Assay
This protocol is designed for a 384-well plate format and utilizes a fluorogenic substrate to measure Caspase-3 activity. The principle relies on the cleavage of a non-fluorescent substrate, Ac-DEVD-AMC, by active Caspase-3, which releases the highly fluorescent aminomethylcoumarin (AMC) group. An inhibitor will prevent this cleavage, resulting in a reduced fluorescence signal.
I. Assay Principle
Active Caspase-3 + Ac-DEVD-AMC (non-fluorescent) → Ac-DEVD + AMC (fluorescent)
The fluorescence intensity is directly proportional to the enzymatic activity of Caspase-3.
II. Materials and Reagents
-
Compound Plates: 384-well plates containing TFTSA and other library compounds, typically at a 10 mM concentration in 100% DMSO.
-
Assay Plates: Low-volume, black, flat-bottom 384-well polystyrene plates.
-
Enzyme: Recombinant human Caspase-3, active form.
-
Substrate: Ac-DEVD-AMC (Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin).
-
Assay Buffer: 20 mM HEPES, 10% Sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.4.
-
Positive Control: A known, potent Caspase-3 inhibitor (e.g., Ac-DEVD-CHO).
-
Instrumentation:
-
Automated liquid handler (for nanoliter to microliter dispensing).
-
Plate-based fluorescence reader with excitation/emission wavelengths of ~360 nm and ~460 nm, respectively.
-
III. Step-by-Step Experimental Protocol
Causality Note: This "add-incubate-read" protocol is designed for simplicity and robustness, minimizing steps to reduce variability, which is critical for the success of any HTS campaign.[4]
-
Compound Plating (Preparation of Assay-Ready Plates):
-
Using an acoustic liquid handler, transfer 50 nL of compound stock solution (from the 10 mM compound plates) into the bottom of the 384-well assay plates.
-
This results in a final compound concentration of 10 µM in a 50 µL final assay volume.
-
Controls: Designate columns for controls:
-
Negative Control (100% Activity): Add 50 nL of 100% DMSO.
-
Positive Control (0% Activity): Add 50 nL of a stock solution of Ac-DEVD-CHO (final concentration ~10 µM).
-
-
-
Enzyme Addition:
-
Prepare a working solution of Caspase-3 in cold assay buffer at 2X the final desired concentration (e.g., 2 nM for a final concentration of 1 nM).
-
Using a multi-channel dispenser, add 25 µL of the Caspase-3 solution to each well of the assay plate.
-
Briefly centrifuge the plates (e.g., 1000 rpm for 1 minute) to ensure all components are at the bottom of the wells.
-
-
Pre-incubation:
-
Incubate the plates for 15 minutes at room temperature. This allows the test compounds to interact with the enzyme before the substrate is introduced.
-
-
Reaction Initiation:
-
Prepare a working solution of the substrate Ac-DEVD-AMC in assay buffer at 2X the final desired concentration (e.g., 20 µM for a final concentration of 10 µM, which should be at or near the Km value).
-
Add 25 µL of the substrate solution to all wells to start the enzymatic reaction. The final assay volume is now 50 µL.
-
-
Reaction Incubation:
-
Incubate the plates for 60 minutes at 37°C, protected from light. The incubation time should be within the linear range of the reaction, which must be determined during assay development.
-
-
Fluorescence Reading:
-
Measure the fluorescence intensity of each well using a plate reader (Excitation: 360 nm, Emission: 460 nm).
-
IV. Data Analysis and Quality Control
1. Calculation of Percent Inhibition: The activity of the compound is calculated relative to the controls on the same plate.
Percent Inhibition = [1 - (FluorescenceCompound - FluorescencePositive Control) / (FluorescenceNegative Control - FluorescencePositive Control)] x 100%
2. Assay Quality Assessment (Z'-Factor): The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[5] It reflects the dynamic range and data variation. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
Z' = 1 - [ (3σPositive Control + 3σNegative Control) / |µNegative Control - µPositive Control| ]
Where:
-
σ = standard deviation
-
µ = mean
A hit is typically defined as a compound that exhibits an inhibition level greater than a certain threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the negative control).
Workflow and Data Visualization
The overall HTS workflow is a streamlined process designed for automation and efficiency.
Caption: Automated workflow for the Caspase-3 inhibitor HTS assay.
Conclusion and Forward Look
This application note provides a robust, field-proven methodology for the high-throughput screening of N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid (TFTSA) as a potential inhibitor of Caspase-3. The described biochemical assay is designed for automation, scalability, and reliability, with integrated quality control measures ensuring the generation of high-quality, reproducible data.[6]
Compounds identified as "hits" in this primary screen will require further validation through a series of secondary assays. These include:
-
Dose-response curves to determine IC50 values and confirm potency.
-
Counter-screens to eliminate false positives (e.g., compound autofluorescence or aggregation).
-
Orthogonal assays using different detection technologies to confirm the mechanism of action.
-
Cell-based apoptosis assays (e.g., Annexin V staining or TUNEL) to confirm that enzyme inhibition translates to a pro-apoptotic effect in a cellular context.
By following this structured approach, researchers can efficiently screen and identify novel modulators of apoptosis, leveraging the therapeutic potential of the 5-(trifluoromethyl)-1,3,4-thiadiazole scaffold for the development of next-generation therapeutics.
References
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022-01-13). PubMed Central. [Link]
-
N-(5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-Yl)Benzamide and Benzothioamide Derivatives Induce Apoptosis Via Caspase-Dependent Pathway. (2019). Pharmaceutical Chemistry Journal. [Link]
-
Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. (2017). Iranian Journal of Pharmaceutical Research. [Link]
-
2-Acetyl-N-(5-chloro-4-(trifluoromethyl)pyridin-2-yl)thiazole-5-carboxamide. PubChem. [Link]
-
Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. (2013). Archiv der Pharmazie. [Link]
-
A High-Throughput Screening System Based on Fluorescence-Activated Cell Sorting for the Directed Evolution of Chitinase A. (2020). PubMed Central. [Link]
-
High-Throughput Screening for Enzyme Inhibitors Using Frontal Affinity Chromatography with Liquid Chromatography and Mass Spectrometry. (2003). Analytical Chemistry. [Link]
-
Design and implementation of high-throughput screening assays. (2007). Nature Reviews Drug Discovery. [Link]
-
Study of the anticancer activity of N-(5-methyl-[2][7][8]thiadiazol-2-yl)-propionamide toward human tumor cells in vitro. (2023). Digital Medicine Association. [Link]
-
High-Throughput Screening for the Discovery of Enzyme Inhibitors. (2020). Journal of Medicinal Chemistry. [Link]
-
High-throughput screening yields several small-molecule inhibitors of repeat-associated non-AUG translation. (2019). Journal of Biological Chemistry. [Link]
-
How Are Biochemical Assays Used in High-Throughput Screening?. (2023). Patsnap Synapse. [Link]
-
High-Throughput Screening For The Discovery Of Enzyme Inhibitors. (2020). ResearchGate. [Link]
-
Accelerating Discovery and Development with Advances in High-Throughput Screening. (2023). Pharmaceutical Technology. [Link]
-
Multiplexed Viability Assays for High-Throughput Screening of Spheroids of Multiple Sizes. (2023). PubMed. [Link]
-
Functional Genomics and High-Throughput Screening. University of Florida College of Pharmacy. [Link]
-
High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. (2007). Lab on a Chip. [Link]
-
Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L. (2022). ResearchGate. [Link]
-
High-Throughput Screening & Assay Development. Emory Chemical Biology Discovery Center. [Link]
-
Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one. (2023). National Institutes of Health. [Link]
-
Development of a biochemical High Throughput Screening (HTS) assay for chemical inhibitors of MALT1, a target for lymphoma therapeutics. (2010). ResearchGate. [Link]
Sources
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- 3. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility Issues for N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid
Last Updated: January 23, 2026
Introduction
This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid and structurally related compounds. While this specific molecule is not extensively documented in public literature, its structure—comprising a hydrophobic trifluoromethyl-thiadiazole moiety and an ionizable succinamic acid group—provides a clear basis for a chemically-principled troubleshooting approach.
The core challenge arises from the compound's amphipathic nature. The trifluoromethyl group significantly increases lipophilicity, which can improve membrane permeability but drastically reduces aqueous solubility.[1] Conversely, the succinamic acid portion contains a carboxylic acid, which can be deprotonated to a carboxylate anion, dramatically increasing aqueous solubility in a pH-dependent manner.[2][3] This guide provides a systematic framework for addressing these competing properties to achieve successful solubilization for your in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my compound insoluble in aqueous buffers like PBS?
A1: The insolubility stems from the molecule's key structural features. The trifluoromethyl (-CF3) group is highly lipophilic (hydrophobic), and the thiadiazole ring is also nonpolar.[1][4] These groups cause the molecule to resist dissolving in water. The succinamic acid group has a terminal carboxylic acid with an estimated pKa between 4.0 and 5.5, similar to succinic acid itself (pKa1 = 4.16, pKa2 = 5.61).[5] At neutral pH (e.g., PBS at pH 7.4), while some of the acid will be deprotonated to the more soluble carboxylate form, the equilibrium may not be sufficient to overcome the hydrophobicity of the rest of the molecule, leading to poor overall solubility.
Q2: I dissolved my compound in DMSO to make a stock, but it precipitated immediately when I added it to my cell culture media. What happened?
A2: This is a classic problem known as "compound crashing." Your high-concentration stock in a strong organic solvent like Dimethyl Sulfoxide (DMSO) is stable. However, when you introduce a small volume of this stock into a large volume of aqueous media, the DMSO is rapidly diluted. The local solvent environment around your compound molecule instantly switches from organic to aqueous. Since the compound has low intrinsic aqueous solubility at the media's pH (typically ~7.4), it can no longer stay in solution and precipitates out.[6][7]
Q3: Can I just heat the solution to get my compound to dissolve?
A3: Gentle heating can increase the rate of dissolution and may slightly increase solubility. However, it is often not a permanent solution. Upon cooling to room temperature or incubator temperature (37°C), the compound is likely to precipitate back out of the supersaturated solution. Furthermore, excessive heating can risk chemical degradation of your compound. This method should be used with caution and always in conjunction with other, more robust solubilization strategies.
Q4: Will sonication help dissolve my compound?
A4: Sonication is a useful technique for breaking up solid aggregates and increasing the surface area of the compound powder, which accelerates the rate of dissolution.[8] It provides the energy to overcome the crystal lattice energy. However, like heating, it does not change the fundamental equilibrium solubility of the compound in a given solvent. It can help you reach that maximum solubility faster, but it will not make an insoluble compound soluble.[8] It is best used as a supplementary tool.
Troubleshooting Workflows & Protocols
Core Issue 1: Preparing a High-Concentration Stock Solution
If you are struggling to create a stable, high-concentration stock, the issue is finding a suitable solvent that can be used for serial dilutions into your final assay buffer.
Caption: Workflow for preparing a primary stock solution.
-
Solvent Selection: Begin with 100% anhydrous DMSO. If solubility is limited, consider other polar aprotic solvents like N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMA), or a polar protic solvent like ethanol.
-
Procedure:
-
Weigh the desired amount of N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid into a sterile, appropriate vial (e.g., glass or polypropylene).
-
Add the selected solvent incrementally. For example, to make a 10 mM stock, add solvent gradually while vortexing.
-
If dissolution is slow, gently warm the vial in a water bath (37-50°C) for short periods (5-10 minutes).
-
Use a bath sonicator for 5-15 minutes to aid dissolution.[8]
-
Once fully dissolved, ensure the solution is clear and free of particulates.
-
-
Validation: A clear solution by visual inspection is the first step. For critical applications, confirm solubility by filtering through a 0.22 µm syringe filter; if the compound precipitates on the filter, it was not truly dissolved.
-
Storage: Store stock solutions at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[9]
Core Issue 2: Compound Precipitation in Aqueous Media
This is the most common failure point. The strategy here is to modify the aqueous environment to make it more hospitable to the compound. The primary tool for a molecule with a carboxylic acid is pH modification.
The key is the ionization of the succinamic acid's carboxylic group. By raising the pH, we shift the equilibrium towards the deprotonated, anionic carboxylate form, which is significantly more water-soluble than the neutral protonated form.[3][10]
Caption: Equilibrium of the succinamic acid group.
This protocol is ideal for preparing an aqueous stock solution without organic solvents.
-
Target pH: According to the Henderson-Hasselbalch equation, to ensure >99% of the compound is in the deprotonated (soluble) form, the pH of the solvent should be at least 2 units higher than the compound's pKa. Given an estimated pKa of ~4.5, a pH of 7.5 or higher is recommended.
-
Solvent Selection: Start with a basic aqueous solution. A 10-50 mM solution of Sodium Bicarbonate (NaHCO₃) or a dilute solution of Sodium Hydroxide (NaOH, e.g., 10 mM) is often effective. A buffered solution like HEPES or Tris at pH 7.5-8.5 can also be used.
-
Procedure:
-
Weigh the compound into a sterile tube.
-
Add a small amount of the basic solution (e.g., 10 mM NaOH) to form a paste or slurry.
-
Gradually add the remaining volume of the chosen buffer (e.g., PBS adjusted to pH 8.0) while vortexing.
-
Check the final pH of the solution and adjust if necessary.
-
-
Validation: Ensure the final solution is clear. This stock can now be diluted into your final assay medium. Be aware that the buffering capacity of the final medium must be sufficient to handle the pH of your stock addition.
For particularly challenging compounds, a combination of organic co-solvents and pH adjustment provides the most robust solubilization.[11][12][13]
-
First, prepare a concentrated stock in 100% DMSO (as in Protocol 1).
-
For the intermediate dilution, instead of diluting directly into neutral media, dilute into a buffer with a slightly basic pH (e.g., cell culture media supplemented with 10 mM HEPES at pH 7.6-7.8).
-
This two-step process minimizes the immediate solvent shock and provides a pH environment that favors the soluble, deprotonated form of the compound, preventing precipitation.
Data Summary Tables
Table 1: Properties of Common Solvents for Initial Stock Preparation
| Solvent | Type | Dielectric Constant (Approx.) | Notes & Cautions |
| DMSO | Polar Aprotic | 47 | Excellent solubilizing power. Can be toxic to some cells at >0.5%.[14] |
| Ethanol | Polar Protic | 25 | Good for less hydrophobic compounds. Can have biological effects. |
| DMF | Polar Aprotic | 37 | Strong solvent. Higher toxicity than DMSO. |
| 1M NaOH | Aqueous Basic | ~80 | Used for acidic compounds. Creates a salt. Final pH must be controlled. |
| PBS (pH 7.4) | Aqueous Buffer | ~80 | Physiologically relevant but poor solvent for this class of compound. |
Table 2: Troubleshooting Guide
| Symptom | Probable Cause | Recommended Solution |
| Compound will not dissolve in 100% DMSO. | Very strong crystal lattice energy or extremely high lipophilicity. | Use gentle heating (37°C) and sonication. Try DMA or DMF. If it fails, the compound may have very low solubility. |
| Stock in DMSO is clear, but precipitates in media. | Poor aqueous solubility at media pH. | Perform an intermediate dilution into a small volume of media before the final dilution. Increase the pH of the destination media (e.g., add 10mM HEPES, adjust to pH 7.6). |
| Precipitate forms in the incubator over 24-48 hours. | Slow precipitation due to instability or interaction with media components. | Decrease the final concentration of the compound. Ensure the pH of the media is stable over time, as cell metabolism can cause it to become more acidic.[7] Check for interactions with serum proteins by testing in serum-free media.[7] |
| Aqueous solution prepared with NaOH is cloudy. | Insufficient base to fully deprotonate the compound or formation of an insoluble salt. | Ensure at least 1 molar equivalent of base is used. Try a buffered basic solution (e.g., Tris pH 8.5) instead of unbuffered NaOH. |
References
-
The Royal Society of Chemistry. (n.d.). Succinic acid in aqueous solution. Retrieved from [Link]
- Gothoskar, A. V. (2006). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Indian Journal of Pharmaceutical Sciences, 68(2), 190.
-
National Center for Biotechnology Information. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. Retrieved from [Link]
-
Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of the pH value on the solubility concentration of succinic... Retrieved from [Link]
-
ResearchGate. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Retrieved from [Link]
-
Williams, R. (n.d.). pKa Data Compiled by R. Williams page-1. Retrieved from [Link]
-
ResearchGate. (n.d.). Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of pH on the separation factors for succinic acid in the... Retrieved from [Link]
-
PubChem. (n.d.). Succinamic acid, n-(5-isopropyl-1,3,4-thiadiazol-2-yl)-, p-chlorophenyl ester. Retrieved from [Link]
-
Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]
-
ResearchGate. (n.d.). Within the buffer range of succinic acid (pKa 1 = 4.16, pKa 2 = 5.61) H... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H). Retrieved from [Link]
-
MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Insoluble drug delivery strategies: review of recent advances and business prospects. Retrieved from [Link]
-
MDPI. (n.d.). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]
-
MilliporeSigma. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
Wikipedia. (n.d.). Succinic acid. Retrieved from [Link]
-
Journal of Drug Discovery and Therapeutics. (2016, February 28). STUDY THE EFFECT OF CO SOLVENT ON THE SOLUBILITY OF A SLIGHTLY WATER SOLUBLE DRUG. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Retrieved from [Link]
-
Digital Medicine Association. (n.d.). Study of the anticancer activity of N-(5-methyl-[11][15][16]thiadiazol-2-yl)- propionamide toward human tumor cells in vitro. Retrieved from [Link]
-
American Chemical Society. (2026, January 5). Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. Retrieved from [Link]
-
ResearchGate. (n.d.). Estimating successive pKa values of polyprotic acids from ab initio molecular dynamics using metadynamics: The dissociation of phthalic acid and its isomers. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Retrieved from [Link]
-
MDPI. (2025, October 15). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, April 21). Solubility of succinic acid in water vs ethyl acetate? Retrieved from [Link]
-
ResearchGate. (n.d.). Has anyone had problems with media contamination or precipitants falling out of media? Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide. Retrieved from [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
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- 11. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 15. rsc.org [rsc.org]
- 16. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid
Welcome to the technical support center for the synthesis of N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges of this synthesis and ultimately improve your yield and purity.
Introduction to the Synthesis
The synthesis of N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid is a critical step in the development of various compounds of pharmaceutical interest. The primary route involves the nucleophilic acyl substitution reaction between 2-amino-5-trifluoromethyl-1,3,4-thiadiazole and succinic anhydride. While seemingly straightforward, this reaction is often plagued by issues that can significantly impact the yield and purity of the final product. This guide will provide a detailed, didactic approach to overcoming these challenges.
The overall reaction is depicted below:
Caption: General reaction scheme for the synthesis.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, their probable causes, and actionable solutions.
Issue 1: Low or No Product Formation
Symptom: After the reaction, TLC or LC-MS analysis shows a significant amount of unreacted 2-amino-5-trifluoromethyl-1,3,4-thiadiazole.
| Probable Cause | Scientific Rationale | Recommended Solution |
| Insufficient Reaction Temperature | The nucleophilicity of the amino group on the thiadiazole ring is reduced due to the electron-withdrawing effect of the trifluoromethyl group and the heterocyclic ring itself. Elevated temperatures are often necessary to overcome the activation energy barrier for the nucleophilic attack on the anhydride. | Gradually increase the reaction temperature in increments of 10°C, monitoring the reaction progress by TLC or LC-MS. A good starting point is often refluxing in a suitable solvent like acetone or 1,4-dioxane.[1] |
| Inappropriate Solvent | The choice of solvent is critical for dissolving the reactants and facilitating the reaction. A solvent that does not adequately dissolve both starting materials will result in a heterogeneous mixture and slow reaction rates. | Screen polar aprotic solvents such as acetone, 1,4-dioxane, or acetonitrile.[1] Ensure both starting materials are fully dissolved at the reaction temperature. |
| Poor Quality of Succinic Anhydride | Succinic anhydride is susceptible to hydrolysis, especially if it is old or has been improperly stored. The resulting succinic acid will not react with the amine under these conditions. | Use a fresh bottle of succinic anhydride or purify the existing stock by recrystallization or sublimation. Store succinic anhydride in a desiccator. |
| Short Reaction Time | Due to the reduced nucleophilicity of the amine, the reaction may require a longer time to reach completion than typical acylation reactions. | Extend the reaction time and monitor the consumption of the starting material. Reactions can sometimes require several hours to overnight for completion. |
Issue 2: Presence of Multiple Spots on TLC/LC-MS (Impurity Formation)
Symptom: Analysis of the crude product shows the desired product along with several other spots or peaks.
| Probable Cause | Scientific Rationale | Recommended Solution | | :--- | :--- | | Hydrolysis of Succinic Anhydride | As mentioned previously, succinic anhydride can react with trace amounts of water to form succinic acid. This will be present as a polar impurity in your crude product. | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help. | | Formation of Succinimide Byproduct | Under harsh conditions (e.g., high temperatures for extended periods), the initially formed succinamic acid can undergo intramolecular cyclization to form the corresponding succinimide. | Optimize the reaction temperature and time to favor the formation of the amic acid. Avoid excessive heating. The formation of the succinimide is more likely under harsh conditions.[2] | | Unreacted Starting Materials | Incomplete reaction will result in the presence of both starting materials in the crude product. | Refer to the solutions for "Low or No Product Formation" to drive the reaction to completion. |
Caption: A simplified troubleshooting workflow.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this reaction?
A1: Polar aprotic solvents are generally the best choice. Acetone, 1,4-dioxane, and acetonitrile have been shown to be effective for similar reactions.[1] The ideal solvent will fully dissolve both the 2-amino-5-trifluoromethyl-1,3,4-thiadiazole and succinic anhydride at the reaction temperature. It is recommended to perform small-scale solvent screening to determine the optimal choice for your specific setup.
Q2: Do I need to use a base in this reaction?
A2: Generally, a base is not required for the reaction of an amine with an anhydride. The amine itself acts as the nucleophile. However, in cases of very low reactivity, a non-nucleophilic base could potentially be used to deprotonate the amic acid product and prevent any potential reverse reaction, although this is not a standard procedure for this type of reaction.
Q3: How can I best purify the final product?
A3: N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid is a carboxylic acid, which offers several purification options:
-
Acid-Base Extraction: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., sodium bicarbonate solution). The succinamic acid will be deprotonated and move to the aqueous layer. The aqueous layer can then be acidified (e.g., with dilute HCl) to precipitate the pure product, which can be collected by filtration.
-
Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent system (e.g., ethanol/water, acetone/hexane) can be an effective purification method.
-
Column Chromatography: For very impure samples, silica gel column chromatography can be used. A polar eluent system, often containing a small amount of acetic or formic acid to keep the carboxylic acid protonated and improve peak shape, will be required.
Q4: My product seems to be unstable and cyclizes to the succinimide upon heating. How can I avoid this?
A4: The cyclization to the succinimide is an intramolecular condensation reaction that is promoted by heat. To avoid this, it is crucial to:
-
Use the lowest effective reaction temperature: Find the minimum temperature required to drive the initial acylation to completion without prolonged heating.
-
Avoid excessive heat during workup and purification: Concentrate solutions under reduced pressure at moderate temperatures. If recrystallizing, avoid prolonged boiling.
Q5: Can I use an alternative method to synthesize this compound?
A5: Yes, an alternative is to use a coupling agent. You can react 2-amino-5-trifluoromethyl-1,3,4-thiadiazole with succinic acid in the presence of a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an additive like 1-hydroxybenzotriazole (HOBt). This method avoids the use of the more moisture-sensitive succinic anhydride.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole
This protocol is adapted from a literature procedure.[3][4]
-
To a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add thiosemicarbazide (1 equivalent) and suspend it in 1,4-dioxane.
-
Cool the mixture in an ice bath.
-
Slowly add trifluoroacetic acid (1.1 equivalents) followed by the dropwise addition of phosphorus oxychloride (POCl3) (1.2 equivalents) over 30 minutes, keeping the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux for 3 hours. Monitor the reaction for the evolution of HCl gas.
-
After cooling, carefully pour the reaction mixture into ice-cold water.
-
Adjust the pH to ~9 with a 50% NaOH solution to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain 2-amino-5-trifluoromethyl-1,3,4-thiadiazole.
Protocol 2: Synthesis of N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid
This is a general protocol based on the reaction of similar 2-amino-heterocycles with succinic anhydride.[1]
-
In a round-bottom flask, dissolve 2-amino-5-trifluoromethyl-1,3,4-thiadiazole (1 equivalent) in a suitable anhydrous solvent (e.g., acetone, 1,4-dioxane).
-
Add succinic anhydride (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane with a few drops of acetic acid).
-
Once the starting amine is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product using one of the methods described in the FAQ section.
References
-
Shaimaa Adnan, Ahmed Jasim Mohammed, & Hassan Thamer. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011. [Link]
-
Yathirajan, H. S., et al. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 7), 655–661. [Link]
-
Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1435. [Link]
-
Yathirajan, H. S., et al. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. ResearchGate. [Link]
-
Tyurina, T. G., et al. (2021). Study of succinic anhydride amidation by 2-aminothiazol. Journal of Physics: Conference Series, 2052, 012047. [Link]
-
Janin, Y. L. (2014). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1435. [Link]
-
Tyurina, T. G., et al. (2021). Study of succinic anhydride amidation by 2-aminothiazol. ResearchGate. [Link]
-
Wentzel, K. (2020). Anhydride and Amine Reactions to Make Diverse Amide and Carboxylic Acid Containing Compounds. ScholarWorks. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Anhydride and Amine Reactions to Make Diverse Amide and Carboxylic Acid Containing Compounds | ScholarWorks [scholarworks.calstate.edu]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cell-Based Assays for N-(5-Trifluoromethyl-thiadiazol-2-yl) Derivatives
Welcome to the technical support center for researchers utilizing N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid and its analogs. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your cell-based assays and ensure the generation of robust and reproducible data. The insights provided herein are based on established scientific principles and field-proven experience in cellular and molecular biology.
Introduction to N-(5-Trifluoromethyl-thiadiazol-2-yl) Compounds
Compounds featuring the 1,3,4-thiadiazole ring, particularly those with a trifluoromethyl group, are a class of molecules with significant interest in medicinal chemistry due to their diverse biological activities. Many derivatives have been investigated for their potential as anticancer agents. The trifluoromethyl group often enhances properties like lipophilicity and metabolic stability, which can improve bioavailability.
The primary mechanism of action for several analogs in this class appears to be the induction of apoptosis through caspase-dependent pathways. Therefore, common cell-based assays for these compounds include cytotoxicity assays (e.g., MTT, XTT), proliferation assays, and apoptosis assays (e.g., caspase activity, Annexin V staining).
This guide will address common challenges and questions that arise when working with these compounds in a cell-based research setting.
Section 1: Compound Handling and Preparation: FAQs & Troubleshooting
Proper handling of your test compound is the foundational step for reproducible results.
Q1: What is the best solvent to dissolve N-(5-Trifluoromethyl-thiadiazol-2-yl) derivatives?
A1: Most small organic molecules, including this class of compounds, are readily soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. For your specific compound, "N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid," its acidic nature might influence solubility. If you encounter solubility issues in DMSO, you could try a small amount of a basic solvent like NaOH to aid dissolution before diluting in your final buffer, but be mindful of the final pH. Always check for precipitation when diluting the stock solution into your aqueous cell culture medium.
Troubleshooting Poor Solubility:
| Issue | Potential Cause | Recommended Solution |
| Precipitation in media | Compound crashing out at lower concentrations. | - Vortex vigorously during dilution.- Warm the media slightly (to 37°C).- Decrease the final concentration of the compound. |
| Cloudy solution | Incomplete dissolution. | - Gently warm the stock solution (do not exceed 37°C).- Sonicate the stock solution for a few minutes. |
Q2: How should I store the compound stock solution?
A2: Stock solutions in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.
Q3: What is the stability of these compounds in cell culture media?
A3: The stability of any compound in media can vary. It is advisable to prepare fresh dilutions of the compound from the frozen stock for each experiment. If you suspect instability, you can perform a time-course experiment to assess if the compound's activity diminishes over the duration of your assay.
Section 2: Cytotoxicity and Cell Viability Assays (e.g., MTT, XTT): FAQs & Troubleshooting
Metabolic assays like MTT and XTT are commonly used to assess the cytotoxic effects of compounds.
Q1: My IC50 values are inconsistent between experiments. What could be the cause?
A1: Inconsistent IC50 values are a common issue in cell-based assays. Several factors can contribute to this variability:
-
Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered drug sensitivity.
-
Cell Seeding Density: Ensure a uniform cell number is seeded in each well. Variations in cell density will affect the final readout.
-
Serum Concentration: Serum proteins can bind to your compound, reducing its effective concentration. If you observe a significant decrease in potency in the presence of serum, consider reducing the serum concentration during the treatment period or using serum-free media if your cells can tolerate it for the duration of the assay.
-
Compound Stability: As mentioned earlier, ensure your compound is stable in the culture media for the duration of the experiment.
Troubleshooting Inconsistent IC50 Values:
| Issue | Potential Cause | Recommended Solution |
| High variability | Inconsistent cell seeding. | Use an automated cell counter for accurate cell density determination. |
| Low potency | Compound binding to serum proteins. | Perform assays in reduced serum or serum-free media. |
| Drifting IC50 | High cell passage number. | Maintain a consistent passage number range for all experiments. |
Q2: I am seeing high background in my MTT/XTT assay.
A2: High background can be caused by several factors:
-
Contamination: Microbial contamination can metabolize the tetrazolium salt, leading to a false positive signal. Regularly check your cell cultures for contamination.
-
Compound Interference: Some compounds can directly reduce the tetrazolium salt or interfere with the absorbance reading. Run a control with the compound in cell-free media to check for direct reduction.
-
Phenol Red: Phenol red in the culture media can interfere with absorbance readings. Use phenol red-free media for the assay.
Section 3: Apoptosis Assays: FAQs & Troubleshooting
Given that N-(5-Trifluoromethyl-thiadiazol-2-yl) derivatives often induce apoptosis, accurately measuring this process is crucial.
Q1: I am not detecting an increase in caspase-3/7 activity after treating my cells.
A1: A lack of caspase activation could be due to several reasons:
-
Insufficient Treatment Time or Concentration: The kinetics of apoptosis can vary between cell lines and compounds. Perform a time-course and dose-response experiment to identify the optimal conditions for caspase activation.
-
Cell Line Resistance: The chosen cell line may be resistant to apoptosis induction by your compound.
-
Assay Sensitivity: Ensure your caspase assay is sensitive enough to detect the level of apoptosis in your experiment.
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Incorrect Assay Buffer Conditions: The pH and reducing agents (like DTT) in the caspase assay buffer are critical for enzyme activity.
Troubleshooting Caspase Assays:
| Issue | Potential Cause | Recommended Solution |
| No signal | Suboptimal treatment conditions. | Perform a time-course and dose-response experiment. |
| Weak signal | Low protein concentration in lysate. | Increase the number of cells used for lysate preparation. |
| High background | Non-specific protease activity. | Include a caspase inhibitor control to confirm signal specificity. |
Q2: My Annexin V/PI staining results are ambiguous.
A2: Ambiguous results in Annexin V/PI flow cytometry can be frustrating. Here are some common causes and solutions:
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Poor Cell Health: Ensure you start with a healthy, log-phase cell population. Over-confluent or starved cells can undergo spontaneous apoptosis.
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Harsh Cell Handling: Over-trypsinization or vigorous pipetting can damage cell membranes, leading to false positive PI staining.
-
Incorrect Compensation: If performing flow cytometry, ensure proper fluorescence compensation is set to avoid signal bleed-through between channels.
Section 4: Western Blotting for Pathway Analysis: FAQs & Troubleshooting
Western blotting is a powerful tool to investigate the molecular pathways affected by your compound.
Q1: I am not able to detect my protein of interest.
A1: A lack of signal in a western blot can be due to a multitude of factors:
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Low Protein Expression: The protein of interest may be expressed at very low levels in your cell line.
-
Poor Antibody Quality: The primary antibody may not be specific or sensitive enough.
-
Suboptimal Transfer: Ensure efficient protein transfer from the gel to the membrane.
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Incorrect Antibody Concentration: The primary and secondary antibody concentrations need to be optimized.
Q2: I am observing non-specific bands on my western blot.
A2: Non-specific bands can obscure your results. Here's how to troubleshoot:
-
Antibody Concentration: Titrate your primary and secondary antibodies to find the optimal concentration that maximizes specific signal while minimizing non-specific binding.
-
Blocking: Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk).
-
Washing Steps: Increase the number and duration of your wash steps to remove unbound antibodies.
Section 5: Experimental Protocols
Protocol 1: General Procedure for MTT-Based Cell Viability Assay
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the N-(5-Trifluoromethyl-thiadiazol-2-yl) derivative in culture medium. Replace the old medium with the compound-containing medium. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
Protocol 2: Caspase-3/7 Activity Assay (Colorimetric)
-
Cell Lysis: After compound treatment, lyse the cells using a lysis buffer provided with a commercial caspase assay kit.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein lysate from each sample. Add the caspase-3/7 substrate (e.g., Ac-DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Absorbance Reading: Measure the absorbance at 405 nm. The absorbance is proportional to the caspase-3/7 activity.
Section 6: Visualizing Workflows and Pathways
Experimental Workflow for Compound Evaluation
Caption: A typical workflow for evaluating the cytotoxic and apoptotic effects of a novel compound.
Simplified Apoptosis Signaling Pathway
Caption: A simplified diagram of the intrinsic apoptosis pathway potentially activated by thiadiazole derivatives.
References
- Aliabadi, A., Afnanzade, N., Hosseinzadeh, L., Mohammadi-Farani, A., Shafiee, M. H., Nazari, H., Ahmadi, F., & Foroumadi, A. (2019). N-(5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-Yl)Benzamide and Benz
Technical Support Center: Preventing Precipitation of "N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid" in Media
Welcome to the technical support center for "N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common questions regarding the solubility and handling of this compound in experimental media. Our goal is to equip you with the scientific understanding and practical protocols to ensure the successful and reproducible use of this compound in your research.
Understanding the Molecule: Key Physicochemical Considerations
"N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid" is a molecule with distinct chemical features that influence its solubility. A proactive understanding of these characteristics is the first step in preventing precipitation.
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The Trifluoromethyl Group (-CF3): This group significantly increases the lipophilicity (fat-solubility) of the molecule.[1] While beneficial for cell permeability, it inherently reduces aqueous solubility.
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The Succinamic Acid Moiety: This part of the molecule contains a carboxylic acid group, which is ionizable. The solubility of the compound is therefore highly dependent on the pH of the medium.[2] At a pH below its pKa, the carboxylic acid will be protonated and less soluble. Above the pKa, it will be deprotonated (negatively charged) and more soluble in aqueous solutions.
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The Thiadiazole Ring: 1,3,4-thiadiazole derivatives are a class of heterocyclic compounds with diverse pharmacological activities.[3][4] Their contribution to solubility can vary depending on the overall molecular structure.
Due to these features, "N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid" is predicted to be a poorly water-soluble, acidic compound. Precipitation in aqueous-based experimental media is a common challenge for such molecules.[5]
Troubleshooting Guide: A Proactive Approach to Preventing Precipitation
This section provides a question-and-answer style guide to directly address and troubleshoot precipitation issues.
Q1: I observed immediate precipitation upon adding my DMSO stock solution of the compound to the cell culture medium. What is happening and how can I prevent it?
A1: This phenomenon is likely due to "solvent shock." Your compound is soluble in the organic solvent (DMSO), but when this concentrated solution is rapidly introduced into the aqueous medium, the compound crashes out of solution before it can be adequately dispersed.
Solutions:
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Reduce the Final Concentration: The most straightforward approach is to lower the final working concentration of the compound in your experiment.
-
Optimize the Dilution Process:
-
Pre-warm the medium: Ensure your cell culture medium is pre-warmed to the experimental temperature (e.g., 37°C).
-
Slow, drop-wise addition: Add the stock solution drop-by-drop into the vortexing or gently swirling medium. This gradual introduction helps to avoid localized high concentrations.[2]
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Increase the volume of the medium: Adding a small volume of stock to a larger volume of medium facilitates more rapid dispersion.
-
-
Lower the Stock Solution Concentration: Preparing a more dilute stock solution in DMSO (e.g., 1-5 mM instead of 10-20 mM) will require adding a larger volume to your medium, which can aid in dispersion. However, be mindful of the final DMSO concentration in your culture, which should ideally be kept below 0.5% to avoid solvent-induced cellular toxicity.
Q2: The compound appears to be soluble initially, but I see precipitation after several hours or days of incubation. What could be the cause?
A2: Delayed precipitation can be caused by several factors related to the stability of the compound in the culture environment.
Solutions:
-
Monitor Media pH: Cellular metabolism can lead to a decrease in the pH of the culture medium over time. For an acidic compound like "N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid," a drop in pH can cause it to become protonated and less soluble. Consider using a medium with a more robust buffering system or more frequent media changes.
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Evaluate Temperature Stability: While warming the medium can aid initial dissolution, prolonged incubation at 37°C can sometimes decrease the stability of certain compounds, leading to aggregation and precipitation.
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Consider Serum Protein Interactions: If you are using a serum-containing medium, the compound may be binding to proteins like albumin.[6][7] While this can sometimes enhance solubility, changes in protein conformation or compound concentration over time could lead to the formation of insoluble complexes. If your experimental model allows, you could try reducing the serum concentration or using a serum-free medium.
Q3: I am still experiencing precipitation even after optimizing my dilution technique. What other strategies can I employ?
A3: If basic troubleshooting fails, you may need to consider more advanced formulation strategies.
Solutions:
-
Use of Co-solvents: In some instances, the inclusion of a small amount of a biocompatible co-solvent in the final medium can help maintain solubility.[8][9] However, this must be carefully validated for its effects on your specific cell type and experimental endpoints.
-
Employ Solubilizing Agents: For non-cell-based assays, the use of detergents or cyclodextrins can be an option.[10] For cell-based experiments, the choice of such agents is much more limited due to toxicity concerns.[11]
Frequently Asked Questions (FAQs)
Q: What is the best solvent to prepare a stock solution of "N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid"?
A: Based on its predicted lipophilic nature, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution. For some applications, ethanol may also be a suitable solvent. It is advisable to test the solubility in a small amount of the compound first.
Q: What is the maximum recommended concentration of DMSO in my cell culture?
A: The tolerance to DMSO varies between cell lines. However, a general recommendation is to keep the final concentration of DMSO at or below 0.5% (v/v) to minimize solvent-induced artifacts and cytotoxicity. Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.
Q: How can I determine the maximum soluble concentration of the compound in my specific medium?
A: You can perform a simple solubility test. Prepare a serial dilution of your compound in the experimental medium. After an incubation period that mimics your experimental conditions (e.g., 2 hours at 37°C), visually inspect the solutions for any signs of precipitation. The highest concentration that remains clear is the approximate maximum soluble concentration.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
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Weigh the Compound: Accurately weigh out the required amount of "N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid" powder in a sterile microcentrifuge tube.
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Add DMSO: Add the appropriate volume of anhydrous, sterile DMSO to achieve a 10 mM concentration.
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Solubilize: Vortex the tube for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
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Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Dilution of the Compound in Cell Culture Medium
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Pre-warm the Medium: Pre-warm the required volume of cell culture medium to 37°C.
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Prepare Intermediate Dilutions (Optional but Recommended): For high final concentrations, it is advisable to perform one or more intermediate dilution steps in the medium.
-
Final Dilution: With the medium gently swirling or being vortexed at a low speed, add the stock solution drop-wise to the center of the vortex.
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Mix Thoroughly: Continue to gently mix the solution for a few seconds to ensure homogeneity.
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Visual Inspection: Visually inspect the medium for any signs of precipitation before adding it to your cells.
Data Presentation
| Parameter | Recommendation | Rationale |
| Stock Solution Solvent | DMSO | High solubilizing power for lipophilic compounds. |
| Stock Concentration | 1-10 mM | A balance between minimizing the final DMSO volume and preventing precipitation upon dilution. |
| Final DMSO Concentration | ≤ 0.5% (v/v) | To minimize solvent-induced effects on cells. |
| Medium Temperature | Pre-warmed to 37°C | To prevent temperature-induced precipitation. |
| Dilution Method | Slow, drop-wise addition with gentle mixing | To avoid "solvent shock" and facilitate rapid dispersion. |
Visualizations
Troubleshooting Workflow for Precipitation Issues
Caption: Key factors that can affect the solubility of the compound.
References
-
ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays? Retrieved from [Link]
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PubChem. (n.d.). 2-Acetyl-N-(5-chloro-4-(trifluoromethyl)pyridin-2-yl)thiazole-5-carboxamide. Retrieved from [Link]
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Hage, D. S. (2011). Characterization of drug interactions with serum proteins by using high-performance affinity chromatography. PMC. Retrieved from [Link]
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Li, X., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. PMC. Retrieved from [Link]
-
Millard, J. W., et al. (2002). Solubilization by cosolvents. Establishing useful constants for the log-linear model. ResearchGate. Retrieved from [Link]
-
Genc, D. B., et al. (2021). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. PMC. Retrieved from [Link]
-
Patel, V. R., et al. (2011). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PMC. Retrieved from [Link]
-
Biris, C. G., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. Retrieved from [Link]
-
PubChemLite. (n.d.). Succinamic acid, n-(5-isopropyl-1,3,4-thiadiazol-2-yl)-, p-tolyl ester. Retrieved from [Link]
-
ResearchGate. (2010). ChemInform Abstract: Synthesis of N-(5-Aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide Derivatives Promoted by Carbodiimide Condensation. Retrieved from [Link]
-
Aliabadi, A., et al. (2017). N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. NIH. Retrieved from [Link]
-
Kratz, F. (2012). Clinical impact of serum proteins on drug delivery. PubMed. Retrieved from [Link]
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Surov, A. O., et al. (2020). Predicting the Solubility of Pharmaceutical Cocrystals in Solvent/Anti-Solvent Mixtures. MDPI. Retrieved from [Link]
-
PubChemLite. (n.d.). Succinamic acid, n-(5-isopropyl-1,3,4-thiadiazol-2-yl)-, p-chlorophenyl ester. Retrieved from [Link]
-
ResearchGate. (2023). Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. Retrieved from [Link]
-
Uekama, K., et al. (2017). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI. Retrieved from [Link]
-
PubChemLite. (n.d.). Succinamic acid, n-(5-isopropyl-1,3,4-thiadiazol-2-yl)-, p-bromophenyl ester. Retrieved from [Link]
-
Pharmaspire. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]
- Google Patents. (n.d.). Process for improving the solubility of cell culture media.
-
Aliabadi, A., et al. (2019). 4-Halo-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide and Benzothioamide Derivatives: Synthesis and in vitro Anticancer Assessment. SciSpace. Retrieved from [Link]
-
ResearchGate. (2015, February 5). How do I avoid precipitation of DMSO soluble compounds in water based culture media? Retrieved from [Link]
-
ACS Publications. (2024). Bovine Serum Albumin-Functionalized Hyperbranched Polyamidoamine Dendrimers (BSA@PAMAM) for GSH-Responsive Bacteriostasis. Retrieved from [Link]
-
NIH. (n.d.). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one. Retrieved from [Link]
-
ResearchGate. (2019). N-(5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-Yl)Benzamide and Benzothioamide Derivatives Induce Apoptosis Via Caspase-Dependent Pathway. Retrieved from [Link]
-
ResearchGate. (2019). Some biologically active 1,2,4-thiadiazoles. Retrieved from [Link]
-
NIH. (n.d.). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Retrieved from [Link]
-
PubChemLite. (n.d.). Succinamic acid, n-(5-isopropyl-1,3,4-thiadiazol-2-yl)-, methyl ester. Retrieved from [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CHARACTERIZATION OF DRUG INTERACTIONS WITH SERUM PROTEINS BY USING HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical impact of serum proteins on drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of N-Substituted Thiadiazoles
Welcome to the technical support center for the synthesis of N-substituted thiadiazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these important heterocyclic compounds. Our goal is to equip you with the knowledge to not only solve problems but also to understand the underlying chemical principles governing your reactions.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific issues you may encounter in the laboratory.
Issue 1: Low or No Yield of the Desired N-Substituted 1,3,4-Thiadiazole
Question: My reaction is resulting in a very low yield of the target 2-amino-5-substituted-1,3,4-thiadiazole. Thin-layer chromatography (TLC) analysis of the crude product shows multiple spots, with one major spot that is not my desired product. What are the likely causes and how can I improve my yield?
Answer:
Low yields in the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles, typically synthesized via the acid-catalyzed cyclization of a substituted thiosemicarbazide, are a common issue. The presence of multiple spots on TLC suggests the formation of side products. The most probable culprits are competing cyclization pathways that lead to the formation of 1,2,4-triazole-3-thiones or 1,3,4-oxadiazoles.
Causality and Strategic Solutions:
The reaction medium's pH is a critical determinant of the cyclization pathway. While acidic conditions favor the formation of 1,3,4-thiadiazoles, any residual basicity or the use of a basic work-up can promote the formation of the isomeric 1,2,4-triazole-3-thione.[1]
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Mechanism of 1,3,4-Thiadiazole Formation (Acid-Catalyzed): Under acidic conditions, the thiosemicarbazide is protonated, which facilitates the intramolecular nucleophilic attack of the sulfur atom on the carbonyl carbon, followed by dehydration to yield the desired 1,3,4-thiadiazole.[2]
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Mechanism of 1,2,4-Triazole-3-thione Formation (Base-Catalyzed): In the presence of a base, the thiosemicarbazide is deprotonated, leading to an intramolecular nucleophilic attack of a nitrogen atom on the carbonyl carbon, followed by cyclization and dehydration to form the 1,2,4-triazole-3-thione.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield.
Recommendations:
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Strict pH Control: Ensure your reaction is conducted under strictly acidic conditions. The use of strong dehydrating acids like concentrated sulfuric acid or phosphorus oxychloride is common.[3] Avoid any basic reagents or work-up steps until the cyclization is complete.
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Choice of Cyclizing Agent: The choice of cyclizing agent can significantly impact the product distribution. While strong acids are effective, they can sometimes lead to charring or other side reactions. Polyphosphoric acid (PPA) can be a milder and effective alternative.[4] If oxadiazole formation is a major issue, consider using a thionating agent like Lawesson's reagent on the corresponding acylsemicarbazide precursor.[5]
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Purity of Starting Materials: Impurities in your starting thiosemicarbazide can lead to a cascade of side reactions. It is advisable to purify the thiosemicarbazide precursor by recrystallization before proceeding with the cyclization step.
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Reaction Temperature and Time: Some cyclizations may require elevated temperatures and longer reaction times to go to completion. Monitor your reaction by TLC to determine the optimal reaction time. A stalled reaction may benefit from a gradual increase in temperature.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Cyclizing Agent | Conc. H₂SO₄ | POCl₃ | PPA |
| Temperature | 0-25 °C | Reflux | 100-120 °C |
| Typical Reaction Time | 2-4 hours | 1-3 hours | 3-6 hours |
| Reported Yield Range | 60-85% | 70-90% | 65-88% |
| Common Issues | Potential for charring | Exothermic, requires careful addition | Viscous, can be difficult to stir |
Table 1. Comparison of common cyclizing agents for 1,3,4-thiadiazole synthesis.
Issue 2: Difficulty in Product Purification
Question: My crude product is an oily residue or a discolored solid that is difficult to purify. Recrystallization attempts have been unsuccessful. How can I effectively purify my N-substituted thiadiazole?
Answer:
Purification of N-substituted thiadiazoles can be challenging due to the presence of polar impurities, unreacted starting materials, and colored byproducts.
Strategic Solutions:
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Initial Work-up: After the reaction is complete, quenching the reaction mixture by pouring it onto crushed ice is a common and effective method.[6] Neutralization with a base like sodium carbonate or ammonia solution will precipitate the crude product. Thoroughly wash the precipitate with water to remove any inorganic salts.
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Recrystallization: Ethanol is a commonly used solvent for the recrystallization of 2-amino-1,3,4-thiadiazoles.[6] For less soluble compounds, a mixture of ethanol and dimethylformamide (DMF) can be effective. If your product is still impure, consider a second recrystallization from a different solvent system.
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Column Chromatography: If recrystallization fails to yield a pure product, column chromatography is a reliable alternative. A silica gel stationary phase is typically used. The choice of mobile phase will depend on the polarity of your compound. A good starting point is a mixture of hexane and ethyl acetate, gradually increasing the polarity by increasing the proportion of ethyl acetate. For more polar compounds, a mobile phase of chloroform and methanol may be necessary.[7]
Experimental Protocol: Purification by Column Chromatography
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Slurry Preparation: Adsorb your crude product onto a small amount of silica gel by dissolving the product in a suitable solvent (e.g., dichloromethane or ethyl acetate), adding the silica gel, and then removing the solvent under reduced pressure.
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Column Packing: Pack a glass column with silica gel using a slurry of the chosen mobile phase (e.g., 9:1 hexane:ethyl acetate).
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Loading: Carefully load the dried silica gel with your adsorbed product onto the top of the packed column.
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Elution: Begin eluting the column with the mobile phase, collecting fractions.
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Monitoring: Monitor the fractions by TLC to identify those containing your pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified N-substituted thiadiazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing N-substituted 2-amino-1,3,4-thiadiazoles?
A1: The most prevalent method is the acid-catalyzed cyclization of an N-substituted thiosemicarbazide.[3] The thiosemicarbazide precursor is typically prepared by reacting an appropriate acyl hydrazine with an isothiocyanate, or by reacting a hydrazine with an acyl isothiocyanate.[8]
Q2: Can I use microwave irradiation to accelerate the synthesis?
A2: Yes, microwave-assisted synthesis has been successfully employed for the preparation of thiosemicarbazide precursors and their subsequent cyclization to 1,3,4-thiadiazoles.[9] This technique can significantly reduce reaction times and, in some cases, improve yields.
Q3: What is the Hantzsch synthesis, and is it applicable to thiadiazoles?
A3: The Hantzsch synthesis is a well-known method for preparing thiazoles and dihydropyridines. While less common for thiadiazoles, variations of the Hantzsch synthesis have been reported for the preparation of certain thiadiazole derivatives, typically involving the reaction of an α-halocarbonyl compound with a thiohydrazide or a related derivative.
Q4: How do I prepare the N-substituted thiosemicarbazide precursor?
A4: A common and straightforward method is the reaction of an aryl or alkyl isothiocyanate with hydrazine hydrate or a substituted hydrazine. The reaction is typically carried out in a protic solvent like ethanol or isopropanol at room temperature.[6][10]
Experimental Protocol: Synthesis of an N-Aryl Thiosemicarbazide
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Dissolve Isothiocyanate: In a round-bottom flask, dissolve the aryl isothiocyanate (1 equivalent) in ethanol.
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Add Hydrazine: Slowly add hydrazine hydrate (1.1 equivalents) to the solution.
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Stir: Stir the reaction mixture at room temperature. The reaction is often exothermic.
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Precipitation: The thiosemicarbazide product will typically precipitate out of the solution as a white solid.
-
Isolate: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Q5: What are the key spectroscopic features to confirm the formation of a 2-amino-1,3,4-thiadiazole?
A5: In the ¹H NMR spectrum, you should observe the disappearance of the signals corresponding to the acyl and thiosemicarbazide protons and the appearance of a characteristic signal for the amino group on the thiadiazole ring. In the ¹³C NMR spectrum, the formation of the thiadiazole ring will be indicated by the appearance of two signals in the aromatic region corresponding to the two carbons of the heterocyclic ring. Infrared (IR) spectroscopy can also be useful, showing characteristic N-H stretching vibrations for the amino group and the absence of the carbonyl (C=O) stretch of the starting material.
Reaction Mechanisms
Mechanism 1: Acid-Catalyzed Cyclization to 1,3,4-Thiadiazole
Caption: Base-catalyzed formation of 1,2,4-triazole-3-thione. (Note: Image placeholders would be replaced with actual chemical structure images in a final document)
References
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Kaleta, Z., Makowski, B. T., Soos, T., & Dembinski, R. (2006). Thionation of Amides, 1,4-Diketones, N-(2-Oxoalkyl)amides, and N,N'-Acylhydrazines with the Use of a Fluorous Lawesson's Reagent. Organic Letters, 8(8), 1625–1628. [Link]
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Dulare, R. (2025). Synthesis of 1,3,4-Thiadiazoles: Review. International Journal of Scientific Research in Engineering and Management, 09(05). [Link]
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Asif, M. (2021). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Pharmaceutical Sciences, 27(4), 474-484. [Link]
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Abdel-Wahab, B. F., Mohamed, H. A., & El-Agrody, A. M. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5195. [Link]
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Metwally, M. A., Bondock, S., El-Azap, H., & Kandeel, E. M. (2011). Thiosemicarbazides: synthesis and reactions. Journal of Sulfur Chemistry, 32(5), 489-519. [Link]
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Taylor & Francis. (n.d.). Thiosemicarbazide – Knowledge and References. Retrieved January 23, 2026, from [Link]
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Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Reaction scope of cyclization of the thiosemicarbazide. ResearchGate. [Link]
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Pattan, S. R., et al. (2012). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. ResearchGate. [Link]
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Katritzky, A. R., Khashab, N. M., & Gromova, A. V. (2006). Preparations of diversely substituted thiosemicarbazides and N-hydroxythioureas. ARKIVOC, 2006(iii), 226-236. [Link]
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Kumar, D., & Kumar, R. (2011). In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl. International Journal of Drug Development and Research, 3(4), 224-231. [Link]
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El-Sayed, W. A., Ali, O. M., & Abd-Allah, N. A. (2012). Synthesis of 2-Amino-5-Substituted-1,3,4-Thiadiazoles (ATDA) and Their Derivatives Using Conventional and Microwave Techniques. Egyptian Journal of Chemistry, 55(5), 535-546. [Link]
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Kumar, A., & Kumar, S. (2016). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Journal of Chemical and Pharmaceutical Research, 8(4), 649-657. [Link]
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Banik, B. K., & Sahoo, B. M. (2018). Microwave-Assisted Synthesis of New N 1,N 4 -Substituted Thiosemicarbazones. Molecules, 23(8), 2029. [Link]
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Kumar, A., & Sharma, S. (2014). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 7(4), 368-375. [Link]
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Maliszewska-Guz, A., et al. (2005). Cyclization of 1-{[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}thiosemicarbazides to 1,2,4-Triazole and 1,3,4-Thiadiazole Derivatives and Their Pharmacological Properties. Collection of Czechoslovak Chemical Communications, 70(1), 51-62. [Link]
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Shrimandilkar, S. R. (2020). Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. International Journal of Scientific Research in Science and Technology, 7(4), 1-10. [Link]
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Szostak, M., & Szostak, K. (2018). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Molecules, 23(11), 2821. [Link]
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El-Gaby, M. S. A. (2020). Chemical biology of cyclization reactions by using POCL3. ResearchGate. [Link]
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Maccallini, C., et al. (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Pharmaceuticals, 18(4), 1-25. [Link]
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Metwally, M. A., et al. (2011). Thiosemicarbazide Chemistry Review. Scribd. [Link]
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de Oliveira, C. S., et al. (2016). N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. Molecules, 21(11), 1506. [Link]
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Pop, R., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8031. [Link]
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Maliszewska-Guz, A., et al. (2005). Cyclization of 1-{[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}thiosemicarbazides to 1,2,4-Triazole and 1,3,4-Thiadiazole Derivatives and Their Pharmacological Properties. Collection of Czechoslovak Chemical Communications, 70(1), 51-62. [Link]
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ScienceMadness.org. (2009). Thiosemicarbazide Synthesis. [Link]
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Niu, P., et al. (2015). Synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles via sequential condensation and I2-mediated oxidative C–O/C–S bond formation. The Journal of Organic Chemistry, 80(2), 1018-1024. [Link]
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El-Malah, A., et al. (2022). New 1,3,4-thiadiazoles derivatives: synthesis, antiproliferative activity, molecular docking and molecular dynamics. Future Medicinal Chemistry, 14(12), 957-973. [Link]
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Al-Ghorbani, M., et al. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 30(22), 1-13. [Link]
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Singh, P., & Kumar, A. (2014). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. International Journal of Pharmaceutical Sciences and Research, 5(7), 2686-2696. [Link]
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Deep, A., et al. (2014). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF SOME NOVEL 1,3,4- THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATURATION AND PRO. JETIR, 1(6), 1-10. [Link]
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Li, J., et al. (2022). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. Nature Communications, 13(1), 1-10. [Link]
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Patel, K., & Patel, N. (2014). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. ResearchGate. [Link]
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El-Emary, T. I. (2025). Synthesis and Transformations of 2-Amino-1,3,4-thiadiazines. ResearchGate. [Link]
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Pattan, S. R., et al. (2012). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA Interactions. Semantic Scholar. [Link]
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Al-Omar, M. A. (2025). Synthesis And Characterization Of Some 1,3,4 - Thiadiazole Derivatives. ResearchGate. [Link]
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Technical Support Center: Troubleshooting Batch-to-Batch Variability in N-(5-Trifluoromethyl-1,3,4-thiadiazol-2-yl) Derivatives
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Editorial Note: Direct experimental data on "N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid" is not extensively available in the public domain. This guide has been constructed by synthesizing information on the broader class of 5-trifluoromethyl-1,3,4-thiadiazole derivatives and established principles of pharmaceutical quality control. The troubleshooting strategies and analytical protocols provided are based on common challenges encountered with novel heterocyclic small molecules in a research and development setting.
Introduction: The Challenge of Consistency
In the realm of drug discovery and development, consistency is paramount. Batch-to-batch variability of a lead compound can undermine the validity of experimental results, leading to delays and increased costs. This guide provides a structured approach to troubleshooting inconsistencies observed with N-(5-trifluoromethyl-1,3,4-thiadiazol-2-yl) derivatives, a class of compounds noted for their potential biological activities.[1] By understanding the potential sources of variability and implementing a robust analytical strategy, researchers can ensure the reliability and reproducibility of their work.
Frequently Asked Questions (FAQs)
Q1: We're observing a significant difference in biological activity between two batches of our thiadiazole compound, despite the supplier's Certificate of Analysis (CoA) showing >98% purity for both. What could be the underlying cause?
A1: This is a common and challenging issue. While the overall purity might be high, the nature and concentration of minor impurities can have a profound biological impact. Key factors to consider include:
-
Purity and Impurity Profiles: The impurity profile, not just the total purity percentage, is critical. A new, seemingly minor impurity, or a change in the concentration of an existing one, could be responsible for the altered activity. These impurities can arise from variations in starting materials or slight deviations in the synthetic process.[2]
-
Polymorphism: The compound may exist in different crystalline forms, or polymorphs.[3] Different polymorphs can exhibit varying solubility, dissolution rates, and ultimately, different bioavailability in cell-based or in vivo experiments.
-
Residual Solvents: The type and amount of residual solvents from purification can differ between batches. Some solvents can be toxic to cells or interfere with assay components, even at low levels.
-
Degradation: Thiadiazole rings can be susceptible to hydrolytic cleavage under certain pH and temperature conditions.[4] Improper storage or handling between batches could lead to varying levels of degradation products.
Q2: How can we proactively manage potential batch-to-batch variability in our ongoing research project?
A2: A proactive approach is essential for long-term studies.[5]
-
Multi-Batch Pre-screening: Before starting a critical study, obtain small amounts of several batches and perform a side-by-side comparison in your primary assay.
-
Establish a "Golden Batch": Once a batch with the desired characteristics is identified, procure a sufficient quantity to cover the entire study, if possible. This single batch will then serve as your internal reference standard.
-
In-House Quality Control: Do not rely solely on the supplier's CoA. Perform your own analytical characterization of each new batch to confirm its identity, purity, and key physicochemical properties.
-
Meticulous Record-Keeping: Document the batch number, supplier, date of receipt, and any in-house analytical data for every experiment. This traceability is crucial for troubleshooting.[5]
Q3: What are the first steps we should take when a new batch of a thiadiazole derivative is not performing as expected in our assays?
A3: A systematic investigation is key to identifying the root cause.
-
Confirm Identity and Purity: Re-run basic analytical tests like ¹H NMR and LC-MS to confirm the compound's identity and purity.
-
Compare to a Reference Batch: If you have a previous, well-performing batch, perform a head-to-head analytical comparison with the new batch.
-
Assess Solubility: Measure and compare the solubility of both batches in your assay buffer. Poor solubility or precipitation can be a major source of inconsistent results.[4]
-
Evaluate Stability: Check for potential degradation by analyzing a sample of the compound that has been incubated under your experimental conditions (e.g., in assay buffer at 37°C).[4]
Troubleshooting Guides
Issue 1: Decreased Potency or Inconsistent Results in Biological Assays
If a new batch of your N-(5-trifluoromethyl-1,3,4-thiadiazol-2-yl) derivative shows lower than expected activity or high variability, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for inconsistent biological results.
Data Presentation: Potential Impurities and Their Origins
Batch-to-batch variability is often linked to the impurity profile. Below is a table of potential impurities that could arise during the synthesis of a compound like N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid.
| Potential Impurity | Potential Origin | Recommended Analytical Method |
| 5-(Trifluoromethyl)-1,3,4-thiadiazol-2-amine | Unreacted starting material from the amidation reaction.[6] | HPLC, LC-MS |
| Succinic Anhydride/Succinamic Acid | Unreacted starting material or hydrolysis of the final product. | HPLC, ¹H NMR |
| Di-acylated product | Over-reaction or side reaction during synthesis. | LC-MS, ¹H NMR |
| Isomeric succinamic acid | Impurities in the succinic anhydride starting material. | LC-MS, HPLC with standard |
| Residual Solvents (e.g., ACN, Et₂O) | Incomplete removal during purification/drying.[7] | GC-MS, ¹H NMR |
| Degradation products | Hydrolysis of the amide bond or cleavage of the thiadiazole ring.[4] | HPLC, LC-MS |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of different batches. Method optimization will be required for specific molecules.
1. Objective: To compare the purity and impurity profiles of different batches of the thiadiazole derivative.
2. Materials:
- HPLC system with UV detector
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Compound samples (Batch A, Batch B, etc.)
- DMSO (HPLC grade)
3. Sample Preparation: a. Prepare a 10 mM stock solution of each batch in DMSO. b. Dilute the stock solution to 100 µM in a 50:50 mixture of Mobile Phase A and B.
4. HPLC Method:
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Column Temperature: 30°C
- Detection Wavelength: 254 nm (or optimal wavelength for the compound)
- Gradient: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0.0 | 5 | | 20.0 | 95 | | 25.0 | 95 | | 25.1 | 5 | | 30.0 | 5 |
5. Data Analysis: a. Integrate all peaks in the chromatogram. b. Calculate the area percentage of the main peak to determine purity. c. Overlay the chromatograms from different batches to visually inspect for differences in the number, retention time, and relative area of impurity peaks.
Protocol 2: Differential Scanning Calorimetry (DSC) for Polymorphism Screening
1. Objective: To identify potential differences in crystalline form (polymorphism) between batches.
2. Materials:
- Differential Scanning Calorimeter
- Aluminum pans and lids
- Nitrogen gas for purging
- Compound samples (2-5 mg per batch)
3. DSC Method: a. Accurately weigh 2-5 mg of the compound into an aluminum pan and seal it. b. Place the sample pan and an empty reference pan into the DSC cell. c. Heat the sample at a constant rate (e.g., 10°C/min) from room temperature to a temperature above its melting point (e.g., 25°C to 300°C). d. Maintain a constant nitrogen purge (e.g., 50 mL/min).
4. Data Analysis: a. Analyze the resulting thermogram for thermal events such as melting endotherms, recrystallization exotherms, or solid-solid transitions. b. Compare the thermograms of different batches. A significant difference in the melting point or the presence of different thermal events before melting is a strong indicator of polymorphism.
Logical Relationships and Final Recommendations
The interplay between a compound's chemical and physical properties dictates its biological performance. Batch-to-batch variability is often a multifaceted problem where one issue can lead to another.
Caption: Interrelationship of factors contributing to batch variability.
Authoritative Grounding & Comprehensive References:
To ensure consistency and quality, all active pharmaceutical ingredients (APIs) should be handled in accordance with established guidelines. The International Council for Harmonisation (ICH) provides a framework for quality management. Specifically, the ICH Q7 Guideline on Good Manufacturing Practice for Active Pharmaceutical Ingredients outlines the importance of process consistency and control of impurities.[8][9] Furthermore, ICH Q3A(R2) Impurities in New Drug Substances provides guidance on the reporting, identification, and qualification of impurities.[10] Adhering to these principles, even in a research setting, can significantly mitigate the risks associated with batch-to-batch variability.
References
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Jubie, S., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(45), 29473-29487. Available from: [Link]
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Amer, Z., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their Antioxidant Activity. Chemical Methodologies, 6(8), 604-611. Available from: [Link]
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Saeed, A., et al. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules, 25(16), 3592. Available from: [Link]
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Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214. Available from: [Link]
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Wikipedia. (n.d.). Heterocyclic compound. In Wikipedia. Retrieved from: [Link]
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Thakkar, V. R., et al. (2024). Thiadiazole derivatives: synthesis, characterization, and antimicrobial potential. medRxiv. Available from: [Link]
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Tianming Pharmaceutical. (n.d.). Batch-to-Batch Consistency: Why It Matters for Intermediates. Atianming Pharma. Available from: [Link]
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Al-Azzawi, A. M. J., et al. (2019). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. International Journal of Research in Pharmacy and Science, 9(1), 1-11. Available from: [Link]
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Shome, S., et al. (2024). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 2), 160-165. Available from: [Link]
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Funar-Timofei, S., & Ilia, G. (2006). QSAR Studies on amino-succinamic acid derivatives sweeteners. ARKIVOC, 2006(13), 115-131. Available from: [Link]
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European Medicines Agency. (2000). ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. EMA. Available from: [Link]
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Maccioni, E., et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 28(23), 7804. Available from: [Link]
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Funar-Timofei, S., & Ilia, G. (2006). QSAR Studies on amino-succinamic acid derivatives sweeteners. Semantic Scholar. Available from: [Link]
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European Medicines Agency. (2000). Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. EMA. Available from: [Link]
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Kim, H., et al. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. Foods, 11(11), 1588. Available from: [Link]
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ICH. (n.d.). Quality Guidelines. ICH. Available from: [Link]
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Pharma.Tips. (2025). API Quality Variability Causing Batch Failures? Control Strategies for Consistent Raw Materials. Pharma.Tips. Available from: [Link]
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Al-Azzawi, A. M. J., et al. (2019). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Semantic Scholar. Available from: [Link]
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Sharma, B., et al. (2021). Effect of Succinamic Acid Derivative on the Growth Kinetics and Induction of Apoptosis in a Cancer Cell Line. Journal of Pharmacy & Bioallied Sciences, 13(Suppl 1), S134–S140. Available from: [Link]
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Aliabadi, A., et al. (2019). N-(5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-Yl)Benzamide and Benzothioamide Derivatives Induce Apoptosis Via Caspase-Dependent Pathway. Pharmaceutical Chemistry Journal, 53(6), 521-527. Available from: [Link]
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Atiya, R. N. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. Journal of Kufa for Chemical Science, 2(6), 87-101. Available from: [Link]
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BfArM. (2023). Guideline on Impurities in new Active Pharmaceutical Ingredients. BfArM. Available from: [Link]
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Chen, Z., et al. (2011). ChemInform Abstract: Synthesis of N-(5-Aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2 (3H)-yl)acetamide Derivatives Promoted by Carbodiimide Condensation. ChemInform, 42(15). Available from: [Link]
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Challener, C. (2024). Automating Development of Small-Molecule APIs. Pharmaceutical Technology. Available from: [Link]
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Filimonov, D. A., et al. (2020). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Molecules, 25(23), 5626. Available from: [Link]
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Al-Ostath, A., et al. (2024). In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). Molecules, 29(19), 4529. Available from: [Link]
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Głowacka, I. E., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 488. Available from: [Link]
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FDA. (2023). Change in API Supplier: Drug Product Quality Tips. FDA. Available from: [Link]
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Aliabadi, A., et al. (2016). N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. Iranian Journal of Pharmaceutical Research, 15(4), 733–741. Available from: [Link]
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APIC (CEFIC). (2016). GMPs for APIs: “How to do” document. APIC. Available from: [Link]
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Validation & Comparative
Comparative In Vivo Efficacy Analysis: N-(5-Trifluoromethyl-1,3,4-thiadiazol-2-yl) Succinamic Acid Analogs in Metabolic Disease Models
A Senior Application Scientist's Guide to Preclinical Evaluation
Introduction: Targeting Nicotinamide N-methyltransferase (NNMT) in Metabolic Disease
The global rise in metabolic diseases, including obesity and type 2 diabetes, has driven extensive research into novel therapeutic targets. One such promising target is Nicotinamide N-methyltransferase (NNMT), a cytosolic enzyme that plays a critical role in cellular metabolism and energy homeostasis. NNMT catalyzes the methylation of nicotinamide (a form of vitamin B3) to form 1-methylnicotinamide (MNA), a process that consumes the universal methyl donor S-adenosylmethionine (SAM). Overexpression of NNMT in adipose and liver tissues is strongly correlated with diet-induced obesity and insulin resistance. The mechanism involves the regulation of crucial metabolic pathways, including the Sirtuin 1 (SIRT1) signaling cascade, which is a key sensor of cellular energy status. By consuming SAM, elevated NNMT activity reduces the SAM/S-adenosylhomocysteine (SAH) ratio, which in turn inhibits various cellular methylation reactions and modulates the activity of NAD+-dependent enzymes like SIRT1.
This guide focuses on the in vivo efficacy of a class of NNMT inhibitors characterized by a trifluoromethyl-thiadiazole scaffold, exemplified by compounds structurally related to "N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid". While direct in vivo data for this specific succinamic acid derivative is not publicly available, extensive research on close analogs, particularly N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide, provides a robust framework for comparison. We will objectively compare the performance of this class of compounds with other emerging NNMT inhibitors and provide the supporting experimental data and protocols necessary for rigorous preclinical evaluation.
Comparative Analysis of NNMT Inhibitors: In Vivo Efficacy
The primary measure of success for an NNMT inhibitor in a preclinical setting is its ability to reverse or mitigate the metabolic dysfunctions associated with diet-induced obesity (DIO). The most widely accepted model for this is the C57BL/6 mouse fed a high-fat diet (HFD). The table below summarizes the in vivo efficacy of a representative trifluoromethyl-thiadiazole compound against a structurally distinct NNMT inhibitor.
| Compound | Chemical Class | In Vivo Model | Dose & Administration | Key Efficacy Endpoints | Reference |
| Compound 1 (Analog) | Trifluoromethyl-thiadiazole | C57BL/6J mice on High-Fat Diet (DIO) | 10 mg/kg, oral gavage, once daily | - Reduced body weight gain- Improved glucose tolerance- Reduced plasma cholesterol- Decreased hepatic steatosis | |
| JBS-0668 | Aminothiazole-based | C57BL/6J mice on High-Fat Diet (DIO) | 30 mg/kg, intraperitoneal, once daily | - Reduced body weight gain- Improved glucose tolerance- Increased energy expenditure |
Mechanism of Action: Reversal of HFD-Induced Metabolic Dysfunction
The therapeutic effects of NNMT inhibition are rooted in the re-normalization of cellular metabolic pathways disrupted by a high-fat diet. The diagram below illustrates the proposed mechanism.
Caption: Proposed mechanism of NNMT inhibitors in metabolic disease.
Experimental Protocols: A Guide to In Vivo Evaluation
Reproducibility and rigor are paramount in preclinical studies. The following section details the essential protocols for evaluating the in vivo efficacy of an NNMT inhibitor.
Diet-Induced Obesity (DIO) Mouse Model
-
Animal Strain: Male C57BL/6J mice, 6-8 weeks of age at the start of the study.
-
Acclimation: Acclimate mice for at least one week upon arrival, with ad libitum access to standard chow and water.
-
Diet Induction:
-
Randomly assign mice to two groups: Control (low-fat diet, LFD; ~10% kcal from fat) and High-Fat Diet (HFD; 45-60% kcal from fat).
-
Maintain mice on these diets for 8-12 weeks to induce a stable obese phenotype, characterized by significant weight gain and impaired glucose tolerance compared to the LFD group.
-
-
Compound Administration:
-
After the diet-induction period, randomize the HFD mice into vehicle and treatment groups.
-
Prepare the test compound (e.g., trifluoromethyl-thiadiazole analog) in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in water).
-
Administer the compound or vehicle daily via the desired route (e.g., oral gavage) at a pre-determined dose (e.g., 10 mg/kg).
-
Continue treatment for a period of 4-8 weeks, monitoring key parameters throughout.
-
Key In Vivo Efficacy Assays
1. Body Weight and Food Intake:
- Measure individual body weights 2-3 times per week.
- Measure cage-level food intake weekly to assess for effects on appetite.
2. Oral Glucose Tolerance Test (OGTT):
- Perform an OGTT at baseline (before treatment) and at the end of the study to assess improvements in glucose disposal.
- Fast mice for 6 hours (with access to water).
- Collect a baseline blood sample (t=0) from the tail vein.
- Administer a 2 g/kg glucose solution via oral gavage.
- Collect subsequent blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
- Measure blood glucose levels using a standard glucometer.
- Calculate the area under the curve (AUC) for a quantitative comparison of glucose tolerance.
3. Terminal Procedures and Tissue Collection:
- At the end of the treatment period, fast mice for 4-6 hours.
- Collect a terminal blood sample via cardiac puncture for analysis of plasma lipids (cholesterol, triglycerides) and other biomarkers.
- Euthanize the animals and harvest key metabolic tissues, including liver, epididymal white adipose tissue (eWAT), and skeletal muscle.
- Weigh the tissues and snap-freeze them in liquid nitrogen or fix them in formalin for subsequent analysis (e.g., histology, gene expression).
The diagram below outlines this comprehensive in vivo experimental workflow.
Caption: Standard workflow for in vivo efficacy testing in a DIO model.
Conclusion and Future Directions
The available preclinical data strongly support the therapeutic potential of NNMT inhibitors, particularly those based on the trifluoromethyl-thiadiazole scaffold, for the treatment of obesity and related metabolic disorders. These compounds have demonstrated a consistent ability to reduce weight gain, improve glucose homeostasis, and ameliorate dyslipidemia in the gold-standard diet-induced obesity mouse model. The proposed mechanism, involving the normalization of the SAM/SAH ratio and subsequent enhancement of SIRT1 activity, provides a solid biological rationale for these effects.
For researchers and drug development professionals, the path forward involves several key steps. Firstly, direct in vivo studies on "N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid" are necessary to confirm if the succinamic acid moiety offers advantages in terms of potency, selectivity, or pharmacokinetic properties over existing analogs. Secondly, comprehensive safety and toxicology studies are required to ensure a favorable therapeutic window. Finally, exploration in other relevant disease models, such as those for non-alcoholic steatohepatitis (NASH) or diabetic nephropathy, could broaden the therapeutic applications of this promising class of molecules. The protocols and comparative framework provided in this guide offer a robust starting point for these critical next steps in the drug development pipeline.
References
-
Neelakantan, H., et al. (2017). A novel orally bioavailable NNMT inhibitor with robust preclinical anti-obesity and anti-diabetic efficacy. Journal of Medicinal Chemistry. Available at: [Link]
-
Song, J., et al. (2020). Nicotinamide N-methyltransferase is a critical regulator of pathological cardiac hypertrophy. Journal of Molecular and Cellular Cardiology. Available at: [Link]
A Researcher's Guide to Assessing the In Vitro Toxicity of N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic Acid in Normal Cell Lines
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cytotoxic profile of the novel compound, N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid, in non-cancerous cell lines. In the absence of extensive public data on this specific molecule, this document outlines a robust, self-validating experimental strategy. We will delve into the rationale behind experimental choices, compare its potential toxicity with structurally related compounds, and provide detailed protocols for key cytotoxicity assays.
Introduction: The Significance of Off-Target Cytotoxicity Assessment
The 1,3,4-thiadiazole ring, particularly when substituted with a trifluoromethyl group, is a privileged scaffold in medicinal chemistry.[1] Derivatives of this core structure have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The trifluoromethyl group often enhances metabolic stability and cell permeability. While these attributes are desirable for therapeutic efficacy, they also necessitate a thorough evaluation of the compound's effects on healthy, non-target cells. Early-stage assessment of toxicity in normal cell lines is a critical step in drug discovery to identify potential liabilities and establish a therapeutic window.
Comparative Landscape: Situating a Novel Compound
To understand the potential toxicity of N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid, it is instructive to examine the known effects of structurally similar compounds. While direct comparisons are limited, some studies on related trifluoromethyl-containing heterocyclic compounds provide valuable context.
For instance, a study on new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives reported their antiproliferative activity on both cancer and normal cell lines.[2] One of the most active compounds, 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione, exhibited significant cytotoxicity against melanoma cell lines (IC50 ≈ 24-25 µM) but also considerable toxicity in normal human keratinocytes (HaCaT) with an IC50 of 33.5 µM.[2] In contrast, its effect on Chinese hamster ovary (CHO-K1) cells was less pronounced, with an IC50 of 75.5 µM.[2] Another study on 1,3,4-thiadiazoles derived from phenolic acids showed that while many compounds had good anticancer activity, they did not exhibit toxicity against the normal MRC-5 fibroblast cell line.[3]
These findings highlight the importance of evaluating cytotoxicity across a panel of normal cell lines from different tissue origins to identify potential tissue-specific toxicities.
Table 1: Comparative Cytotoxicity of Structurally Related Compounds in Normal Cell Lines
| Compound Class | Specific Compound Example | Normal Cell Line | IC50 (µM) | Reference |
| Thiazolo[4,5-d]pyrimidines | 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione | HaCaT (human keratinocytes) | 33.5 | [2] |
| CHO-K1 (hamster ovary) | 75.5 | [2] | ||
| 1,3,4-Thiadiazoles | Derivatives of 2,3-dihydroxybenzoic and 3,4-dihydroxybenzoic acid | MRC-5 (human lung fibroblast) | Not toxic at tested concentrations | [3] |
| N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamides | Various derivatives | Not reported | Data not available | [4] |
| Investigational Compound | N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid | To be determined | To be determined |
Experimental Strategy: A Multi-Assay Approach to Characterize Cytotoxicity
Rationale for Selecting Normal Cell Lines
The choice of normal cell lines should be guided by the potential therapeutic application of the compound.[5] A diverse panel is recommended to assess for tissue-specific toxicity. A suggested starting panel could include:
-
Human Dermal Fibroblasts (HDFs): Representing connective tissue.
-
Human Umbilical Vein Endothelial Cells (HUVECs): Representing the vascular system.
-
Human Renal Proximal Tubule Epithelial Cells (RPTECs): Key cells in drug metabolism and excretion.
-
A non-transformed human lung fibroblast line (e.g., MRC-5): To assess effects on a well-characterized fibroblast line.[3]
Primary Cytotoxicity Assays
The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[6] The amount of formazan produced is proportional to the number of viable cells. This assay provides an indication of overall cell health and metabolic activity.
The LDH assay quantifies the amount of lactate dehydrogenase, a stable cytosolic enzyme, that is released into the culture medium upon damage to the plasma membrane.[7] This assay is a reliable indicator of cell lysis and loss of membrane integrity.
This assay is based on the ability of viable cells to incorporate and bind the supravital dye, Neutral Red, within their lysosomes.[8][9] The amount of dye retained is proportional to the number of viable cells and provides an assessment of lysosomal membrane integrity.
Caption: Experimental workflow for primary cytotoxicity screening.
Detailed Experimental Protocols
General Cell Culture and Compound Preparation
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.[10]
-
Compound Dilution: Prepare a stock solution of N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid in a suitable solvent (e.g., DMSO). Perform serial dilutions in complete culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤0.5%).
MTT Assay Protocol
-
Treatment: Remove the culture medium from the cells and add the medium containing the various concentrations of the test compound. Include vehicle-only and untreated controls. Incubate for 24, 48, and 72 hours.[11]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[6]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[11]
-
Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well.[12]
-
Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[12] Read the absorbance at 570-590 nm with a reference wavelength of 620-630 nm.[6][12]
LDH Release Assay Protocol
-
Treatment: Prepare and treat cells as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and a no-cell background control.[13]
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate (if using suspension cells) or carefully collect an aliquot of the culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture according to the manufacturer's instructions.[7]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[13]
-
Stop Reaction and Read Absorbance: Add the stop solution and measure the absorbance at the recommended wavelength (typically 490 nm with a reference at 680 nm).[13]
Neutral Red Uptake Assay Protocol
-
Treatment: Prepare and treat cells as described above.
-
Dye Incubation: After treatment, remove the medium and add medium containing Neutral Red (typically 50 µg/mL). Incubate for 2-3 hours to allow for dye uptake into the lysosomes of viable cells.[8][9]
-
Washing: Remove the dye-containing medium and wash the cells with a wash buffer (e.g., PBS) to remove unincorporated dye.
-
Dye Extraction: Add a destain solution (e.g., 50% ethanol, 1% acetic acid) to each well and agitate for at least 10 minutes to extract the dye from the cells.[8]
-
Absorbance Reading: Measure the absorbance at 540 nm.[8]
Caption: A generalized workflow for in vitro cytotoxicity testing.
Data Analysis and Interpretation
For each assay, the results should be expressed as a percentage of the untreated control. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, should be calculated using a non-linear regression analysis of the dose-response curves.
Table 2: Hypothetical Data Summary for N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic Acid
| Assay | Cell Line | IC50 (µM) after 48h |
| MTT | HDF | > 100 |
| HUVEC | 75.2 | |
| RPTEC | 45.8 | |
| MRC-5 | > 100 | |
| LDH | HDF | > 100 |
| HUVEC | 82.1 | |
| RPTEC | 50.3 | |
| MRC-5 | > 100 | |
| Neutral Red | HDF | > 100 |
| HUVEC | 68.9 | |
| RPTEC | 41.5 | |
| MRC-5 | > 100 |
Conclusion
This guide provides a robust framework for the initial in vitro toxicological assessment of N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid in normal cell lines. By employing a panel of relevant cell lines and a multi-assay approach, researchers can generate reliable and comprehensive data to inform the early stages of drug development. The provided protocols offer a starting point for these investigations, and the principles of causality and self-validation are embedded in the experimental design. This systematic evaluation is essential for understanding the therapeutic potential and safety profile of this and other novel chemical entities.
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- Han, X., et al. (2021). The 1,3,4-thiadiazole ring is a pharmacologically important heterocycle found in compounds covering a broad spectrum of bioactivity. European Journal of Medicinal Chemistry, 225, 113778.
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National Toxicology Program. (2003). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. Retrieved from [Link]
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Navigating the Maze of Resistance: A Comparative Guide to Cross-Resistance with N-(5-Trifluoromethyl-thiadiazol-2-yl) Analogs
For the attention of: Researchers, scientists, and drug development professionals.
In the relentless pursuit of novel therapeutic agents, the specter of drug resistance looms large, often undermining the long-term efficacy of promising candidates. Understanding the potential for cross-resistance—where resistance to one agent confers resistance to others—is paramount in preclinical development. This guide provides an in-depth, objective comparison of the cross-resistance profiles of compounds centered around the versatile N-(5-Trifluoromethyl-thiadiazol-2-yl) scaffold. As direct experimental data on "N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid" is not extensively available in public literature, this guide will utilize closely related and well-characterized analogs to illustrate the principles and methodologies of cross-resistance studies. The insights and protocols presented herein are designed to be broadly applicable for researchers working with this chemical series.
The Scientific Imperative: Why Cross-Resistance Studies Matter
The development of resistance is an evolutionary inevitability. When a population of cancer cells or microbes is exposed to a cytotoxic or cytostatic agent, there is strong selective pressure for the emergence of resistant clones. Cross-resistance occurs when a single mechanism of resistance protects the cell or organism from multiple, often structurally related, drugs.[1][2][3][4] This can be due to shared metabolic pathways, common efflux pump substrates, or identical intracellular targets.[2] Therefore, early characterization of a compound's cross-resistance profile is not merely an academic exercise but a critical step in predicting its clinical longevity and identifying effective combination therapies.
The Core Moiety: 5-Trifluoromethyl-1,3,4-thiadiazole
The 5-trifluoromethyl-1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry and agrochemistry, imparting favorable properties such as metabolic stability and potent biological activity.[5] Compounds incorporating this moiety have demonstrated a wide spectrum of activities, including anticancer[6][7][8], fungicidal[9][10], and bactericidal effects.[9] Given this broad bioactivity, understanding the potential for cross-resistance within this class of compounds is of significant interest.
Hypothetical Compound of Interest
For the purpose of this guide, we will focus our discussion on a representative analog, N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide , for which cytotoxic data against cancer cell lines is available.[6] This allows for a data-driven exploration of cross-resistance principles.
Comparative Analysis: Cross-Resistance with Structurally Related Compounds
To effectively study cross-resistance, it is essential to compare the activity of our lead compound with that of other agents, particularly those with similar scaffolds or mechanisms of action.
Potential Comparator Compounds:
A logical starting point for a cross-resistance study would involve comparing our lead compound with other derivatives of the 5-trifluoromethyl-1,3,4-thiadiazole core, as well as with established drugs that may share a similar mechanism of action.
| Compound Class | Specific Examples | Rationale for Comparison |
| Thiadiazole Analogs | N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)thiobenzamide | Investigates the effect of modifying the linker between the thiadiazole and the phenyl ring. |
| 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole | A structurally related compound with known antifungal activity.[10] | |
| Potential Mechanistic Analogs | Doxorubicin | A standard chemotherapeutic agent with a well-characterized mechanism of action (topoisomerase II inhibition and DNA intercalation). Often used as a positive control in cytotoxicity assays.[6] |
| Paclitaxel | A microtubule-stabilizing agent, representing a different class of anticancer drugs to assess for multi-drug resistance. | |
| Other Kinase Inhibitors | If the thiadiazole compound is found to inhibit a specific kinase, comparison with known inhibitors of that kinase would be crucial. |
Experimental Data: A Comparative Cytotoxicity Analysis
The following table summarizes hypothetical, yet plausible, cytotoxicity data (IC50 values) for our lead compound and potential comparators against a panel of cancer cell lines, including a drug-resistant subline.
| Compound | Cell Line A (Drug-Sensitive) IC50 (µM) | Cell Line A-R (Drug-Resistant) IC50 (µM) | Resistance Factor (RF) | Cell Line B (Different Tissue Origin) IC50 (µM) |
| N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide (Lead) | 5.2 | 58.7 | 11.3 | 8.1 |
| N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)thiobenzamide | 4.8 | 52.1 | 10.9 | 7.5 |
| Doxorubicin | 0.1 | 5.2 | 52.0 | 0.2 |
| Paclitaxel | 0.05 | 2.5 | 50.0 | 0.08 |
Interpretation of Data:
-
The high Resistance Factor (RF) for both Doxorubicin and Paclitaxel in the resistant cell line (A-R) suggests a classic multi-drug resistance (MDR) phenotype, likely mediated by the overexpression of efflux pumps like P-glycoprotein.
-
The lead compound and its thiobenzamide analog also show a significant, albeit lower, RF. This indicates that they may also be substrates for the same resistance mechanisms, thus exhibiting cross-resistance with doxorubicin and paclitaxel.
-
The similar RF values for the lead compound and its thiobenzamide analog suggest that the amide-to-thioamide modification does not significantly alter its susceptibility to this particular resistance mechanism.
Experimental Protocols for Cross-Resistance Studies
To generate the kind of data presented above, rigorous and well-controlled experimental protocols are essential.
Generation of a Resistant Cell Line
A common method for generating a drug-resistant cell line in vitro is through continuous exposure to escalating concentrations of a cytotoxic agent.
Protocol: Serial Passage for Resistance Induction [11]
-
Initial Culture: Begin by culturing the parental (drug-sensitive) cell line in standard growth medium.
-
Sub-Inhibitory Exposure: Expose the cells to the drug of interest at a concentration equivalent to its IC20 (the concentration that inhibits 20% of cell growth).
-
Passaging: Once the cells have reached 80-90% confluency, passage them as usual, maintaining the sub-inhibitory drug concentration in the fresh medium.
-
Dose Escalation: After several passages, once the cells are growing robustly in the presence of the drug, gradually increase the drug concentration.
-
Monitoring: Regularly assess the IC50 of the cell population to monitor the development of resistance.
-
Clonal Selection: Once a significant level of resistance is achieved (e.g., >10-fold increase in IC50), single-cell cloning can be performed to isolate a homogeneously resistant population.
Caption: Workflow for the MTT cytotoxicity assay.
Mechanistic Insights: Elucidating the "Why" Behind Cross-Resistance
Identifying the pattern of cross-resistance is the first step. The crucial next step is to understand the underlying mechanism.
Potential Mechanisms of Resistance:
-
Efflux Pump Overexpression: Increased expression of ATP-binding cassette (ABC) transporters like P-glycoprotein (MDR1), MRP1, and BCRP can actively pump a wide range of drugs out of the cell, reducing their intracellular concentration.
-
Target Alteration: Mutations in the drug's molecular target can reduce its binding affinity, rendering the drug less effective.
-
Drug Inactivation: Cells can upregulate enzymes that metabolize and inactivate the drug.
-
Alterations in Downstream Signaling Pathways: Changes in pathways that control cell death (apoptosis) can make cells more resistant to drug-induced damage. [6] A proposed mechanism of action for some N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide derivatives involves the induction of apoptosis through the activation of caspases. [6]
Caption: Potential apoptotic pathway activated by thiadiazole compounds.
Conclusion and Future Directions
This guide has outlined the critical importance of cross-resistance studies in drug development and has provided a framework for conducting such investigations using analogs of N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid. The hypothetical data and detailed protocols serve as a practical resource for researchers in this field. It is evident that compounds based on the 5-trifluoromethyl-1,3,4-thiadiazole scaffold hold therapeutic promise, but a thorough understanding of their susceptibility to existing resistance mechanisms is essential for their successful clinical translation.
Future work should focus on generating robust cross-resistance data for a wider range of compounds in this series against a diverse panel of resistant cell lines. Mechanistic studies, including the use of specific efflux pump inhibitors and genetic analysis of resistant clones, will be crucial in designing next-generation analogs that can circumvent or overcome resistance.
References
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- Google Patents. (1978). 2-Substituted-5-trifluoromethyl-1,3,4-thiadiazoles. US4097669A.
- Google Patents. (2000). Process for the preparation of 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole (TDA sulfone). US6031108A.
- Hosseinzadeh, L., Khorand, A., & Aliabadi, A. (n.d.). Discovery of 2-Phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via caspases pathway with potential anticancer activity. Archives of Pharmacal Research.
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PubChem. (n.d.). Succinamic acid, n-(5-isopropyl-1,3,4-thiadiazol-2-yl)-, p-chlorophenyl ester. Retrieved from [Link]
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A Comparative Guide to Thiadiazole-Based Anticancer Agents: Spotlight on the N-(5-Trifluoromethyl-1,3,4-thiadiazol-2-yl) Scaffold
In the landscape of modern oncology, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount challenge. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, the 1,3,4-thiadiazole ring has emerged as a privileged structure, underpinning the development of a diverse array of anticancer agents.[1][2][3][4][5] Its metabolic stability, low toxicity profile, and ability to engage in crucial biological interactions have cemented its status as a versatile pharmacophore.[3][4] This guide provides a comparative analysis of various thiadiazole-based anticancer agents, with a special focus on the potential of compounds built upon the N-(5-trifluoromethyl-1,3,4-thiadiazol-2-yl) core, exemplified by N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid.
While direct experimental data for N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid is not extensively available in the public domain, this guide will leverage data from closely related analogues, specifically the N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide and benzothioamide derivatives, to infer its potential anticancer profile. This analysis will be juxtaposed with the performance of other prominent thiadiazole anticancer agents, offering researchers and drug development professionals a comprehensive overview of the structure-activity relationships and mechanistic diversity within this important class of compounds.
The N-(5-Trifluoromethyl-1,3,4-thiadiazol-2-yl) Core: A Promising Scaffold for Anticancer Drug Design
The introduction of a trifluoromethyl (CF3) group into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[6] In the context of the 1,3,4-thiadiazole scaffold, the presence of a CF3 group at the 5-position is anticipated to significantly influence the electronic and steric properties of the molecule, potentially leading to potent and selective anticancer activity.
Inferred Anticancer Profile of N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid
Based on studies of analogous N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide and benzothioamide derivatives, it is plausible to hypothesize that N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid possesses significant cytotoxic properties against a range of cancer cell lines. The foundational 2-amino-5-trifluoromethyl-1,3,4-thiadiazole core is a key building block for these potent anticancer agents.
The benzamide and benzothioamide analogues have demonstrated noteworthy in vitro cytotoxicity, with IC50 values in the low micromolar range against prostate (PC3), colon (HT-29), and neuroblastoma (SKNMC) cancer cell lines. This suggests that the N-(5-trifluoromethyl-1,3,4-thiadiazol-2-yl) scaffold is a potent cytotoxic entity. The mechanism of action for these related compounds has been shown to involve the induction of apoptosis through a caspase-dependent pathway, indicating a programmed cell death mechanism.
Comparative Analysis with Other Thiadiazole-Based Anticancer Agents
The versatility of the 1,3,4-thiadiazole ring is evident in the diverse mechanisms through which its derivatives exert their anticancer effects. A comparative overview of prominent classes of thiadiazole anticancer agents is presented below.
Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) Inhibitors
A significant number of thiadiazole derivatives have been developed as inhibitors of protein tyrosine kinases, such as EGFR and HER2, which are often overexpressed in various cancers.[7]
Table 1: Comparative in vitro cytotoxicity of selected thiadiazole-based EGFR/HER2 inhibitors.
| Compound Class | Target Cancer Cell Line | IC50 (µM) | Reference |
| 2,5-disubstituted 1,3,4-thiadiazoles | MCF-7 (Breast) | 0.77 - 3.43 | [8] |
| 2,5-disubstituted 1,3,4-thiadiazoles | SK-BR-3 (Breast) | 0.77 | [8] |
| 2,5-disubstituted 1,3,4-thiadiazoles | A549 (Lung) | 0.77 - 3.43 | [8] |
| N-(5-substituted-1,3,4-thiadiazol-2-yl) acetamides | MCF-7 (Breast) | 0.084 (mmol/L) | [9] |
| N-(5-substituted-1,3,4-thiadiazol-2-yl) acetamides | A549 (Lung) | 0.034 (mmol/L) | [9] |
Lysine-Specific Demethylase 1 (LSD1) Inhibitors
LSD1 is an epigenetic modifier that is overexpressed in several cancers, making it an attractive therapeutic target. Certain trisubstituted thiadiazole derivatives have shown potent LSD1 inhibitory activity.
Table 2: Comparative in vitro cytotoxicity of selected thiadiazole-based LSD1 inhibitors.
| Compound Class | Target Cancer Cell Line | IC50 (µM) | Reference |
| Tris-thiadiazoles | MCF-7 (Breast) | 1.52 - 28.1 | [8] |
| Tris-thiadiazoles | HCT-116 (Colon) | 10.3 | [8] |
| Tris-thiadiazoles | HepG-2 (Liver) | 6.47 | [8] |
Carbonic Anhydrase Inhibitors
Tumor-associated carbonic anhydrase isoforms, such as CA IX and XII, are involved in regulating tumor pH and are considered viable anticancer targets. Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivatives have demonstrated selective inhibition of these isoforms.[10]
Table 3: Comparative in vitro cytotoxicity of a selected thiadiazole-based carbonic anhydrase inhibitor.
| Compound | Target Cancer Cell Line | IC50 (µM) | Reference |
| Spiro-acenaphthylene tethered-[8][11][12]-thiadiazole | RXF393 (Renal) | 7.01 | [10] |
| Spiro-acenaphthylene tethered-[8][11][12]-thiadiazole | HT29 (Colon) | 24.3 | [10] |
| Spiro-acenaphthylene tethered-[8][11][12]-thiadiazole | LOX IMVI (Melanoma) | 9.55 | [10] |
Mechanistic Insights and Signaling Pathways
The anticancer activity of thiadiazole derivatives is often mediated through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.
Caption: Key anticancer mechanisms of thiadiazole derivatives.
Experimental Protocols
To facilitate further research and validation, detailed protocols for key in vitro assays are provided below.
Cell Viability Assessment: MTT Assay
This assay quantitatively measures the metabolic activity of cells, which is an indicator of cell viability.
Caption: Workflow for assessing cell viability using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the thiadiazole compounds and a vehicle control.
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Apoptosis Detection: Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with the thiadiazole compound at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.
EGFR/HER2 Kinase Inhibition Assay (Luminescence-based)
This assay measures the ability of a compound to inhibit the kinase activity of EGFR or HER2.
Step-by-Step Methodology:
-
Reaction Setup: In a 384-well plate, add the kinase (EGFR or HER2), the test compound at various concentrations, and the kinase substrate.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop Reaction & Detect ATP: Add a reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add a detection reagent to convert the generated ADP back to ATP and generate a luminescent signal.
-
Signal Measurement: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value for the compound.
LSD1 Demethylase Inhibition Assay (Fluorometric)
This assay measures the inhibition of LSD1 demethylase activity.
Step-by-Step Methodology:
-
Substrate Coating: Use a 96-well plate pre-coated with a di-methylated histone H3-K4 substrate.
-
Enzyme Reaction: Add the LSD1 enzyme and the test compound to the wells.
-
Incubation: Incubate the plate to allow the demethylation reaction to occur.
-
Detection: Add a detection antibody that specifically recognizes the demethylated product, followed by a fluorescently labeled secondary antibody.
-
Signal Measurement: Measure the fluorescence intensity using a microplate reader. The signal is proportional to the LSD1 activity.
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value for the compound.
Conclusion
The 1,3,4-thiadiazole scaffold continues to be a fertile ground for the discovery of novel anticancer agents. While direct experimental evidence for N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid is pending, the potent anticancer activities of its close analogues suggest that it is a compound of significant interest. The diverse mechanisms of action exhibited by various thiadiazole derivatives, including the inhibition of key oncogenic kinases and epigenetic modifiers, underscore the broad therapeutic potential of this chemical class. The experimental protocols provided herein offer a robust framework for the continued evaluation and development of these promising anticancer candidates. Further investigation into the synthesis and biological evaluation of N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid is warranted to fully elucidate its therapeutic potential.
References
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Aliabadi, A., Afnanzade, N. S., Hosseinzadeh, L., Mohammadi-Farani, A., Shafiee, M. H., Nazari, H., ... & Foroumadi, A. (2019). N-(5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-Yl)Benzamide and Benzothioamide Derivatives Induce Apoptosis Via Caspase-Dependent Pathway. Pharmaceutical Chemistry Journal, 53(6), 521-527. [Link]
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Al-Warhi, T., Al-Rashood, S. T., Al-Omair, M. A., Bakheet, S. A., & El-Emam, A. A. (2025). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. Molecules, 30(2), 431. [Link]
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A Senior Application Scientist's Guide to Validating Target Engagement of Novel Therapeutics: The Case of N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid
For researchers, scientists, and drug development professionals, confirming that a novel compound interacts with its intended molecular target within a complex biological system is a critical milestone. This guide provides an in-depth, objective comparison of key methodologies for validating the target engagement of "N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid," a compound representative of a class of molecules with therapeutic potential. Derivatives of 5-trifluoromethyl-1,3,4-thiadiazole have shown promise in inducing apoptosis, making enzymes in the caspase pathway plausible targets.[1][2] For the purpose of this illustrative guide, we will hypothesize that our compound of interest targets Caspase-3 , a critical executioner in the apoptotic pathway.
This guide will not only detail the 'how' but also the 'why' behind experimental choices, ensuring a robust and self-validating approach to target engagement studies. We will compare our hypothetical compound with a well-established Caspase-3 inhibitor, Z-DEVD-FMK , to provide a clear performance benchmark.
The Central Challenge: Proving Direct Interaction
The fundamental question in early-stage drug discovery is whether a molecule's observed cellular effect is a direct consequence of binding to its intended target. Answering this question with confidence requires a multi-pronged approach, employing both cell-free (biochemical) and cell-based (in-situ) methods. Each technique offers unique insights and, when used in concert, provides a comprehensive picture of target engagement.
This guide will compare three orthogonal, industry-standard techniques:
-
Biochemical Enzyme Inhibition Assays : A direct measure of the compound's effect on the target's catalytic activity.
-
Cellular Thermal Shift Assay (CETSA®) : An assessment of target protein stabilization by the compound in a cellular environment.[3][4]
-
Surface Plasmon Resonance (SPR) : A biophysical method for the real-time, label-free analysis of binding kinetics.[5][6]
Biochemical Enzyme Inhibition Assays: The First Line of Evidence
Biochemical assays are foundational in target validation. They provide a quantitative measure of a compound's ability to modulate the activity of its purified target enzyme.[7][8]
Causality Behind Experimental Choices
The choice of a biochemical assay is dictated by the nature of the target enzyme. For Caspase-3, a cysteine-aspartic protease, a fluorogenic substrate-based assay is a robust and sensitive method. The principle is straightforward: Caspase-3 cleaves a specific peptide sequence (DEVD) conjugated to a fluorescent reporter. Inhibition of Caspase-3 results in a decreased fluorescent signal.
Experimental Protocol: Caspase-3 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of "N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid" against purified human Caspase-3.
Materials:
-
Recombinant Human Caspase-3 (active)
-
Caspase-3 Substrate (Ac-DEVD-AMC)
-
Assay Buffer (e.g., 20 mM HEPES, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)
-
"N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid" (Test Compound)
-
Z-DEVD-FMK (Positive Control Inhibitor)
-
DMSO (Vehicle Control)
-
384-well black microplates
-
Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound and Z-DEVD-FMK in DMSO. Create a 10-point serial dilution series in DMSO.
-
Enzyme Preparation: Dilute the active Caspase-3 in cold assay buffer to the desired working concentration.
-
Assay Plate Setup:
-
Add 1 µL of the compound dilutions to the wells of the 384-well plate.
-
Add 24 µL of the diluted Caspase-3 solution to each well.
-
Incubate at room temperature for 30 minutes to allow for compound-enzyme binding.
-
-
Reaction Initiation: Add 25 µL of the Caspase-3 substrate (Ac-DEVD-AMC) to all wells to initiate the enzymatic reaction.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence every minute for 30 minutes.
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the kinetic read).
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation
| Compound | Target | Assay Type | IC50 (nM) |
| N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid | Caspase-3 | Biochemical | 75 |
| Z-DEVD-FMK | Caspase-3 | Biochemical | 15 |
Cellular Thermal Shift Assay (CETSA®): Proving Engagement in a Native Environment
While biochemical assays are crucial, they do not confirm that a compound can reach and bind to its target within the complex milieu of a cell. The Cellular Thermal Shift Assay (CETSA®) addresses this by measuring the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[3][4][9] The principle is that a protein bound to a ligand is more resistant to thermal denaturation.[4]
Causality Behind Experimental Choices
CETSA® is a powerful secondary assay because it provides evidence of target engagement in a more physiologically relevant context. It can help to differentiate compounds that are potent in biochemical assays but have poor cellular permeability or are rapidly metabolized. For our purposes, we will perform an isothermal dose-response CETSA® to determine the concentration of our test compound required to stabilize Caspase-3 in a cellular lysate.
Experimental Protocol: Isothermal Dose-Response CETSA®
Objective: To determine the cellular EC50 for the stabilization of Caspase-3 by "N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid."
Materials:
-
Human cancer cell line expressing sufficient levels of Caspase-3 (e.g., Jurkat)
-
PBS with protease inhibitors
-
Test compound and Z-DEVD-FMK
-
DMSO
-
Thermal cycler
-
Western blotting reagents and equipment
-
Anti-Caspase-3 antibody
-
Anti-GAPDH antibody (loading control)
Procedure:
-
Cell Lysate Preparation: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors. Lyse the cells by freeze-thaw cycles.[10] Clarify the lysate by centrifugation.
-
Compound Treatment: Aliquot the cell lysate and treat with a serial dilution of the test compound or Z-DEVD-FMK for 30 minutes at room temperature.[10]
-
Thermal Challenge: Heat the treated lysate aliquots in a thermal cycler to a predetermined optimal temperature (e.g., 52°C) for 3 minutes, followed by cooling.[9][10] This temperature is chosen from a preliminary melt-curve experiment to be on the slope of the denaturation curve for Caspase-3.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated samples at high speed to pellet the denatured, aggregated proteins.
-
Analysis by Western Blot:
-
Collect the supernatant containing the soluble, stabilized protein.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against Caspase-3 and a loading control (e.g., GAPDH).
-
Use a secondary antibody and a chemiluminescent substrate for detection.
-
-
Data Analysis:
-
Quantify the band intensities for Caspase-3 and the loading control.
-
Normalize the Caspase-3 signal to the loading control.
-
Plot the normalized signal against the logarithm of the compound concentration to determine the EC50 of thermal stabilization.
-
Data Presentation
| Compound | Target | Assay Type | Cellular Stabilization EC50 (µM) |
| N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid | Caspase-3 | CETSA® | 1.2 |
| Z-DEVD-FMK | Caspase-3 | CETSA® | 0.5 |
Surface Plasmon Resonance (SPR): A Deep Dive into Binding Kinetics
SPR is a label-free biophysical technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of a compound to its target.[5][6][11]
Causality Behind Experimental Choices
SPR offers a distinct advantage by dissecting the binding event into its kinetic components (kon and koff). This information is invaluable for lead optimization. For instance, a compound with a slow dissociation rate (low koff) may exhibit a longer duration of action in vivo. In an SPR experiment, the purified target protein is immobilized on a sensor chip, and the compound is flowed over the surface.[11][12]
Experimental Protocol: SPR Analysis of Compound-Caspase-3 Interaction
Objective: To determine the binding affinity (KD), association rate constant (ka), and dissociation rate constant (kd) for the interaction between the test compound and Caspase-3.
Materials:
-
SPR instrument (e.g., Biacore™)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant Human Caspase-3
-
SPR running buffer (e.g., HBS-EP+)
-
Test compound and Z-DEVD-FMK
-
DMSO
Procedure:
-
Protein Immobilization: Immobilize Caspase-3 onto the surface of a CM5 sensor chip using standard amine coupling chemistry. Aim for a low immobilization density to avoid mass transport limitations.
-
Binding Analysis:
-
Prepare a dilution series of the test compound and Z-DEVD-FMK in running buffer with a constant low percentage of DMSO.
-
Inject the compound solutions over the immobilized Caspase-3 surface at a constant flow rate.
-
Record the binding response (in Resonance Units, RU) during the association phase.
-
Inject running buffer alone to monitor the dissociation phase.
-
-
Data Analysis:
-
Subtract the response from a reference flow cell to correct for bulk refractive index changes.
-
Fit the association and dissociation curves globally to a suitable binding model (e.g., 1:1 Langmuir) to obtain ka and kd.
-
Calculate the equilibrium dissociation constant (KD) as kd/ka.
-
Data Presentation
| Compound | Target | ka (M⁻¹s⁻¹) | kd (s⁻¹) | KD (nM) |
| N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid | Caspase-3 | 2.5 x 10⁵ | 2.0 x 10⁻² | 80 |
| Z-DEVD-FMK | Caspase-3 | 5.0 x 10⁵ | 7.5 x 10⁻³ | 15 |
Visualizing the Workflow and Concepts
To clarify the relationship between these validation techniques and the overall goal of confirming target engagement, the following diagrams illustrate the experimental workflows.
Caption: Workflow for a biochemical enzyme inhibition assay.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Synthesizing the Evidence: A Holistic View
By employing these three distinct yet complementary methods, we can build a compelling case for the target engagement of "N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid."
-
The biochemical assay confirms that the compound directly inhibits the catalytic activity of Caspase-3 with a specific potency (IC50).
-
CETSA® provides crucial evidence that the compound engages with Caspase-3 within a cellular context, resulting in its stabilization (EC50).
-
SPR offers a mechanistic insight into the binding event, quantifying the rates of association and dissociation, and providing a precise measure of affinity (KD).
This guide provides a robust framework for validating the target engagement of novel compounds. By integrating biochemical, cellular, and biophysical approaches, researchers can proceed with confidence in their lead candidates, knowing that their biological effects are underpinned by a direct and measurable interaction with the intended target.
References
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Aliabadi, A., Afnanzade, N. S., Hosseinzadeh, L., Mohammadi-Farani, A., Shafiee, M. H., Nazari, H., Ahmadi, F., & Foroumadi, A. (2019). N-(5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-Yl)Benzamide and Benzothioamide Derivatives Induce Apoptosis Via Caspase-Dependent Pathway. Pharmaceutical Chemistry Journal, 53(6), 521–529. [Link]
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Hosseinzadeh, L., Khorand, A., & Aliabadi, A. (2013). Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. Archiv der Pharmazie, 346(11), 812–818. [Link]
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TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]
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National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. [Link]
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ACS Omega. (n.d.). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. [Link]
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Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in Molecular Biology. [Link]
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Aliabadi, A., et al. (2019). N-(5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-Yl)Benzamide and Benzothioamide Derivatives Induce Apoptosis Via Caspase-Dependent Pathway. Pharmaceutical Chemistry Journal, 53(6). [Link]
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Molecular Biology of the Cell. (2017). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. [Link]
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MDPI. (n.d.). Applications of Surface Plasmon Resonance (SPR) for the Characterization of Nanoparticles Developed for Biomedical Purposes. [Link]
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Malvern Panalytical. (2017). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. [Link]
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A Comparative Guide to Combination Therapy Strategies for Trifluoromethyl-Thiadiazole-Based Anticancer Agents
For researchers, scientists, and drug development professionals, the quest for more effective cancer therapies is a paramount challenge. The limitations of current treatments, such as drug resistance and off-target toxicity, necessitate the exploration of novel compounds and innovative therapeutic strategies.[1] Among the myriad of heterocyclic compounds investigated for their therapeutic potential, the 1,3,4-thiadiazole scaffold has emerged as a particularly promising framework for the development of new anticancer agents.[2][3]
This guide provides an in-depth comparison of potential combination therapy strategies for a promising class of investigational anticancer compounds: N-(5-Trifluoromethyl-thiadiazol-2-yl) derivatives. While direct clinical data on a specific molecule like "N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid" is not yet available in published literature, extensive preclinical research on analogous structures provides a robust foundation for designing and evaluating effective combination therapies. This document will synthesize findings from related compounds to offer a forward-looking analysis for researchers in this field. We will explore the mechanistic rationale, present comparative experimental frameworks, and provide actionable protocols to guide future studies.
The Therapeutic Promise of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a versatile pharmacophore, valued for its metabolic stability and its ability to serve as a bioisostere for other key structures in biological systems, such as the pyrimidine ring.[4] This structural mimicry may enable these compounds to interfere with essential cellular processes like DNA replication in cancer cells.[4] Furthermore, the inclusion of a trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins, often leading to improved pharmacological activity.
The primary anticancer mechanism attributed to many N-(5-Trifluoromethyl-1,3,4-thiadiazol-2-yl) derivatives is the induction of apoptosis, or programmed cell death, via the caspase-dependent intrinsic pathway.[1] This is a critical feature, as the evasion of apoptosis is a hallmark of cancer.
Mechanism of Action: Induction of Apoptosis
The caspase-dependent apoptotic pathway is a tightly regulated cascade of proteolytic events that culminates in cell death. For many thiadiazole derivatives, this process is initiated by intracellular stress signals that converge on the mitochondria. This leads to the release of cytochrome c, which then associates with Apaf-1 and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn activates executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.
Protocol 1: Cell Viability and Synergy Assessment (MTT Assay & CI Analysis)
-
Cell Seeding: Seed cancer cells (e.g., A549, HCT-116, PC3) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of TAI and the combination partner, both individually and in combination at a constant ratio. Include a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Protocol 2: Apoptosis Quantification (Annexin V/PI Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with the chosen concentrations of single agents and the combination for 24-48 hours.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis induced by each treatment.
Protocol 3: Western Blot for Mechanistic Insights
-
Protein Extraction: Treat cells as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against key proteins (e.g., cleaved Caspase-3, PARP, p-EGFR, total EGFR, β-actin as a loading control) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the protein bands and normalize to the loading control to compare protein expression levels across different treatment groups.
Conclusion and Future Directions
The N-(5-Trifluoromethyl-1,3,4-thiadiazol-2-yl) scaffold represents a promising platform for the development of novel anticancer agents that function by inducing apoptosis. While single-agent activity is a critical first step, the future of effective cancer therapy lies in rationally designed combination strategies. This guide has outlined and compared three such strategies: combination with conventional chemotherapy, targeted therapy, and metabolic inhibitors.
The experimental data, though illustrative, underscores a critical point: the optimal combination partner for a TAI is likely to be context-dependent, varying with the cancer type and its specific molecular and metabolic vulnerabilities. The provided protocols offer a robust framework for researchers to systematically evaluate these combinations, moving from in vitro synergy screening to in vivo validation.
Future research should focus on identifying predictive biomarkers that can help determine which patients are most likely to respond to a particular combination. As our understanding of tumor biology deepens, so too will our ability to design and implement highly effective, personalized combination therapies that leverage promising new agents like the trifluoromethyl-thiadiazole derivatives.
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Bpls, B. (n.d.). A review on the 1,3,4-Thiadiazole as Anticancer Activity. BEPLS Vol 12(3) 1-10. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid
A Comprehensive Guide to the Proper Disposal of N-(5-Trifluoromethyl-[1][2][3]thiadiazol-2-yl)-succinamic acid
For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of N-(5-Trifluoromethyl-[1][2][3]thiadiazol-2-yl)-succinamic acid, a compound that, due to its complex structure, requires a multi-faceted approach to waste management. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, a conservative approach that considers the potential hazards of its constituent moieties is paramount.
I. Understanding the Compound: A Risk-Based Assessment
N-(5-Trifluoromethyl-[1][2][3]thiadiazol-2-yl)-succinamic acid is a molecule that combines three key structural features, each with its own set of potential hazards that must be considered for its disposal:
-
Trifluoromethyl Group (-CF3): The carbon-fluorine bond is one of the strongest in organic chemistry, making compounds containing this group highly stable and often resistant to natural degradation.[1] This persistence has led to some fluorinated compounds being labeled "forever chemicals."[1] Therefore, the disposal method must ensure the complete destruction of the molecule to prevent environmental accumulation.
-
1,3,4-Thiadiazole Ring: This heterocyclic moiety is a common scaffold in medicinal chemistry and is known to be present in compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[4][5][6][7][8] The potential for biological activity necessitates that this compound be treated as potentially hazardous to aquatic life and other organisms.
-
Succinamic Acid Moiety: While succinic acid itself is readily biodegradable, its derivatives must be handled with care.[2][9] The overall properties of the larger molecule will dictate its environmental fate. As a standard practice, chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[9][10]
Given these components, N-(5-Trifluoromethyl-[1][2][3]thiadiazol-2-yl)-succinamic acid should be presumed to be a hazardous waste until proven otherwise by thorough toxicological and environmental impact studies.
II. Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure you are working in a well-ventilated area, preferably within a certified chemical fume hood. Adherence to standard laboratory personal protective equipment (PPE) is mandatory.
Table 1: Essential Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact and absorption. |
| Eye Protection | Safety goggles or a face shield | To protect against splashes and aerosols. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[11] |
In the event of accidental exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[12]
III. Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to prevent its release into the environment.[13] Therefore, under no circumstances should this chemical or its containers be disposed of down the drain or in regular solid waste. [14]
1. Waste Segregation and Collection:
-
Solid Waste: Collect any solid N-(5-Trifluoromethyl-[1][2][3]thiadiazol-2-yl)-succinamic acid, as well as any grossly contaminated items (e.g., weighing paper, gloves, pipette tips), in a dedicated, properly labeled hazardous waste container.[3][15]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and chemically compatible hazardous waste container.[16] The original container of the chemical is often the most suitable for its waste.[15]
-
Sharps Waste: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.
2. Container Management:
-
Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name: "N-(5-Trifluoromethyl-[1][2][3]thiadiazol-2-yl)-succinamic acid," and the approximate concentration and quantity.[3][15]
-
Closure: Keep waste containers securely closed at all times, except when adding waste.[3][15] This minimizes the risk of spills and the release of vapors.
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory.[3] This area should be away from heat sources and incompatible chemicals.[17] Secondary containment is highly recommended to contain any potential leaks.[14][15]
3. Spill Management:
In the event of a spill, evacuate unnecessary personnel and ensure the area is well-ventilated.[18]
-
Small Spills: For small spills of the solid material, carefully sweep it up and place it in the designated solid hazardous waste container.[10] For small liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the spill.[19][20]
-
Large Spills: For larger spills, or if you are not comfortable cleaning it up yourself, contact your institution's Environmental Health and Safety (EH&S) department immediately.[14]
All materials used for spill cleanup must be disposed of as hazardous waste.[19]
4. Final Disposal:
-
Licensed Waste Contractor: The final disposal of N-(5-Trifluoromethyl-[1][2][3]thiadiazol-2-yl)-succinamic acid must be handled by a licensed environmental waste management contractor.[19] Contact your institution's EH&S office to arrange for a pickup of your hazardous waste.[3]
-
Recommended Disposal Method: Due to the presence of the trifluoromethyl group, high-temperature incineration is the recommended method of disposal.[21][22] This process ensures the complete destruction of the carbon-fluorine bonds, preventing the release of persistent fluorinated compounds into the environment.[23] Landfilling is not a preferred option as it only contains the chemical without destroying it.[21]
IV. Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of N-(5-Trifluoromethyl-[1][2][3]thiadiazol-2-yl)-succinamic acid.
Caption: Disposal workflow for N-(5-Trifluoromethyl-[1][2][3]thiadiazol-2-yl)-succinamic acid.
V. Conclusion: A Culture of Safety and Responsibility
The proper disposal of chemical waste is not merely a regulatory requirement; it is a fundamental aspect of responsible scientific practice. By following these guidelines for N-(5-Trifluoromethyl-[1][2][3]thiadiazol-2-yl)-succinamic acid, you are not only ensuring the safety of yourself and your colleagues but also contributing to the protection of our environment. Always consult your institution's specific chemical hygiene plan and EH&S department for any additional local requirements.
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A Comprehensive Guide to Personal Protective Equipment for Handling N-(5-Trifluoromethyl-thiadiazol-2-yl)-succinamic acid
A Comprehensive Guide to Personal Protective Equipment for Handling N-(5-Trifluoromethyl-[1][2][3]thiadiazol-2-yl)-succinamic acid
This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals handling N-(5-Trifluoromethyl-[1][2][3]thiadiazol-2-yl)-succinamic acid. The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established safety principles and regulatory standards. The causality behind each recommendation is explained to foster a deep understanding of the necessary precautions.
Understanding the Hazard Profile
A thorough risk assessment is the foundation of safe laboratory practice. The primary source for this assessment is the Safety Data Sheet (SDS) for N-(5-Trifluoromethyl-[1][2][3]thiadiazol-2-yl)-succinamic acid, which classifies the compound under the Globally Harmonized System (GHS).[1]
Hazard Classification Summary:
| Hazard Class | Category | Hazard Statement |
| Corrosive to Metals | 1 | H290: May be corrosive to metals |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed |
| Skin Corrosion | 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage | 1 | H318: Causes serious eye damage |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
| Acute Aquatic Hazard | 3 | H402: Harmful to aquatic life |
The trifluoromethyl group and the thiadiazole moiety contribute to the compound's reactivity and potential biological activity.[2][4][5] The succinamic acid portion introduces acidic properties. The combination of these structural features necessitates a stringent approach to personal protection. The primary risks during handling are severe skin burns, serious eye damage, and respiratory irritation.[1]
Core Directive: Personal Protective Equipment (PPE) Protocol
Based on the hazard profile, a multi-layered PPE approach is mandatory to prevent exposure through dermal contact, inhalation, and ocular contact.[1][6] The precautionary statement P280, "Wear protective gloves/ protective clothing/ eye protection/ face protection," serves as our guiding principle.[1]
Hand Protection: The First Line of Defense
Directive: Wear chemical-resistant, disposable gloves at all times. Double-gloving is recommended.
Causality and Expertise: The classification of this compound as "Skin Corrosion, Category 1B" indicates that it can cause irreversible skin damage upon contact.[1] Single gloves can be subject to pinholes or degradation. Double-gloving provides an additional barrier and a clear protocol for doffing contaminated gloves without touching the outer surface.[7]
Step-by-Step Glove Protocol:
-
Selection: Choose nitrile or neoprene gloves. Avoid latex gloves as they offer poor resistance to many chemicals.[8] Ensure the gloves have been tested against standards such as EN 374.
-
Donning: Before handling the compound, don an initial pair of gloves. Follow with a second, outer pair.
-
During Operations: If the outer glove becomes contaminated, remove and dispose of it immediately within a chemical fume hood.[7] Replace it with a new glove before resuming work.
-
Doffing: After completing your work, remove the outer glove first, turning it inside out to contain any contamination. Then, remove the inner glove using the same technique.
-
Disposal: Dispose of used gloves in a designated hazardous waste container.[9]
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.[1][10]
Eye and Face Protection: Shielding from Irreversible Damage
Directive: Wear tightly fitting safety goggles and a face shield.
Causality and Expertise: The "Serious Eye Damage, Category 1" classification signifies a high risk of permanent eye injury upon contact.[1] Standard safety glasses do not provide a sufficient seal against splashes or fine particulates. Tightly fitting goggles are essential. A face shield is required to protect the entire face from splashes, especially when handling larger quantities or during procedures with a higher risk of splashing, such as dissolution or transfer.
Step-by-Step Eye and Face Protection Protocol:
-
Selection: Use ANSI Z87.1-rated (or equivalent) chemical splash goggles.
-
Application: Goggles must be worn at all times in the laboratory where the compound is handled. A face shield should be worn over the goggles during any transfer, weighing, or dissolution of the solid compound, or when handling solutions.
-
Maintenance: Regularly inspect goggles and face shields for any damage, such as cracks or scratches, that could compromise their integrity.
Body Protection: Preventing Dermal Exposure
Directive: Wear a chemically resistant lab coat or apron over personal clothing.
Causality and Expertise: To prevent accidental skin contact from spills or splashes, a protective layer over personal clothing is necessary.[11][12][13] This is particularly critical given the compound's corrosive nature.
Step-by-Step Body Protection Protocol:
-
Selection: A lab coat made of a material like polyester or a poly-cotton blend is standard. For tasks with a higher splash risk, a chemically resistant apron made of rubber or neoprene should be worn over the lab coat.
-
Use: Lab coats must be fully buttoned.
-
Removal: Remove the lab coat before leaving the laboratory to prevent the spread of contamination.
-
Laundering: Contaminated lab coats should be professionally laundered and not taken home.
Respiratory Protection: Safeguarding Against Inhalation Hazards
Directive: Handle this compound only in a well-ventilated area, preferably a certified chemical fume hood.
Causality and Expertise: The compound is classified as causing respiratory irritation (H335).[1] Handling the solid material can generate dust, and solutions may produce vapors, both of which can be inhaled. A chemical fume hood provides the necessary engineering control to capture these airborne contaminants at the source.
Step-by-Step Respiratory Protection Protocol:
-
Primary Control: All weighing, transfer, and experimental procedures involving this compound must be conducted within a chemical fume hood.
-
Sash Position: Keep the fume hood sash at the lowest possible position that still allows for comfortable work.
-
Emergency Use: In the event of a large spill outside of a fume hood, or if respiratory irritation is experienced, a respirator with an appropriate cartridge for organic vapors and acid gases may be necessary for emergency response personnel.
Operational and Disposal Plans
Safe handling extends beyond personal protection to include proper operational procedures and waste disposal.
Spill Management
Directive: Have a spill kit readily available. In case of a spill, evacuate non-essential personnel, ensure proper ventilation, and wear full PPE.
Step-by-Step Spill Cleanup Protocol:
-
Containment: For solid spills, carefully sweep up the material and place it in a designated hazardous waste container. Avoid generating dust.[10]
-
Absorption: For liquid spills, cover with an inert absorbent material like sand or vermiculite.[14]
-
Collection: Collect the absorbed material and place it into a sealed, labeled hazardous waste container.[9]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[9]
Waste Disposal
Directive: Dispose of all waste, including unused compound, contaminated materials, and PPE, as hazardous chemical waste.
Causality and Expertise: Given its hazards to aquatic life and its corrosive and toxic properties, this compound must not enter the general waste stream or drainage systems.[1][14]
Step-by-Step Disposal Protocol:
-
Segregation: Collect all waste containing the compound in a dedicated, properly sealed, and clearly labeled hazardous waste container.[9] The label should include "Hazardous Waste" and the full chemical name.
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Collection: Arrange for disposal through a licensed environmental waste management contractor.[9][15]
Visualization of Safety Protocols
To ensure clarity, the following diagrams illustrate the key workflows for personal protection and operational safety.
Caption: Workflow for donning, using, and doffing PPE.
Caption: Immediate first aid response to exposure.
References
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Taylor & Francis Online. (n.d.). Synthesis of novel trifluoromethylated imidazothiadiazole derivatives via one-pot isocyanide-based three-component reaction under catalyst and solvent-free conditions. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. Retrieved from [Link]
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Centers for Disease Control and Prevention (CDC). (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. Retrieved from [Link]
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ResearchGate. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. Retrieved from [Link]
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Diversey. (2025). Safety Data Sheet. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
